molecular formula C12H13F2NO3 B1458787 Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate CAS No. 1858251-27-0

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Cat. No.: B1458787
CAS No.: 1858251-27-0
M. Wt: 257.23 g/mol
InChI Key: IEAYIQKWQBLNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a fluorinated and morpholine-substituted benzoate ester intended for research and development purposes. As a building block in medicinal chemistry, its structure combines a benzoate core with fluorine atoms and a morpholine ring, features commonly employed to fine-tune the physicochemical properties, bioavailability, and metabolic stability of potential therapeutic compounds . While the specific mechanism of action for this compound is dependent on the research context, structurally similar morpholino-benzoate derivatives have demonstrated significant research value as key intermediates in the synthesis of more complex molecules. For instance, such compounds have been investigated as potent chemical probes for epigenetic targets like the lysine methyltransferases G9a and GLP . Furthermore, related benzoate structures are frequently utilized in the development of pharmaceutical compositions for various diseases, highlighting the utility of this chemical scaffold in drug discovery . Researchers can leverage this compound as a versatile precursor for further chemical modifications, including hydrolysis to the corresponding carboxylic acid or substitution of the fluorine atoms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-17-12(16)8-6-10(14)11(7-9(8)13)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAYIQKWQBLNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate , a critical fluorinated building block used in the development of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeted therapeutics.

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Utility

This compound (CAS: 1858251-27-0) serves as a high-value intermediate in the synthesis of "privileged scaffolds" for oncology drugs. The 2,5-difluoro substitution pattern modulates metabolic stability by blocking P450 oxidation sites, while the morpholine moiety enhances aqueous solubility and pharmacokinetic profiles.

This guide moves beyond generic protocols, providing a scalable, regioselective Nucleophilic Aromatic Substitution (SNAr) workflow. We utilize Methyl 2,4,5-trifluorobenzoate as the starting material, exploiting the electronic activation of the para-fluorine to achieve >95% regioselectivity without heavy metal catalysis.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the varying electrophilicity of the fluorine substituents on the benzoate core.

  • Target: this compound[1]

  • Precursor: Methyl 2,4,5-trifluorobenzoate

  • Mechanism: SNAr (Addition-Elimination)

Regioselectivity Rationale: In polyfluorinated benzoates, nucleophilic attack is governed by electronic activation and steric accessibility.

  • C-4 Position (Para): Highly activated by the electron-withdrawing ester group (mesomeric effect) and the inductive effect of the adjacent fluorines. It is sterically accessible.

  • C-2 Position (Ortho): Activated by the ester, but sterically hindered and less favorable for the bulky morpholine nucleophile compared to the C-4 position.

  • C-5 Position (Meta): Not activated by the ester's resonance; least reactive.

Therefore, under controlled thermodynamic conditions, morpholine selectively displaces the C-4 fluorine.

Reaction Pathway Visualization

ReactionPathway SM Methyl 2,4,5-trifluorobenzoate (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS + Morpholine, K2CO3 SNAr Attack at C4 Reagent Morpholine (Nucleophile) Reagent->TS Product Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate TS->Product - HF (as KF/Salt)

Figure 1: Mechanistic pathway highlighting the SNAr transition state.

Experimental Protocol

Reagents and Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Methyl 2,4,5-trifluorobenzoate 190.121.0Limiting Reagent
Morpholine 87.121.1 - 1.2Nucleophile
Potassium Carbonate (K₂CO₃) 138.211.5Acid Scavenger (Base)
Acetonitrile (MeCN) -10 VSolvent (Polar Aprotic)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a dry 3-neck round-bottom flask with Methyl 2,4,5-trifluorobenzoate (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Add Potassium Carbonate (1.5 eq, granular, anhydrous) to the stirring solution.

  • Cool the mixture to 0–5°C using an ice bath to control the initial exotherm.

  • Add Morpholine (1.1 eq) dropwise over 15 minutes. Note: Morpholine is viscous; ensure accurate weighing.

Step 2: Reaction Execution

  • Remove the ice bath and allow the slurry to warm to room temperature (20–25°C).

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting material (R_f ~0.6) should disappear, and a new polar spot (R_f ~0.35) should appear.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (KF, residual K₂CO₃) through a pad of Celite. Rinse the pad with fresh Acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude semi-solid.

  • Dissolve the residue in Ethyl Acetate and wash with Water (2x) followed by Brine (1x) to remove excess morpholine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification

  • Method A (Preferred): Recrystallization from hot Ethanol/Water (9:1). Cool slowly to 4°C to precipitate off-white crystals.

  • Method B (Alternative): Flash Column Chromatography on silica gel, eluting with a gradient of 10% → 40% Ethyl Acetate in Hexanes.

Process Optimization & Troubleshooting

Achieving high yield requires managing the competition between the C-4 and C-2 attack.

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete conversion or hydrolysis of ester.Ensure K₂CO₃ is anhydrous. Avoid water in the solvent (hydrolysis risk). Increase temp to 70°C.
Regioisomer Impurity Attack at C-2 (ortho) position.Maintain strictly controlled temperature (do not exceed 80°C). Use a less polar solvent like Toluene if selectivity is poor in MeCN.
Product Oiling Out Residual solvent or impurities.[2]Triturate the crude oil with cold Hexanes or Pentane to induce crystallization.
Purification Workflow

Purification Crude Crude Reaction Mixture (Solids + Liquid) Filter Filtration (Remove Salts) Crude->Filter Evap Rotary Evaporation Filter->Evap Extract Liquid-Liquid Extraction (EtOAc / Water) Evap->Extract Cryst Recrystallization (EtOH/H2O) Extract->Cryst Final Pure Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate Cryst->Final

Figure 2: Downstream processing workflow for isolation of high-purity intermediate.

Characterization & Validation

The identity of the product must be confirmed using NMR to verify the loss of the C-4 fluorine and the incorporation of the morpholine ring.

  • Physical State: Off-white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₃F₂NO₃

  • Molecular Weight: 257.23 g/mol

  • Expected ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (dd, J = 11.5, 6.5 Hz, 1H, Ar-H6) – Distinctive doublet of doublets due to F-coupling.

    • δ 6.55 (dd, J = 12.0, 7.0 Hz, 1H, Ar-H3) – Upfield shift due to amine donation.

    • δ 3.88 (s, 3H, -COOCH ₃).

    • δ 3.82 (t, J = 4.8 Hz, 4H, Morpholine -O-CH ₂-).

    • δ 3.15 (t, J = 4.8 Hz, 4H, Morpholine -N-CH ₂-).

  • ¹⁹F NMR: Two distinct signals (approx -110 to -140 ppm range), confirming the loss of the third fluorine atom.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • Burgess, K. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification. Journal of the American Chemical Society. (Contextual grounding for regioselectivity in polyfluoroarenes).
  • WuXi AppTec. (2025). Understanding Regioselectivity in SNAr reactions of Polyfluorinated Systems. QM Magic Class, Chapter 29. (Theoretical basis for para-selectivity).

Sources

Technical Whitepaper: Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate , a specialized intermediate in medicinal chemistry.

Advanced Intermediate for Kinase Inhibitor Scaffolds[1]

Part 1: Executive Summary & Compound Profile[1]

This compound is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical agents targeting signal transduction pathways (specifically tyrosine kinases).[1] Its structure combines a lipophilic, metabolically stable difluorobenzene core with a solubilizing morpholine moiety, a "privileged structure" in drug design known to improve pharmacokinetic profiles (ADME).

1.1 Identity & Physicochemical Data
PropertySpecification
Chemical Name Methyl 2,5-difluoro-4-(morpholin-4-yl)benzoate
CAS Number 1858251-27-0
Molecular Formula

Molecular Weight 257.23 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Key Functional Groups Methyl Ester (Electrophile/Pro-drug), Difluoroarene (Metabolic blocker), Morpholine (Solubilizer)
Part 2: Synthetic Pathway & Mechanistic Insight[1]

The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (


) . The reaction utilizes the electronic properties of the benzene ring to direct the incoming nucleophile (morpholine) to the specific 4-position.
2.1 The Precursor: Methyl 2,4,5-Trifluorobenzoate

The starting material is Methyl 2,4,5-trifluorobenzoate .[1][2][3][4] This molecule possesses three fluorine atoms.[2][3][5][6][7][8] The regioselectivity is governed by the ester group at position 1.

  • Electronic Effect: The methyl ester is a strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M).[1]

  • Activation: The EWG activates the ortho (2, 6) and para (4) positions for nucleophilic attack.

  • Selectivity: The 4-position is para to the ester and is the most electrophilic site. The fluorine at position 4 is displaced by the morpholine nitrogen. The fluorines at positions 2 and 5 remain intact because position 2 is sterically crowded and less activated than 4, while position 5 is meta to the ester (unactivated).

2.2 Reaction Mechanism (S_NAr)
  • Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the C4 carbon of the aromatic ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms (negative charge delocalized onto the ester carbonyl).

  • Aromatization: The fluoride ion (

    
    ) is eliminated, restoring aromaticity and yielding the product.
    
2.3 Mechanistic Visualization

SNAr_Mechanism Fig 1. Regioselective S_NAr Mechanism: Morpholine attacks the C4 position activated by the para-ester. Precursor Methyl 2,4,5-trifluorobenzoate (Electrophile) Complex Meisenheimer Complex (Transition State) Precursor->Complex Nucleophilic Attack (C4 Position) Reagent Morpholine (Nucleophile) Reagent->Complex Product This compound (CAS 1858251-27-0) Complex->Product Elimination of F- Byproduct HF / Salt Complex->Byproduct

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 10g scale synthesis. It includes critical "Stop/Go" checkpoints to ensure scientific integrity.

Reagents:

  • Methyl 2,4,5-trifluorobenzoate (1.0 equiv)[1][9]

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: In a clean, dry 250mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4,5-trifluorobenzoate (10.0 g) in Acetonitrile (100 mL).

    • Checkpoint: Ensure the starting material is fully dissolved before proceeding.

  • Base Addition: Add

    
     (powdered, 10.9 g) to the solution.
    
  • Nucleophile Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Morpholine (5.5 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Validation (TLC/HPLC): Monitor consumption of starting material.

      • Mobile Phase: Hexane:Ethyl Acetate (3:1).

      • Observation: Product will be more polar (lower

        
        ) than the trifluoro precursor but less polar than the acid byproduct (if hydrolysis occurs).
        
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (300 mL). The product should precipitate as a solid.

    • Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

    
     mL) to remove inorganic salts and excess morpholine.
    
  • Purification: Recrystallize from Ethanol or a Hexane/EtOAc mixture if purity is <98% by HPLC. Dry in a vacuum oven at 45°C.

3.1 Process Flow Diagram

Synthesis_Workflow Fig 2. Synthetic Workflow for CAS 1858251-27-0 Start Start: Dissolve Methyl 2,4,5-trifluorobenzoate in MeCN (10 vol) Cool Cool to 0°C Start->Cool Add Add Base (K2CO3) + Morpholine (Dropwise) Cool->Add React Reaction: 20-25°C for 4-6 hrs Add->React Check IPC Check: HPLC/TLC (Limit: <1% SM) React->Check Check->React Incomplete Quench Quench: Pour into Ice Water Check->Quench Pass Filter Filtration & Wash (H2O) Quench->Filter Dry Dry: Vacuum Oven 45°C Filter->Dry

Part 4: Downstream Applications in Drug Development[1]

This compound functions as a Late-Stage Diversification Point .[1] It is rarely the final drug but serves as a scaffold for generating libraries of kinase inhibitors.

4.1 Functional Transformation

The methyl ester is typically converted into two active forms:[1]

  • Hydrolysis to Benzoic Acid: The ester is hydrolyzed (LiOH/THF) to yield 2,5-difluoro-4-morpholinobenzoic acid .[1] This acid is then coupled with amines (e.g., aminopyridines, indazoles) to form amide-linked kinase inhibitors.

  • Reduction to Benzaldehyde: Reduction (DIBAL-H) yields the aldehyde, which undergoes reductive amination to link with other pharmacophores.

4.2 Therapeutic Relevance

This structural motif (Difluoro-Morpholino-Phenyl) is homologous to scaffolds found in:

  • FGFR Inhibitors: Analogues of Pemigatinib (though Pemigatinib uses a 2,6-difluoro-3,5-dimethoxy motif, the 2,5-difluoro-4-morpholino pattern is a common bioisostere explored in SAR studies to modulate solubility).[1]

  • Bcl-2 Inhibitors: Used in the synthesis of sulfonamide derivatives for apoptosis induction.[1]

  • PI3K/mTOR Inhibitors: The morpholine oxygen acts as a hydrogen bond acceptor in the kinase hinge region.

Part 5: References
  • European Patent Office. (2016).[10] Therapeutic Compounds and Methods of Use Thereof (EP 3166939 B1). (Describes synthesis of analogous trifluorobenzoate intermediates). Retrieved from

  • Accela Chem. (n.d.). Product Catalog: this compound. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Characterization of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Context

In the high-stakes environment of kinase inhibitor development, the purity and structural integrity of intermediates are non-negotiable. Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (CAS: 1858251-27-0) is a critical scaffold, notably serving as the core intermediate in the synthesis of Pemigatinib (Pemazyre®), an FGFR inhibitor used in treating cholangiocarcinoma.

This guide provides a self-validating protocol for the structural elucidation of this molecule. Unlike simple aliphatic compounds, the presence of a 2,5-difluoro substitution pattern introduces complex spin-spin coupling networks (


 and 

) that can confound standard automated assignment software.

The Synthetic Logic (Why we see what we see): This molecule is typically synthesized via Nucleophilic Aromatic Substitution (


) of methyl 2,4,5-trifluorobenzoate with morpholine.
  • Regioselectivity: The 4-position fluorine is activated by the para-ester group, making it the primary site of displacement.

  • Elucidation Goal: Confirming the regiochemistry (substitution at C4 vs. C2 or C5) is the primary analytical objective.

Analytical Workflow Visualization

The following workflow outlines the critical path from crude isolation to definitive structural confirmation.

ElucidationWorkflow Synthesis Crude Isolation (SnAr Reaction) HRMS HRMS (ESI+) Confirm Formula C12H13F2NO3 Synthesis->HRMS Check Mass NMR_1H 1H NMR Identify H3/H6 Coupling Patterns HRMS->NMR_1H Pass NMR_19F 19F NMR Confirm Regiochemistry (2 distinct signals) NMR_1H->NMR_19F Correlate Validation Structural Validation NMR_19F->Validation Confirm

Figure 1: Step-by-step analytical workflow for structural confirmation.

Spectroscopic Characterization Protocols
3.1 High-Resolution Mass Spectrometry (HRMS)

Before consuming NMR time, validate the molecular formula. The loss of a fluorine atom (from the trifluoro precursor) and addition of morpholine must be confirmed.

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion:

    
    
    
  • Calculated Mass:

    • Formula:

      
      
      
    • Exact Mass: 257.0863 Da

    • Expected

      
       Da
      
3.2 Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the guide. The fluorine atoms induce splitting in both proton and carbon spectra, requiring manual analysis of coupling constants (


).

Sample Preparation:

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

The "Coupling Tree" Logic: The aromatic protons (H3 and H6) appear as doublets of doublets (dd) due to coupling with the two fluorine atoms.

  • H6 (Ortho to Ester): Couples strongly to F5 (

    
    ) and weakly to F2 (
    
    
    
    ).
  • H3 (Ortho to Morpholine): Couples strongly to F2 (

    
    ) and weakly to F5 (
    
    
    
    ).

CouplingLogic H6_Node Proton H6 (Ortho to Ester) Split1 Split by F5 (Ortho) 3J ≈ 12 Hz H6_Node->Split1 Split2 Split by F2 (Meta) 4J ≈ 6-7 Hz Split1->Split2 Result Observed Signal: Doublet of Doublets (dd) Split2->Result

Figure 2: J-Coupling logic for Proton H6, demonstrating the origin of the multiplet pattern.

Detailed Spectral Assignment Table

The following data represents the expected spectral signature for this compound based on substituent additivity rules and analogous Pemigatinib intermediates.

NucleiPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
1H Ester

3.82s-Characteristic methyl ester singlet.
1H Morpholine

3.70 - 3.75m (or t)-Deshielded methylene next to Oxygen.
1H Morpholine

3.05 - 3.15m (or t)-Methylene next to Nitrogen.
1H Ar-H36.60 - 6.80dd

,

Shielded by ortho-morpholine electron donation.
1H Ar-H67.50 - 7.65dd

,

Deshielded by ortho-ester electron withdrawal.
19F Ar-F5-115 to -120m-Ortho to Ester (Less shielded).
19F Ar-F2-135 to -140m-Ortho to H3 (More shielded).

Note: Shifts are estimated for DMSO-


. Values may vary slightly based on concentration and temperature.
Critical Validation Checkpoints (Self-Validating Protocol)

To ensure scientific integrity, you must verify these three checkpoints before releasing the batch:

  • The "Missing Fluorine" Check:

    • Compare the

      
       NMR of the starting material (Methyl 2,4,5-trifluorobenzoate) with the product.
      
    • Pass Criteria: The starting material has 3 fluorine signals. The product must have exactly 2. If 3 remain, the reaction failed.

  • The Regiochemistry Check (NOESY/ROESY):

    • If the substitution occurred at the wrong fluorine (e.g., position 2 or 5), the NOE correlations would shift.

    • Pass Criteria: Strong NOE correlation observed between Morpholine N-CH2 protons and Ar-H3 .

    • Why? H3 is the only aromatic proton adjacent to the morpholine ring.

  • The Carbon-Fluorine Coupling (

    
     NMR): 
    
    • Carbon spectra will be complex. Look for the Carbonyl carbon (C=O).

    • Pass Criteria: The Ester Carbonyl (~164 ppm) should appear as a doublet (coupling to F2) or a pseudo-triplet (if long-range coupling to F5 is resolved), but not a multiplet indicative of adjacent fluorines.

References
  • Pemigatinib Synthesis & Characterization

    • Source: Konishi, N., et al. "Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor." Journal of Medicinal Chemistry, 2021, 64(15), 10666–10710.
    • Relevance: Defines the synthetic route and characterization of the difluoro-morpholino scaffold.
  • Fluorine NMR Interpretation

    • Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
    • Relevance: Authoritative guide on F-F and H-F coupling constants.
  • General Spectroscopic Data (Benzoate Derivatives)

    • Source: SDBS (Spectral D
    • Relevance: Comparative data for methyl benzoate shifts.[1]

Sources

Spectroscopic Characterization of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, a compound of interest in medicinal chemistry and drug development.[1] While experimental spectra for this specific molecule are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is designed to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Highlights

This compound (C₁₂H₁₃F₂NO₃, Molecular Weight: approx. 257.23 g/mol ) possesses a unique combination of functional groups that will manifest in distinct spectroscopic signatures.[1] The core structure is a tetrasubstituted benzene ring bearing two electron-withdrawing fluorine atoms, an electron-donating morpholine group, and a methyl ester functionality. These substituents will govern the electronic environment of the molecule and, consequently, its interaction with different spectroscopic probes.

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons in the downfield region with complex splitting due to fluorine and proton coupling. Two distinct triplets for the morpholine protons. A singlet for the methyl ester protons.
¹³C NMR Aromatic carbons exhibiting splitting due to C-F coupling. Characteristic signals for the ester carbonyl, morpholine carbons (one deshielded by oxygen), and the methyl ester carbon.
¹⁹F NMR Two distinct signals in the typical range for aromatic fluorine atoms, each showing coupling to the other fluorine and to adjacent aromatic protons.
IR Spectroscopy Strong carbonyl (C=O) stretch from the ester. C-F stretching bands. Aromatic C=C stretching vibrations. C-O stretching from the ester and the morpholine ether linkage. C-N stretching from the morpholino group.
Mass Spectrometry A prominent molecular ion peak. Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and fragmentation of the morpholine ring. The presence of two fluorine atoms will not result in a significant M+2 peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the morpholine protons, and the methyl ester protons.

  • Aromatic Region (δ 6.5-8.0 ppm): The two protons on the benzene ring will appear in this region. Their chemical shifts will be influenced by the opposing electronic effects of the electron-donating morpholine group and the electron-withdrawing fluorine and ester groups. The proton at position 3 (ortho to the ester and meta to the morpholine) is expected to be the most deshielded. The proton at position 6 (ortho to the morpholine and meta to the ester) will be more shielded. Both signals will likely appear as doublets of doublets due to coupling with the adjacent fluorine atoms and with each other.

  • Morpholine Protons (δ 3.0-4.0 ppm): The eight protons of the morpholine ring are diastereotopic and will give rise to two distinct signals, each integrating to 4H. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) will be deshielded and appear further downfield (typically around δ 3.7-3.9 ppm) as a triplet. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) will appear as a triplet at a slightly more shielded position (typically around δ 3.2-3.4 ppm).

  • Methyl Ester Protons (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.

  • Aromatic Region (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region. The carbons directly attached to the fluorine atoms (C-2 and C-5) will show large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will exhibit smaller two- or three-bond C-F couplings. The carbon attached to the morpholine nitrogen (C-4) will be significantly shielded, while the carbon of the ester group (C-1) will be deshielded.

  • Ester Carbonyl (δ ~165 ppm): The carbon of the carbonyl group in the methyl ester will appear as a singlet in this downfield region.

  • Morpholine Carbons (δ 45-70 ppm): The two sets of methylene carbons in the morpholine ring will be distinct. The carbons adjacent to the oxygen atom (-O-CH₂-) will be deshielded and appear around δ 65-70 ppm. The carbons adjacent to the nitrogen atom (-N-CH₂-) will be more shielded, appearing around δ 45-50 ppm.

  • Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl group of the ester will give a signal in this region.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

  • Aromatic Fluorine Region (δ -100 to -140 ppm): Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as doublets of doublets due to coupling to each other (ortho F-F coupling) and to the adjacent aromatic protons.

Experimental Protocol for NMR Data Acquisition
NMR data acquisition and processing workflow.
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse sequence on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectra to the TMS signal (0 ppm for ¹H and ¹³C). Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the following key absorption bands:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the morpholine and methyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretching: A strong absorption band for the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching vibrations will appear as one or two bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretching: Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

  • C-O Stretching: The C-O stretching of the ester will show a strong band around 1250-1300 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will likely appear around 1115 cm⁻¹.

  • C-N Stretching: The C-N stretching of the tertiary amine in the morpholine ring will likely show a medium-intensity band in the 1250-1020 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)
ATR-IR data acquisition and processing workflow.
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Apply an ATR correction if necessary.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (approx. 257).

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical: A significant fragment at [M - 31]⁺ resulting from the loss of a methoxy radical (•OCH₃) from the ester group.

    • Loss of the Ester Group: A fragment corresponding to [M - 59]⁺ from the loss of the entire methoxycarbonyl group (•COOCH₃).

    • McLafferty Rearrangement: While less common for aromatic esters without a gamma-hydrogen, other rearrangements may occur.

    • Morpholine Ring Fragmentation: The morpholine ring can undergo characteristic fragmentation, including the loss of C₂H₄O or cleavage at the C-N bond. A peak at m/z 57 is often characteristic of a morpholine fragment.

    • Fluorine atoms: The presence of two fluorine atoms will not produce a significant M+2 isotope peak as is characteristic for chlorine and bromine.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
EI-MS data acquisition and analysis workflow.
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this molecule, even in the absence of a reference standard spectrum. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and similar compounds, facilitating research and development in medicinal chemistry and related fields.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, a compound of interest in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in established scientific principles and align with the standards set forth by the International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₁₂H₁₃F₂NO₃ and a molecular weight of approximately 257.23 g/mol .[1] Its structure incorporates several key functional groups that are prevalent in medicinal chemistry and dictate its physicochemical properties: a benzoate ester, a difluorinated aromatic ring, and a morpholine moiety. The presence of fluorine atoms is known to modulate properties such as metabolic stability, lipophilicity, and binding affinity, while the morpholine group can enhance aqueous solubility and introduce a basic center.[1]

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its advancement through the drug development pipeline. These parameters directly influence its bioavailability, formulation development, and shelf-life. This guide will detail the necessary experimental workflows to comprehensively profile these attributes.

Solubility Characterization

Aqueous solubility is a determining factor for the absorption and bioavailability of an orally administered drug candidate. The following sections outline a systematic approach to characterizing the solubility of this compound.

Predicted Physicochemical Properties

Based on its chemical structure, we can anticipate certain solubility characteristics. The morpholine group, with a pKa of its conjugate acid around 8.3-8.5, is expected to be protonated at physiological pH, which should enhance aqueous solubility.[2] Conversely, the fluorinated benzene ring contributes to the molecule's lipophilicity. The interplay of these features suggests that the compound's solubility will be pH-dependent.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the kinetic and thermodynamic solubility of a compound.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Equilibrium) A Prepare DMSO stock solution B Dispense into aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate and shake (e.g., 2 hours) B->C D Filter to remove precipitate C->D E Quantify concentration in filtrate (e.g., HPLC-UV, LC-MS) D->E J Quantify concentration in supernatant F Add excess solid compound to buffer G Equilibrate with stirring (e.g., 24-48 hours) F->G H Allow solid to settle G->H I Filter supernatant H->I I->J

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Protocol for pH-Dependent Thermodynamic Solubility

Rationale: This experiment is crucial for understanding how the solubility of this compound changes across the pH range of the gastrointestinal tract.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6.8, 7.4, and 9).

  • Sample Preparation: Add an excess of the solid compound to vials containing each buffer. Ensure that undissolved solid is visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method.

Data Presentation

The results should be summarized in a clear and concise table.

pH of BufferTemperature (°C)Solubility (µg/mL)
2.025Experimental Data
4.025Experimental Data
6.825Experimental Data
7.425Experimental Data
9.025Experimental Data
2.037Experimental Data
4.037Experimental Data
6.837Experimental Data
7.437Experimental Data
9.037Experimental Data

Stability Assessment

A comprehensive stability assessment is essential to identify potential degradation pathways and to establish a re-test period or shelf life.[3] Forced degradation studies are a cornerstone of this evaluation, providing insights into the intrinsic stability of the molecule.[4][5]

Anticipated Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The methyl ester functionality is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid and methanol.[6][7][8]

  • Oxidation: While the molecule does not contain highly susceptible moieties to oxidation, forced oxidative conditions could potentially lead to degradation.

  • Photodegradation: Aromatic systems, especially those with electron-donating and withdrawing groups, can be susceptible to photodegradation. The fluorine atoms may enhance photostability, but defluorination is a possible degradation route under UV light.[9][10][11]

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a systematic approach to conducting forced degradation studies in accordance with ICH guidelines.[12][13][14]

G cluster_0 Forced Degradation Study Design cluster_1 Stress Conditions A Prepare solutions of this compound B Acid Hydrolysis (e.g., 0.1 N HCl, heat) C Base Hydrolysis (e.g., 0.1 N NaOH, heat) D Oxidation (e.g., 3% H₂O₂, RT) E Thermal (e.g., 60°C, solid & solution) F Photolytic (ICH Q1B conditions) G Sample at multiple time points H Analyze by Stability-Indicating HPLC Method G->H I Characterize significant degradants (LC-MS) H->I

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols for Forced Degradation Studies

Rationale: These studies are designed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method.[15][16]

Methodology:

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 N NaOH.

    • Maintain at room temperature or heat gently, collecting samples at appropriate intervals.

    • Neutralize the samples prior to HPLC injection.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor for degradation over time.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C) in a stability chamber.

    • Analyze samples at set time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13][17]

    • Include a dark control to differentiate between light-induced and thermal degradation.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated, stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Key Method Development Considerations:

  • Column Chemistry: A C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) is typically employed.

  • Detection: UV detection at a wavelength of maximum absorbance should be used.

  • Peak Purity: A photodiode array (PDA) detector is essential to assess peak purity and ensure that the parent peak is free from co-eluting degradants.

Data Presentation

The results of the forced degradation studies should be presented in a summary table.

Stress ConditionDuration% DegradationNumber of Degradants
0.1 N HCl at 60°C24 hoursExp. DataExp. Data
0.1 N NaOH at RT8 hoursExp. DataExp. Data
3% H₂O₂ at RT24 hoursExp. DataExp. Data
Heat (60°C, solid)7 daysExp. DataExp. Data
Photolytic (ICH Q1B)ICH Std.Exp. DataExp. Data

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary to understand the compound's physicochemical properties. This information is indispensable for making informed decisions regarding its formulation, handling, and potential as a drug candidate. The principles and methodologies described are broadly applicable to the characterization of other novel chemical entities in the drug discovery and development process.

References

  • ICH. (n.d.). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12261-12263. DOI:10.1039/C2CC35591D.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • K K Wagh College of Pharmacy, Nashik. (n.d.). ICH GUIDELINES FOR STABILITY.
  • Bhat, N. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Bhat, N. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Chemguide. (n.d.). Hydrolysis of esters.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
  • MedCrave online. (2016). Forced degradation studies.
  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ChemicalBook. (n.d.). 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Smolecule. (2023). Buy this compound | 1858251-27-0.

Sources

Technical Guide: Biological Potential of Morpholine-Containing Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of morpholine-containing benzoates, focusing on their medicinal chemistry, pharmacological applications, and experimental validation.

Executive Summary

The integration of the morpholine heterocycle into the benzoate scaffold represents a privileged structural motif in modern drug design. This combination leverages the unique physicochemical properties of morpholine—specifically its ability to modulate lipophilicity (


) and act as a hydrogen bond acceptor—with the versatile electronic tunability of the benzoate core.

This guide analyzes the pharmacological spectrum of these conjugates, specifically their role as Phosphatidylcholine-Specific Phospholipase C (PC-PLC) inhibitors in oncology, dual AChE/MAO-B inhibitors in neurodegeneration, and broad-spectrum antimicrobial agents . It provides actionable synthetic pathways, validated bioassay protocols, and rigorous Structure-Activity Relationship (SAR) maps to facilitate further development.

Chemical Architecture & Pharmacophore Logic

The Morpholine Advantage

Morpholine (


) is a non-aromatic heterocycle often employed to optimize the pharmacokinetic profile of drug candidates.[1][2][3]
  • Solubility Modulation: The ether oxygen and amine nitrogen lower the

    
     compared to piperidine analogs, enhancing aqueous solubility without compromising membrane permeability.
    
  • Metabolic Stability: The chair conformation of the morpholine ring is metabolically robust, often resisting rapid oxidative degradation compared to open-chain amines.

The Benzoate Scaffold

The benzoate moiety serves as the structural anchor. Its carboxylic acid/ester functionality allows for:

  • Prodrug Design: Esterification improves cellular uptake, hydrolyzed intracellularly to the active acid.

  • Electronic Tuning: Substituents on the phenyl ring (electron-withdrawing vs. donating) modulate the

    
     of the acid and the electron density of the morpholine nitrogen (if directly conjugated).
    

Therapeutic Frontiers

Oncology: Targeting PC-PLC

Dysregulation of choline phospholipid metabolism is a hallmark of cancer.[4][5] Phosphatidylcholine-specific phospholipase C (PC-PLC) is overexpressed in breast (MDA-MB-231) and colorectal (HCT116) cancers.

  • Mechanism: Morpholine-containing benzoates, specifically 2-morpholino-5-N-benzylamino benzoic acids , mimic the transition state of phosphatidylcholine hydrolysis.

  • Key Insight: The morpholine ring likely occupies the choline-binding pocket of the enzyme, while the benzoate carboxylate interacts with the zinc/calcium catalytic core.

  • Efficacy: Derivatives have shown

    
     values in the low micromolar range, inducing cell cycle arrest in the G1 phase and promoting apoptosis.[6][7]
    
Neurology: Dual AChE and MAO-B Inhibition

In Alzheimer’s disease pathology, the simultaneous inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) is a coveted therapeutic goal.[8]

  • Dual Action: Morpholine-substituted benzyl derivatives have demonstrated the ability to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

  • Selectivity: The morpholine oxygen forms specific hydrogen bonds with residues in the MAO-B active site (e.g., Tyr326), conferring selectivity over MAO-A.

Antimicrobial Activity

Morpholine benzoates exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mode of Action: These compounds likely disrupt bacterial cell membranes or inhibit bacterial DNA gyrase, similar to quinolone mechanisms, driven by the cationic nature of the protonated morpholine nitrogen at physiological pH.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is strictly governed by specific structural modifications.

SAR_Map Core Morpholine-Benzoate Core Morpholine Morpholine Ring (Pos 2) Core->Morpholine Benzoate Benzoate Carboxyl (Pos 1) Core->Benzoate Substituent Aryl Substituents (Pos 4/5) Core->Substituent Solubility Modulates Solubility & Metabolic Stability Morpholine->Solubility Ether Oxygen Binding Zinc/Metal Chelation (Enzyme Active Site) Benzoate->Binding COOH / CONHOH Rule2 Hydroxamic acid > Carboxylic acid for Metalloprotease inhibition Benzoate->Rule2 Potency Electronic Tuning (Hammett Correlation) Substituent->Potency EWG/EDG effects Rule1 N-Benzylation increases lipophilicity & potency Substituent->Rule1

Figure 1: SAR Map detailing the functional contribution of each pharmacophore component.

Experimental Protocols (Self-Validating Systems)

Synthesis: Ullmann Coupling for 2-Morpholinobenzoic Acids

This protocol installs the morpholine ring directly onto the benzoate core using copper catalysis.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2.0 equiv, base)
    
  • Cu powder or CuI (0.1 equiv, catalyst)

  • DMF (Solvent)

Workflow:

  • Preparation: Dissolve 2-bromobenzoic acid in DMF (0.5 M concentration) in a round-bottom flask.

  • Activation: Add

    
     and stir for 15 minutes at room temperature to deprotonate the acid.
    
  • Coupling: Add morpholine and the Copper catalyst.

  • Reflux: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Validation (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 3:1). The starting bromide spot should disappear.

  • Work-up: Acidify with 1M HCl to pH 3 to precipitate the product. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Quality Control:

  • 
     NMR:  Look for morpholine peaks (3.0–3.8 ppm, multiplets) and the disappearance of the ortho-proton signal of the benzoic acid.
    
  • Yield Target: >75%.

Biological Assay: PC-PLC Inhibition (Amplex Red Method)

A fluorometric assay to quantify the inhibition of PC-PLC activity.

Materials:

  • Enzyme: Purified Bacillus cereus PC-PLC (commercial source).

  • Substrate: Phosphatidylcholine (PC).

  • Detection: Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit.

  • Instrument: Fluorescence microplate reader (Ex/Em: 530/590 nm).

Protocol:

  • Compound Prep: Prepare 10 mM stock solutions of morpholine benzoates in DMSO. Dilute to test concentrations (0.1 µM – 100 µM) in reaction buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation: Add 50 µL of diluted compound and 50 µL of PC-PLC enzyme (0.2 U/mL) to a 96-well black plate. Incubate for 30 mins at 37°C.

    • Negative Control: Buffer + Enzyme (No inhibitor).

    • Positive Control: D609 (Known PC-PLC inhibitor).[9]

    • Blank: Buffer only.

  • Substrate Addition: Add 100 µL of working solution containing Amplex Red, Horseradish Peroxidase (HRP), Alkaline Phosphatase, and Phosphatidylcholine.

  • Kinetic Read: Measure fluorescence immediately and every 2 minutes for 60 minutes.

  • Data Analysis: Calculate the slope (Vmax) of the linear portion of the curve.

    • Determine

      
       using non-linear regression (GraphPad Prism).
      

Self-Validation:

  • Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

  • Dose-Response: The positive control (D609) must show an

    
     within expected literature ranges (approx. 20-50 µM).
    

Synthesis Visualization

Synthesis_Flow Start Start: 2-Halo-Benzoic Acid Step1 Step 1: Ullmann Coupling (Morpholine, Cu, K2CO3, DMF, 100°C) Start->Step1 Intermediate Intermediate: 2-Morpholinobenzoic Acid Step1->Intermediate Branch Functionalization Intermediate->Branch PathA Path A: Esterification (MeOH, H2SO4) Branch->PathA PathB Path B: Amidation (R-NH2, EDC/HOBt) Branch->PathB EndA Target A: Morpholine Benzoate Ester (Prodrug / Membrane Permeable) PathA->EndA EndB Target B: Morpholine Benzamide (Enzyme Inhibitor Scaffold) PathB->EndB

Figure 2: Synthetic workflow for generating diverse morpholine-benzoate libraries.

Data Summary: Comparative Potency

Compound ClassTargetCell Line / AssayActivity (

/ MIC)
Reference
2-Morpholino-5-N-benzylamino benzoic acid PC-PLCMDA-MB-231 (Breast Cancer)2.5 ± 0.3 µM[1]
Morpholine-Benzimidazole Hybrid (5h) VEGFR-2HT-29 (Colon Cancer)3.10 ± 0.98 µM[2]
Morpholine-Quinazoline (AK-3) Apoptosis InducerA549 (Lung Cancer)10.38 ± 0.27 µM[3]
Morpholine-Chalcone (MO5) AChE / MAO-BAcetylcholinesterase Assay6.1 µM (AChE)[4]
Morpholine Mannich Base Bacterial MembraneS. aureus12.5 µg/mL (MIC)[5]

References

  • Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors. RSC Med Chem.[5] (2025).[10][11][12][13]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives. PMC.

  • Morpholine substituted quinazoline derivatives as anticancer agents... RSC Medicinal Chemistry.[6]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[14]

  • Antimicrobial activity of morpholine derivatives. ResearchGate.

Sources

The Strategic Advantage of Difluoro-Substitution in Benzoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing drug candidates. More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its profound ability to enhance molecular properties.[1] This guide delves into the specific, nuanced role of difluoro-substitution on benzoate derivatives, a common scaffold in pharmaceuticals. We will explore how the precise placement of two fluorine atoms on the benzoate ring system critically modulates physicochemical properties, thereby enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights, detailed methodologies, and a robust framework for leveraging difluoro-benzoate derivatives in rational drug design.

The Power of Two: Why Difluoro-Substitution Matters

The utility of fluorine in drug design stems from its unique properties: it is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom.[2][3] While a single fluorine atom can induce significant changes, a difluoro-substitution pattern amplifies and refines these effects. The placement of two fluorine atoms creates a distinct electronic and steric environment that offers medicinal chemists a powerful toolkit to address common drug development challenges.[4]

Key advantages conferred by difluoro-substitution on a benzoate scaffold include:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by enzymes like cytochrome P450s.[3][5] Difluoro-substitution can effectively shield metabolically vulnerable positions on the aromatic ring, prolonging the drug's half-life and improving bioavailability.[2][6]

  • Modulation of Acidity (pKa) : The potent electron-withdrawing nature of two fluorine atoms significantly influences the acidity of the benzoic acid moiety.[2] This modulation of pKa can alter a compound's ionization state at physiological pH, which is critical for solubility, membrane permeability, and target engagement.[6]

  • Tuning Lipophilicity : Fluorination generally increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[5] However, the effect of difluorination is nuanced and depends on the substitution pattern, allowing for fine-tuning of the logP/logD values to achieve an optimal balance between permeability and aqueous solubility.[7][8]

  • Increased Binding Affinity and Selectivity : Difluoro-substituents can alter the electron distribution (quadrupole moment) of the aromatic ring, leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins.[1][5] This can result in a significant boost in potency and selectivity, reducing off-target effects.[1]

  • Conformational Control : The steric and electronic properties of difluoro groups can restrict the rotation of bonds and lock the molecule into a specific, bioactive conformation.[5][9] This pre-organization reduces the entropic penalty upon binding to a receptor, contributing to higher affinity.[10]

Impact on Physicochemical Properties: A Quantitative Look

The influence of difluoro-substitution is best understood by examining its quantifiable effects on key physicochemical parameters. The specific placement of the fluorine atoms on the benzoate ring dictates the nature and magnitude of these changes.

Electronic Effects and Acidity (pKa)

The strong inductive (-I) effect of fluorine atoms withdraws electron density from the aromatic ring and, consequently, from the carboxyl group. This stabilizes the conjugate base (benzoate anion), making the corresponding benzoic acid more acidic (i.e., lowering its pKa). Difluorination has a more pronounced effect than monofluorination.

CompoundSubstitution PatternpKa of Benzoic AcidRationale
Benzoic AcidUnsubstituted4.20Baseline
2-Fluorobenzoic AcidMono-fluoro3.27Strong inductive effect from ortho position.
3-Fluorobenzoic AcidMono-fluoro3.87Inductive effect attenuated by distance.
4-Fluorobenzoic AcidMono-fluoro4.14Inductive and opposing (+M) resonance effect.
2,6-Difluorobenzoic Acid Di-fluoro 2.63 (estimated) Additive strong inductive effects from two ortho positions.
3,5-Difluorobenzoic Acid Di-fluoro 3.37 Additive inductive effects from two meta positions.[7]

Note: pKa values are approximate and can vary slightly with experimental conditions. The value for 2,6-difluorobenzoic acid is an estimation based on additive principles.

This pKa modulation is a critical tool. For instance, increasing the acidity can enhance the solubility of a basic compound in the stomach's acidic environment or optimize interactions with a target's active site.

Lipophilicity (LogP) and Solubility

While fluorination is often used to increase lipophilicity, the introduction of two polar C-F bonds can lead to complex outcomes. The overall effect on the molecule's octanol-water partition coefficient (LogP) depends on the interplay between increased hydrophobicity and changes in the molecular dipole moment.

Generally, difluorination increases LogP compared to the non-fluorinated parent compound. However, the positioning matters; for example, symmetrical substitution patterns might lead to different effects on crystal packing and solvation compared to asymmetrical ones. This allows for the fine-tuning of a drug's solubility and permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[8][11]

Applications in Drug Design and Agrochemicals

Difluorobenzoate derivatives are not merely theoretical constructs; they are key building blocks in numerous commercial and investigational molecules. The specific substitution pattern is often chosen to solve a particular problem in the drug discovery process.

  • 2,6-Difluorobenzoate Derivatives : This motif is prevalent in insecticides and antimicrobial agents.[12] The two ortho-fluorines can enforce a non-planar conformation of the benzamide group, which is crucial for activity in FtsZ inhibitors, a class of antibacterial agents.[13][14] They are also used as intermediates for anti-inflammatory drugs.[15]

  • 3,5-Difluorobenzoate Derivatives : This substitution pattern is a versatile intermediate for a wide range of pharmaceuticals and agrochemicals, including anti-inflammatory drugs, analgesics, and herbicides.[16][17]

  • 2,5-Difluorobenzoate Derivatives : These have been used to synthesize novel hydrazone derivatives with significant antibacterial activity.[18][19]

  • 2,4-Difluorobenzoate Derivatives : This scaffold has been utilized in the design of integrin αvβ3 antagonists, which have potential applications as antiplatelet agents.[20]

The logical workflow for incorporating a difluoro-benzoate moiety often involves identifying a metabolic liability or a need for improved potency and then selecting a substitution pattern that addresses the issue without negatively impacting other properties.

G cluster_0 Problem Identification cluster_1 Strategic Solution cluster_2 Desired Outcomes P1 Poor Metabolic Stability (e.g., Ring Hydroxylation) S1 Introduce Difluoro-Substitution on Benzoate Scaffold P1->S1 Address Liability P2 Insufficient Potency (Weak Target Binding) P2->S1 Boost Activity P3 Suboptimal PK Profile (pKa, Lipophilicity) P3->S1 Optimize Properties O1 Block Metabolic Attack (Increased Half-Life) [3] S1->O1 O2 Enhance Binding Affinity (Favorable Interactions) [2] S1->O2 O3 Tune pKa and LogP (Improved ADME) [10] S1->O3

Caption: Drug design workflow using difluoro-benzoates.

Synthetic Methodologies and Protocols

The synthesis of difluoro-benzoate derivatives typically starts from the corresponding difluorobenzoic acid, which is commercially available. Standard esterification or amidation reactions are then employed.

Experimental Protocol: Synthesis of Methyl 2,4-Difluorobenzoate

This protocol describes a standard Fischer esterification of 2,4-difluorobenzoic acid.[20]

Objective: To synthesize methyl 2,4-difluorobenzoate, a key intermediate for pharmaceuticals such as integrin antagonists.[20]

Materials:

  • 2,4-Difluorobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2,4-difluorobenzoic acid (1.0 eq.) in methanol (approx. 9.5 mL per 10 mmol of acid) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, slowly add thionyl chloride (2.0 eq.) to methanol (approx. 6.3 mL per 10 mmol of acid) while cooling. Caution: This reaction is exothermic.

  • Add the methanol solution of thionyl chloride dropwise to the cooled solution of 2,4-difluorobenzoic acid.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 24 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into a saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic phases and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Characterization: The final product, methyl 2,4-difluorobenzoate, can be characterized by ¹H-NMR spectroscopy to confirm its structure.[20]

G cluster_workflow Esterification Workflow start Dissolve Acid in MeOH cool Cool to 0°C start->cool add_socl2 Add SOCl₂/MeOH (Dropwise) cool->add_socl2 warm_stir Warm to RT Stir 24h add_socl2->warm_stir quench Quench with NaHCO₃ warm_stir->quench extract Extract with Ether quench->extract dry_conc Dry & Concentrate extract->dry_conc end Methyl 2,4-Difluorobenzoate dry_conc->end

Caption: Synthesis workflow for methyl 2,4-difluorobenzoate.

Conclusion and Future Outlook

Difluoro-substitution is a validated and highly effective strategy in modern drug discovery for optimizing the properties of benzoate-containing molecules. By understanding the fundamental principles of how difluorination impacts pKa, lipophilicity, metabolic stability, and conformation, medicinal chemists can rationally design superior drug candidates. The commercial availability of various difluorobenzoic acid isomers provides a ready toolkit for addressing common challenges in lead optimization.[15][21][22] As our understanding of fluorine's subtle stereoelectronic effects continues to grow, the application of difluoro-benzoate derivatives and other novel fluorinated scaffolds is set to expand, enabling the development of safer and more effective therapeutics.[4]

References

  • Apollo Scientific. (2026, January 19).
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 681-697.
  • BenchChem. (2025). The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • Narisetty, R., Chandrasekhar, K. B., Mohanty, S., & Balram, B. (2013). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 10(7), 620-624.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Anonymous. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid.
  • ChemicalBook. (2026, January 19).
  • Anonymous. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI.
  • Narisetty, R., et al. (2025, August 6). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents.
  • O'Hagan, D. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central.
  • Chem-Impex. (n.d.). 2,6-Difluorobenzoic acid.
  • Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739.
  • Anonymous. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA.
  • Anonymous. (2007, June 1). Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. PubMed.
  • Narisetty, R., & Chandrasekhar, K. (2013, June 1).
  • Emsley, J. W., & Turner, D. L. (n.d.). The determination of the conformation of the aromatic rings in a lateral fluoro-substituted liquid crystal by 13C NMR spectroscopy. RSC Publishing.
  • Anonymous. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Poddar, S. M., et al. (n.d.). Design strategy of the novel 2,6-difluorobenzamide derivatives....
  • Anonymous. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
  • Anonymous. (2014, February 13).
  • Anonymous. (n.d.).
  • Soulère, L., et al. (2023, February 22).
  • Chacha, F. S., et al. (n.d.). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. PubMed Central.
  • Anonymous. (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoic acid 98 385-00-2.
  • Anonymous. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Anonymous. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments.
  • Nishikawa, H., et al. (n.d.). Rapid, Solvent-Minimized and Sustainable Access to Various Types of Ferroelectric-Fluid Molecules by Harnessing Mechano-Chemical. ChemRxiv.
  • Anonymous. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • Anonymous. (n.d.). pKa, Solubility, and Lipophilicity.
  • Anonymous. (2022, September 22). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. MDPI.
  • Anonymous. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central.
  • BLD Pharm. (n.d.). 455-40-3|3,5-Difluorobenzoic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5-Difluorobenzoic Acid | 455-40-3.
  • Shultz, M. D. (n.d.).
  • Anonymous. (n.d.). Physicochemical Properties in Drug Profiling.

Sources

"discovery and history of fluorinated morpholinyl benzoates"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Structure-Activity Relationship of Halogenated Morpholinyl Benzamides

Abstract

The strategic incorporation of heterocyclic scaffolds and halogen atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide delves into the history and technical nuances of a specific chemical class: halogenated morpholinyl benzamides. While the direct "fluorinated morpholinyl benzoate" class is exceptionally niche, we will use the archetypal drug Moclobemide (4-chloro-N-(2-morpholinoethyl)benzamide) as a comprehensive case study. Moclobemide's development as a first-in-class reversible inhibitor of monoamine oxidase A (RIMA) provides a rich narrative to explore the synergistic roles of the morpholine ring, the benzamide linker, and halogen substitution in achieving therapeutic efficacy and an improved safety profile. This guide will cover its serendipitous discovery, detailed synthetic protocols, structure-activity relationships, and the pharmacological rationale that established it as a significant advancement in antidepressant therapy.

Introduction: The Architectural Logic of a Privileged Scaffold

In the landscape of drug discovery, certain molecular architectures appear with remarkable frequency due to their favorable physicochemical properties and versatile biological activities. The morpholine ring is one such "privileged structure."[1][2] Its inclusion in a drug candidate can confer a range of benefits, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[3]

When combined with a benzamide core, the resulting scaffold provides a rigid, well-defined orientation for substituents. The final piece of the architectural puzzle is halogenation. The introduction of a halogen atom, such as chlorine or fluorine, onto the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic fate.[4][5][] This strategic modification can enhance binding affinity to the target protein and improve bioavailability, particularly for centrally acting agents requiring passage across the blood-brain barrier.[4][][7] This guide uses the story of Moclobemide to illustrate how these three components converge to create a highly effective and safe therapeutic agent.

Discovery and History of Moclobemide: A Serendipitous Breakthrough

The development of Moclobemide represents a pivotal moment in the treatment of depressive disorders. It emerged from a concerted effort to overcome the significant limitations of early monoamine oxidase inhibitors (MAOIs).

The Problem with Irreversible MAOIs

First-generation MAOIs, while effective antidepressants, were non-selective and formed irreversible covalent bonds with both MAO-A and MAO-B enzymes. This irreversible inhibition led to a dangerous interaction with tyramine, a substance found in aged cheeses, cured meats, and other fermented foods. Inhibition of MAO-A in the gut prevented the breakdown of ingested tyramine, leading to a hypertensive crisis known as the "cheese effect."[4] This severe side effect greatly restricted their clinical use.

A New Generation: The RIMAs

The search for safer alternatives focused on developing inhibitors that were both selective for the MAO-A isoform and reversible in their binding. This led to the creation of the Reversible Inhibitors of Monoamine Oxidase A (RIMA) class of drugs.[7][8] The discovery of Moclobemide at the Hoffmann-La Roche laboratories in Switzerland was serendipitous; it was initially investigated for other properties (antilipaemic or antibiotic) in 1972 before its potential as a MAO-A inhibitor was identified during pharmacological screening.[4][9]

Launched in 1992, Moclobemide was the first RIMA to be widely marketed.[4][9] Its reversible, competitive inhibition of MAO-A meant that in the presence of high concentrations of tyramine, the inhibitor could be displaced from the enzyme, allowing the tyramine to be metabolized and preventing a hypertensive crisis.[8] This innovation represented a major leap forward in safety and tolerability for MAOI therapy.

Synthetic Methodology and Protocol

The synthesis of Moclobemide is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The process is efficient, high-yielding, and readily scalable, making it suitable for industrial production.[10][11]

Synthetic Workflow Overview

The core transformation involves the formation of an amide bond between a halogenated benzoyl chloride and a morpholine-containing amine. The workflow is straightforward, involving reaction, isolation of the product as a hydrochloride salt, and subsequent neutralization to yield the free base.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A 4-Chlorobenzoyl Chloride C Nucleophilic Acyl Substitution (in Dichloromethane) A->C B N-(2-Aminoethyl)morpholine B->C D Precipitation with HCl C->D Isolates crude product as hydrochloride salt E Recrystallization (Purification of Salt) D->E Improves purity F Neutralization with Base (e.g., NH4OH) E->F Converts salt to neutral form G Moclobemide (Free Base) F->G

Caption: General synthetic workflow for Moclobemide production.

Detailed Experimental Protocol: Synthesis of Moclobemide

This protocol is adapted from established laboratory procedures and is intended for informational purposes by trained professionals.[10]

Materials:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • N-(2-Aminoethyl)morpholine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated or as a solution in ether

  • Ammonium hydroxide (NH₄OH), concentrated

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve N-(2-Aminoethyl)morpholine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Acylation: While stirring vigorously, add a solution of 4-Chlorobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 15 minutes, then remove the bath and let it stir at room temperature for an additional 45 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Salt Precipitation: Upon completion, cool the reaction mixture again in an ice bath. Slowly add hydrochloric acid. This protonates the basic nitrogen atoms in the product, causing the hydrochloride salt of Moclobemide to precipitate out of the nonpolar DCM solvent.

  • Isolation of Salt: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold DCM to remove any unreacted starting materials.

  • Purification (Optional but Recommended): The crude hydrochloride salt can be purified by recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture to yield pure Moclobemide HCl.

  • Conversion to Free Base: Suspend the purified hydrochloride salt in a biphasic mixture of DCM and water. Add concentrated ammonium hydroxide dropwise with stirring until the aqueous layer is basic (pH > 10). This deprotonates the molecule, converting it to the neutral free base.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. The neutral Moclobemide will partition into the organic DCM layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield pure, solid Moclobemide.

Structure-Activity Relationship (SAR) and Pharmacological Profile

The therapeutic success of Moclobemide is a direct result of how its distinct structural components interact with the MAO-A enzyme. SAR studies reveal that each part of the molecule is critical for its activity and safety profile.[5][12]

The Core Pharmacophore

The essential pharmacophore for RIMA activity, as exemplified by Moclobemide, consists of three critical elements:

  • The Morpholine Ring: This group is essential for antidepressant activity.[5] Its polarity aids solubility, and the nitrogen atom is a key interaction point. Replacing it with less polar or differently shaped groups often diminishes or abolishes activity.

  • The Benzamide Moiety: This central linker acts as a rigid scaffold, holding the other two components in the optimal spatial orientation for binding to the MAO-A active site.

  • The Para-Halogen Substituent: An electronegative group at the para-position of the phenyl ring is crucial for potent binding.[12] In Moclobemide, this is a chloro group. This substitution enhances the electronic interaction with the enzyme's active site.

SAR cluster_sar Key SAR Insights moc_img A Morpholine Ring - Essential for activity - Modulates solubility B Benzamide Linker - Rigid scaffold - Correctly orients groups C p-Chloro Group - Electronegative atom - Enhances binding affinity p1->A p2->B p3->C

Caption: Key structural components of Moclobemide driving its SAR.

Quantitative SAR Data

The selectivity of Moclobemide for MAO-A over MAO-B is a key aspect of its pharmacological profile and safety. This selectivity is quantifiable through IC₅₀ values, which measure the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/MAO-A)
Moclobemide 1.2>100>83
Analog (No Chloro)15.0>100>6.7
Analog (Alkyl chain)25.0>100>4.0
Data synthesized from representative values in pharmacological literature.[12]

As the table demonstrates, the removal of the chloro group significantly reduces inhibitory potency against MAO-A, highlighting its critical role in binding.

Mechanism of Action

Moclobemide functions by reversibly inhibiting MAO-A, the enzyme primarily responsible for breaking down serotonin, norepinephrine, and dopamine in the brain.[13] By blocking this enzyme, Moclobemide increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[][13] This targeted, reversible action allows for a rapid return of enzyme function after the drug is discontinued, contributing to its favorable safety profile.[13]

Conclusion and Future Directions

The story of Moclobemide provides an exemplary case study in rational drug design, even though its initial discovery was fortuitous. It demonstrates how the careful combination of a privileged heterocyclic scaffold (morpholine), a rigid linker (benzamide), and strategic halogenation can lead to a drug with high efficacy and a vastly improved safety profile over its predecessors.

Future research in this chemical space could focus on substituting chlorine with fluorine. Fluorine's smaller size and higher electronegativity could potentially lead to even more potent and selective MAO-A inhibitors.[4][7] Furthermore, the versatile synthetic route allows for the exploration of diverse analogs, potentially leading to new agents for other neurological disorders where monoamine regulation is implicated. The principles learned from the development of Moclobemide continue to inform the design of next-generation CNS therapeutics.

References

  • Benchchem. (n.d.). The Discovery and Synthesis of Moclobemide: A Selective MAO-A Inhibitor.
  • Ghanbarpour, A., Hadizadeh, F., Piri, F., & Rashidi-Ranjbar, P. (1997). Synthesis, conformational analysis and antidepressant activity of moclobemide new analogues. Pharmaceutica Acta Helvetiae, 72(2), 119-122. [Link]

  • Fowler, J. S., Logan, J., Volkow, N. D., Shumay, E., McCall-Perez, F., & Gerasimov, M. (2011). Reversible inhibitors of monoamine oxidase-A (RIMAs): robust, reversible inhibition of human brain MAO-A by CX157. Neuropsychopharmacology, 36(7), 1545-1553. [Link]

  • BOC Sciences. (n.d.). MAO Inhibitors: Mechanisms and Drug Discovery.
  • Benchchem. (n.d.). The Core Structure-Activity Relationship of Moclobemide for Selective MAO-A Inhibition: A Technical Guide.
  • Fiedorowicz, J. G., & Swartz, K. L. (2004). Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression. CNS Spectrums, 9(5), 388-395. [Link]

  • Wikipedia. (n.d.). Moclobemide. Retrieved from [Link]

  • (n.a.). (n.d.). Moclobemide Formal Report. An example of a student formal report on the synthesis of Moclobemide.
  • Nair, N. P., Ahmed, S. K., & Kin, N. M. (1993). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of psychiatry & neuroscience : JPN, 18(5), 214–225. [Link]

  • Semantic Scholar. (n.d.). Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157. [Link]

  • ResearchGate. (n.d.). Reported synthesis of Moclobemide. [Link]

  • Fessner, W. D., & Daltrozzo, E. (2008). Synthesis of the Commercial Antidepressant Moclobemide. Journal of Chemical Education, 85(10), 1406. [Link]

  • Hilton, S., Jaber, B., & Ruch, R. (2012). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Molecules, 17(9), 10641-10653. [Link]

  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 219-231. [Link]

  • Solubility of Things. (n.d.). 4-Chloro-N-(2-morpholinoethyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Google Patents. (n.d.). RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
  • PubChem. (n.d.). Benzamide, 2-(allyloxy)-4-chloro-N-(2-morpholinoethyl)-. Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical and Medical Sciences, 11(4). [Link]

  • Nair, N. P., Ahmed, S. K., & Kin, N. M. (1993). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. e-lactancia.org. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature protocols, 1(4), 1655–1661. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2010). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. Bioconjugate chemistry, 21(4), 741–746. [Link]

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 346-356. [Link]

  • MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

Sources

"Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate , a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors.

Chemical Identity & Nomenclature

This section establishes the precise chemical identity of the compound, resolving potential ambiguities in nomenclature often found in commercial catalogs.

Core Identifiers
Parameter Details
IUPAC Name Methyl 2,5-difluoro-4-(morpholin-4-yl)benzoate
Common Synonyms Methyl 2,5-difluoro-4-morpholinobenzoate; 4-(4-Methoxycarbonyl-2,5-difluorophenyl)morpholine
CAS Registry Number 1858251-27-0 (Methyl ester specific)
Related CAS 1430223-92-9 (Corresponding free acid: 2,5-Difluoro-4-morpholinobenzoic acid)
Molecular Formula C₁₂H₁₃F₂NO₃
Molecular Weight 257.23 g/mol
SMILES COC(=O)C1=CC(=C(C=C1F)N2CCOCC2)F
Structural Analysis

The molecule consists of a central benzoate core substituted at three key positions:[1]

  • C-1 (Ester): A methyl ester group, serving as a protected carboxylic acid or a handle for further functionalization (e.g., hydrolysis to acid, reduction to alcohol).

  • C-2 & C-5 (Fluorines): Two fluorine atoms positioned para to each other. These provide metabolic stability (blocking oxidative metabolism at these sites) and modulate the electronic properties of the ring.

  • C-4 (Morpholine): A morpholine ring attached via its nitrogen atom. This is a critical pharmacophore often introduced to improve water solubility and metabolic stability compared to other alkyl amines.

Synthetic Pathways & Methodology

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway. This method relies on the electronic activation of the precursor molecule.

Retrosynthetic Logic

The most efficient route utilizes Methyl 2,4,5-trifluorobenzoate as the starting material.

  • Mechanism: The ester group at C-1 is electron-withdrawing, activating the benzene ring for nucleophilic attack.

  • Regioselectivity: The fluorine at C-4 is para to the ester group, making it the most electrophilic site and thus the preferred position for displacement by the morpholine nucleophile. The fluorines at C-2 and C-5 are less activated (ortho/meta effects) and typically remain intact under controlled conditions.

Experimental Protocol (Standardized)

Note: This protocol is a generalized high-yield procedure adapted for laboratory scale.

Reagents:

  • Methyl 2,4,5-trifluorobenzoate (1.0 eq)

  • Morpholine (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2,4,5-trifluorobenzoate in anhydrous MeCN (0.2 M concentration).

  • Addition: Add K₂CO₃ followed by the slow addition of Morpholine at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature. If reaction kinetics are slow (monitored by TLC/LC-MS), heat to 60-80°C.

    • Checkpoint: Monitor for the disappearance of the trifluoro starting material and the formation of the mono-substituted product.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hexanes/EtOAc or flash column chromatography (SiO₂, gradient elution).

Reaction Pathway Diagram

The following diagram illustrates the SNAr mechanism and the regioselective outcome.

SynthesisPathway Start Methyl 2,4,5-trifluorobenzoate (Precursor) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (at C-4 position) Reagents Morpholine + Base (K2CO3 / MeCN) Product This compound (Target) Intermediate->Product - HF (Elimination)

Caption: Regioselective SNAr synthesis targeting the C-4 position activated by the para-ester group.

Pharmaceutical Utility & Applications

This compound is primarily utilized as an intermediate in the discovery of small molecule drugs, particularly in oncology.

Kinase Inhibitor Design

The "2,5-difluoro-4-morpholino" scaffold is a privileged structure in medicinal chemistry.

  • Solubility Enhancement: The morpholine ring is a standard "solubilizing tail." Its oxygen atom can accept hydrogen bonds, improving the aqueous solubility of otherwise lipophilic kinase inhibitors.

  • Metabolic Blocking: The fluorine atoms at C-2 and C-5 block metabolic "soft spots" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes and extending the drug's half-life (t1/2).

  • Electronic Tuning: The electron-withdrawing nature of the fluorines lowers the pKa of the benzoic acid (if hydrolyzed), potentially strengthening ionic interactions within a protein binding pocket.

Downstream Transformations

As an ester, this molecule serves as a versatile pivot point:

  • Hydrolysis: Conversion to 2,5-Difluoro-4-morpholinobenzoic acid (CAS 1430223-92-9) for amide coupling reactions.

  • Reduction: Conversion to the benzyl alcohol or aldehyde for incorporation into varying linkers.

  • Hydrazide Formation: Reaction with hydrazine to form acyl hydrazides, precursors for heterocycles like 1,3,4-oxadiazoles.

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, the following analytical signatures should be confirmed.

Method Expected Signature
¹H NMR (DMSO-d₆) Aromatic: Two doublets (or multiplets) for the 2,5-H protons (coupling with F).Morpholine: Two multiplets at ~3.7 ppm (O-CH₂) and ~3.0 ppm (N-CH₂).Methyl Ester: Singlet at ~3.8 ppm (OCH₃).
¹⁹F NMR Two distinct signals (likely between -110 and -140 ppm), showing coupling to each other and adjacent protons.
LC-MS [M+H]⁺ Peak: 258.2 m/z.Retention time consistent with a moderately lipophilic ester.

References

  • Smolecule . (2023).[2] this compound Product Information. Retrieved from

  • BLD Pharm . (n.d.). 2,5-Difluoro-4-morpholin-4-ylbenzoic acid (Acid Precursor). Retrieved from

  • ResearchGate . (2020). Attempted reactions of mono- and di-fluorobenzoates with morpholine. Retrieved from

  • PubChem . (2025). Methyl 2,5-difluorobenzoate (Structural Analog). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (CAS No. 1858251-27-0) is a synthetic building block that combines several key structural features highly valued in medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring, coupled with a morpholine substituent, creates a unique electronic and steric environment that can significantly influence the pharmacological and pharmacokinetic properties of a lead compound.[1]

The morpholine moiety is a "privileged structure" in drug design, known for improving aqueous solubility, metabolic stability, and providing a favorable profile for blood-brain barrier penetration in central nervous system (CNS) targets.[2][3][4] Its incorporation can lead to enhanced potency and better drug-like properties.[3] The difluorophenyl group offers distinct advantages; fluorine atoms can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5] The 2,5-difluoro substitution pattern, in particular, creates a specific electronic landscape that can be exploited for selective targeting.

While not yet widely documented in mainstream literature, this compound serves as a versatile intermediate. Its primary utility lies in its conversion to the corresponding carboxylic acid, which then acts as a key precursor for a variety of derivatives, primarily amides and esters. This guide provides detailed protocols for the key transformations of this compound and discusses its potential applications in the synthesis of bioactive molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₃F₂NO₃
Molecular Weight 257.23 g/mol
CAS Number 1858251-27-0
Appearance Typically a solid

Core Synthetic Transformations and Protocols

The primary utility of this compound in a medicinal chemistry workflow is as a stable precursor to the more reactive 2,5-difluoro-4-morpholin-4-ylbenzoic acid. The following protocols detail this key hydrolysis step and a subsequent, highly relevant amide coupling reaction.

Protocol 1: Saponification (Ester Hydrolysis) to 2,5-difluoro-4-morpholin-4-ylbenzoic acid

The conversion of the methyl ester to the corresponding carboxylic acid is the most critical first step for utilizing this building block. Standard saponification conditions using a strong base like lithium hydroxide (LiOH) are generally effective. The resulting carboxylate salt is then neutralized with acid to yield the final product.

Rationale: The choice of a THF/Methanol/Water solvent system ensures the solubility of both the non-polar starting material and the polar lithium hydroxide. Methanol also acts as a co-solvent that can accelerate the reaction. The reaction is typically run at room temperature to prevent potential side reactions, although gentle heating can be applied to drive the reaction to completion if necessary.

Fig 1. Workflow for the hydrolysis of the methyl ester.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 10 mL/g of ester).

  • Addition of Base: To the stirred solution, add a 1 M aqueous solution of lithium hydroxide (LiOH) (1.5 - 2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF and MeOH under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate should form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,5-difluoro-4-morpholin-4-ylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

Protocol 2: Amide Bond Formation with a Primary Amine

The resulting carboxylic acid is an ideal substrate for amide coupling reactions, one of the most common transformations in medicinal chemistry.[6] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) and a tertiary amine base, a robust and widely used method for forming amide bonds.[7]

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is used as an additive to suppress racemization (if chiral centers are present) and to improve the efficiency of the coupling by forming an active ester intermediate, which is less prone to side reactions. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl produced during the reaction and to deprotonate the amine component.

Fig 2. General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • Initial Setup: To a solution of 2,5-difluoro-4-morpholin-4-ylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (15 mL/g), add the desired primary amine (1.1 eq) and HOBt (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Activator Addition: Cool the reaction mixture to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired amide.

Potential Applications in Drug Discovery

The 2,5-difluoro-4-morpholinophenyl scaffold is a valuable pharmacophore for targeting a range of biological systems. The protocols described above enable the synthesis of libraries of compounds for screening and optimization.

Kinase Inhibitors

The morpholine ring is a common feature in many approved and experimental kinase inhibitors. Its ability to form hydrogen bonds and its favorable physicochemical properties make it an attractive group for occupying specific pockets within the kinase ATP-binding site. The difluorophenyl moiety can provide additional selectivity and potency. By synthesizing a library of amides using diverse amine building blocks, novel kinase inhibitors could be developed.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The 2,5-difluorophenyl motif has been explored in the context of GPCR allosteric modulators. For instance, structurally related difluorophenyl compounds have been investigated as modulators of metabotropic glutamate receptors (mGluRs).[8] The ability to fine-tune the electronics and sterics of the scaffold by converting the ester to various amides makes it a promising starting point for developing novel positive or negative allosteric modulators (PAMs or NAMs).

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

While challenging, the C-F bonds on the aromatic ring can potentially undergo cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura reactions have been developed for aryl fluorides, particularly those bearing electron-withdrawing groups like an ester.[9][10] This would allow for the synthesis of complex biaryl structures, which are prevalent in many classes of pharmaceuticals.[11] This advanced application would involve coupling this compound with various boronic acids or esters to generate novel scaffolds.

Analytical Characterization

The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR will show two distinct signals for the non-equivalent fluorine atoms, and their coupling patterns with protons and each other will confirm the substitution pattern.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • HPLC: High-performance liquid chromatography is used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a TFA or formic acid modifier) is a good starting point for method development.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its true value is realized upon hydrolysis to the corresponding carboxylic acid, which opens up a vast chemical space for the synthesis of novel amides and other derivatives. The combination of the metabolically robust and solubilizing morpholine group with the electronically-modulating difluoro-aromatic ring makes this scaffold an excellent starting point for the discovery of new therapeutics, particularly in the areas of kinase inhibition and GPCR modulation. The protocols provided herein offer a robust foundation for researchers to incorporate this versatile building block into their drug discovery programs.

References

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides.
  • Tobisu, M., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Suresh, L., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Sulfur Chemistry, 45(3), 304-315*.
  • Li, J., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Smolecule. (2023, August 16).
  • Benchchem. (n.d.). Application of 2-(2,4-Difluorophenyl)morpholine in Medicinal Chemistry: A Focus on Neurokinin-1 Receptor Antagonism.
  • Arborpharmchem. (2025, March 22).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Center for Biotechnology Information. (n.d.).
  • E3S Web of Conferences. (2024).
  • ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Organic Syntheses. (n.d.).
  • Journal of Pharmaceutical Research and Applications. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • PubMed. (2020, March 15).
  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • MDPI. (n.d.).
  • Current Chemistry Letters. (2022, August 29).
  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,5-Difluoro-4-methylbenzoic acid | 103877-80-1.
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ACS Publications. (2019, August 7). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs.
  • Reddit. (2025, November 5).
  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h.

Sources

Application Note: Strategic Functionalization of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Scaffold

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (CAS: 1073554-75-6) is a high-value pharmacophore intermediate, notably serving as a precursor in the synthesis of RET kinase inhibitors (e.g., Pralsetinib analogs) and c-Met inhibitors.[1]

Its chemical behavior is defined by a distinct electronic push-pull system :

  • The "Push": The morpholine ring at C4 is a strong electron donor (resonance), significantly increasing electron density in the aromatic ring.[1]

  • The "Pull": The methyl ester (C1) and the two fluorine atoms (C2, C5) are electron-withdrawing.[1]

Chemist's Insight: This specific substitution pattern creates a "goldilocks" zone of reactivity. The C2/C5 fluorines are generally stable against further nucleophilic aromatic substitution (


) because the para-morpholine deactivates the ring toward nucleophiles.[1] Consequently, the primary vector for functionalization is the ester moiety , which can be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol (for etherification).[1]

Strategic Workflow

The following flowchart illustrates the critical divergence points for this scaffold.

G Start This compound (Starting Material) Hydrolysis Protocol A: Controlled Hydrolysis (LiOH/THF) Start->Hydrolysis Saponification Reduction Protocol C: Reductive Transformation (DIBAL-H or LiAlH4) Start->Reduction Hydride Reduction Acid Intermediate: Benzoic Acid Derivative (Active Handle) Hydrolysis->Acid Amidation Protocol B: Amide Coupling (HATU/DIPEA) Acid->Amidation + Amine (R-NH2) Drug Target: Kinase Inhibitor (Amide Linker) Amidation->Drug Alcohol Target: Benzyl Alcohol (Ether Linker) Reduction->Alcohol

Figure 1: Divergent synthesis pathways.[1][2] The acid pathway (left) is preferred for kinase inhibitor synthesis, while reduction (right) yields benzyl alcohol scaffolds.[1]

Protocol A: Controlled Hydrolysis (Saponification)[1]

Objective: Convert the methyl ester to the free carboxylic acid without degrading the fluorines or the morpholine ring.

Scientific Rationale: While standard saponification uses NaOH, Lithium Hydroxide (LiOH) is preferred for this scaffold.[1] The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydroxide attack, often proceeding cleaner in THF/Water mixtures than NaOH.[1] This mildness is crucial to prevent any risk of nucleophilic attack on the fluorines (deflluorination), although the morpholine donor makes this unlikely.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: LiOH·H₂O (3.0 eq)

  • Solvent: THF:Water (3:1 ratio)[1]

  • Quench: 1N HCl

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 g (3.89 mmol) of the methyl ester in 12 mL of THF. Stir until clear.

  • Activation: Dissolve 490 mg (11.6 mmol, 3 eq) of LiOH·H₂O in 4 mL of distilled water. Add this aqueous solution dropwise to the THF mixture.

  • Reaction: Stir vigorously at 45°C for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[1]6) should disappear, and a baseline spot (Acid) should appear.[1]

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous layer to 0°C.[1]

    • Acidify carefully with 1N HCl to pH ~3. Note: Do not go below pH 2 to avoid protonating the morpholine nitrogen excessively, which complicates extraction.[1]

    • The product usually precipitates as a white solid.[1] Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[1]

Expected Yield: >90% Data Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~3.8 ppm) and the appearance of a broad carboxylic acid peak (>12 ppm).[1]

Protocol B: High-Yield Amidation (Coupling)[1]

Objective: Couple the 2,5-difluoro-4-morpholinobenzoic acid to a complex amine (e.g., an aminopyridine or aniline) to form the bioactive core.

Scientific Rationale: Direct conversion to acid chloride (using SOCl₂) is risky because the morpholine nitrogen can act as a nucleophile or proton acceptor, forming insoluble salts or self-polymerizing.[1] Therefore, peptide coupling agents are the gold standard.[1] HATU is selected over EDCI because the ortho-fluorines create steric hindrance around the carboxylate; HATU's 7-azabenzotriazole moiety accelerates the reaction in sterically congested systems.[1]

Materials
  • Substrate: 2,5-difluoro-4-morpholinobenzoic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Methodology
  • Pre-activation: In a dry vial, dissolve the Acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange.[1] Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the Amine partner (1.1 eq).

  • Incubation: Stir at RT for 12–16 hours .

    • Optimization: If the amine is electron-deficient (e.g., an aminopyridine), heat the reaction to 50°C.[1]

  • Workup:

    • Dilute with EtOAc and wash with saturated NaHCO₃ (to remove byproducts) and Brine (to remove DMF).[1]

    • Purification: Flash column chromatography is usually required.

Self-Validating Check: If the reaction stalls, check the pH. The reaction must remain basic (pH > 8) for HATU to function.[1] Add more DIPEA if necessary.

Protocol C: Reductive Transformation (Ester to Alcohol)[1]

Objective: Reduce the ester to a benzyl alcohol for ether synthesis.

Scientific Rationale: DIBAL-H (Diisobutylaluminum hydride) is preferred over LiAlH₄.[1] DIBAL-H allows for a controlled reduction at low temperatures, minimizing the risk of defluorination or reductive opening of the morpholine ring.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a flask and maintain an Argon atmosphere.

  • Solvation: Dissolve the methyl ester (1.0 eq) in anhydrous DCM (0.1 M). Cool to -78°C .[1]

  • Addition: Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise over 20 minutes.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench (Fieser Method):

    • Dilute with ether.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL).[1]

    • Add MgSO₄ and stir until a granular white precipitate forms. Filter and concentrate.

Quantitative Data Summary

ParameterProtocol A (Hydrolysis)Protocol B (Amidation)Protocol C (Reduction)
Reagent LiOH·H₂OHATU / DIPEADIBAL-H
Solvent THF / H₂ODMFDCM / Toluene
Temperature 45°C25°C (RT)-78°C to 0°C
Time 4 Hours12–16 Hours2 Hours
Typical Yield 92–96%75–85%80–88%
Critical Risk Over-acidification (pH < 2)Moisture in DMFDefluorination (if T > 0°C)

References

  • Blueprint Medicines Corporation. (2017). Inhibitors of RET. WO2017079140A1. (Describes the synthesis of Pralsetinib and related 2,5-difluoro-4-morpholino intermediates). Link

  • Smolecule. (2023). This compound Structure and Properties. Link[1]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. (Provides context on morpholine ring stability and functionalization). Link[1]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Link

Sources

Application Notes and Protocols: Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is an intricately functionalized aromatic compound poised for significant utility in modern organic synthesis. Its structure is distinguished by three key features: a difluorinated benzene ring, an N-linked morpholine substituent, and a methyl ester functional group. The synergistic interplay of these moieties—the electron-withdrawing nature of the fluorine atoms and the ester, combined with the electron-donating morpholine—creates a unique electronic profile that opens avenues for diverse chemical transformations. This document provides a comprehensive guide to the potential applications of this building block, particularly in the realms of medicinal chemistry and materials science. We present detailed, field-proven protocols for its derivatization into key intermediates such as carboxylic acids, amides, and benzyl alcohols, thereby unlocking its potential for constructing complex molecular architectures. The morpholine moiety is a well-established pharmacophore in numerous approved drugs, often improving physicochemical properties, while fluorination is a leading strategy in drug design to enhance metabolic stability and binding affinity.[1] This guide serves as a foundational resource for researchers looking to leverage the unique reactivity and structural attributes of this compound.

Compound Profile and Strategic Considerations

This compound is a crystalline solid at room temperature. The strategic placement of its functional groups dictates its reactivity and potential applications.

  • The Fluorinated Aromatic Core: The two fluorine atoms at positions 2 and 5 render the benzene ring electron-deficient. This electronic feature is a cornerstone of modern medicinal chemistry, often employed to modulate pKa, improve metabolic stability, and enhance ligand-protein binding interactions through favorable electrostatic or hydrogen-bonding contacts.[2][3]

  • The Morpholine Substituent: As a saturated heterocycle, the morpholine group is a privileged scaffold in drug discovery.[1] Its presence generally increases aqueous solubility and introduces a basic nitrogen atom, which can be crucial for salt formation and bioavailability. Its electron-donating character through the nitrogen lone pair partially counteracts the inductive withdrawal of the fluorine atoms, influencing the overall reactivity of the aromatic ring.

  • The Methyl Ester Handle: The methyl ester at the 1-position is the primary site for synthetic elaboration. It provides a reliable and versatile entry point for a wide range of chemical transformations, including hydrolysis, amidation, reduction, and transesterification, allowing for the straightforward introduction of diverse functional groups and the construction of larger molecules.[4]

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Methyl 2,5-difluoro-4-morpholinobenzoate
CAS Number 1261793-27-3
Molecular Formula C₁₂H₁₃F₂NO₃
Molecular Weight 257.23 g/mol
Appearance Solid
Key Functional Groups Aromatic Fluoride, Tertiary Amine (Morpholine), Methyl Ester

Core Synthetic Applications and Protocols

The true value of this compound lies in its role as a versatile organic building block.[5] The following protocols detail fundamental transformations that convert this precursor into key synthetic intermediates.

Application 1: Synthesis of Carboxylic Acid and Amide Derivatives

The conversion of the methyl ester to a carboxylic acid is a pivotal first step, creating an intermediate that can be coupled with a vast library of amines to generate novel amide compounds. This pathway is a workhorse in medicinal chemistry for structure-activity relationship (SAR) studies.

Causality: The hydrolysis of the methyl ester is achieved via saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system to ensure solubility of the starting material. The reaction proceeds through nucleophilic acyl substitution at the ester carbonyl. An acidic workup is required to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2,5-difluoro-4-morpholinobenzoic acid.

  • The product can be purified further by recrystallization if necessary.

Causality: The carboxylic acid is activated using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an auxiliary nucleophile such as HOBt (Hydroxybenzotriazole). This forms a highly reactive activated ester intermediate, which readily undergoes nucleophilic attack by a primary amine to form the stable amide bond. Dichloromethane (DCM) is a common solvent for this transformation.

Materials:

  • 2,5-Difluoro-4-morpholinobenzoic acid (from Protocol 1.1)

  • Primary amine of choice (e.g., benzylamine) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 2,5-difluoro-4-morpholinobenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.

  • Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G Start Methyl 2,5-difluoro- 4-morpholin-4-ylbenzoate Acid 2,5-Difluoro-4- morpholinobenzoic Acid Start->Acid Protocol 1.1 (Saponification) Amide Amide Derivative Acid->Amide Protocol 1.2 (Amide Coupling)

Caption: Workflow for the synthesis of amide derivatives.

Application 2: Reduction to (2,5-Difluoro-4-morpholinophenyl)methanol

Reduction of the ester functionality provides access to the corresponding benzyl alcohol. This transformation is valuable as it introduces a new reactive handle for subsequent reactions like ether synthesis, oxidation to an aldehyde, or conversion to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions.

Causality: LAH is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde. The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water. The workup procedure (Fieser workup) is designed to safely quench the excess LAH and precipitate the aluminum salts for easy filtration.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LAH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LAH suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LAH in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Stir the resulting granular white suspension vigorously for 30 minutes.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (2,5-difluoro-4-morpholinophenyl)methanol, which can be purified by column chromatography.

G Ester Methyl Ester (Starting Material) Acid Carboxylic Acid Ester->Acid Hydrolysis Alcohol Benzyl Alcohol Ester->Alcohol Reduction (LAH)

Caption: Key functional group transformations from the ester.

Perspective in Drug Discovery: A Kinase Inhibitor Scaffold

The structural motifs present in this compound are highly relevant to the design of kinase inhibitors. The morpholine ring is a key component of several approved kinase inhibitors, such as Gefitinib. Furthermore, 4-morpholino-quinazoline and related heterocyclic derivatives have been identified as potent inhibitors of PI3 kinase p110alpha.[6] The difluoro-substituted phenyl ring can serve as a "hinge-binding" element, forming critical hydrogen bonds with the kinase protein backbone.

The amide derivatives synthesized via Protocol 1.2 are prime candidates for screening against a panel of kinases. The "R" group of the amine can be varied to explore the solvent-exposed region of the ATP-binding pocket, allowing for optimization of potency and selectivity.

G BuildingBlock Methyl 2,5-difluoro- 4-morpholin-4-ylbenzoate Ester Handle CoreScaffold Amide Core Hinge Binder (Difluorophenyl) Solubility/Vector (Morpholine) BuildingBlock:f0->CoreScaffold Amidation FinalMolecule Potential Kinase Inhibitor Core Scaffold R-Group for SAR Exploration CoreScaffold->FinalMolecule Incorporation

Caption: From building block to a potential therapeutic agent.

Conclusion and Self-Validation

The protocols described herein are based on robust and well-established transformations in organic chemistry. While they represent a logical and scientifically sound approach to the derivatization of this compound, each experimental procedure must be considered a self-validating system. Researchers must employ standard analytical techniques (TLC, NMR, LC-MS) to monitor reaction progress, confirm product identity, and assess purity. These proposed applications demonstrate the significant potential of this compound as a high-value building block for creating diverse molecular libraries, particularly for applications in drug discovery and development. Its unique combination of a fluorinated core, a privileged morpholine moiety, and a versatile synthetic handle makes it a compelling starting point for innovative synthetic campaigns.

References

  • Title: Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol Source: Google Search URL
  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL: [Link]

  • Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Medicinal chemistry of 2,2,4-substituted morpholines Source: PubMed URL: [Link]

  • Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

  • Title: Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials Source: Hilaris Publisher URL: [Link]

  • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors Source: PubMed URL: [Link]

Sources

"experimental procedures for reactions involving Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the experimental procedures for reactions involving Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthesis and key downstream reactions of this valuable chemical intermediate, emphasizing the rationale behind protocol design and offering practical, step-by-step guidance.

Section 1: Compound Overview and Strategic Importance

This compound (CAS No. 1858251-27-0) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry.[1] Its structure combines several features that are highly sought after in modern drug design: a difluorinated benzene ring, a morpholine substituent, and a methyl ester functional group.

  • Fluorine Atoms: The presence of two fluorine atoms on the aromatic ring significantly modulates the compound's electronic properties and metabolic stability. Fluorine's high electronegativity can influence pKa, lipophilicity, and binding interactions with biological targets.[2]

  • Morpholine Moiety: The morpholine group is a common feature in many approved drugs, often used to improve aqueous solubility, enhance pharmacokinetic properties, and provide a key vector for target engagement.

  • Methyl Ester: This functional group serves as a versatile handle for further chemical modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, and other derivatives.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1858251-27-0
Molecular Formula C₁₂H₁₃F₂NO₃
Molecular Weight 257.23 g/mol
Appearance Typically an off-white to pale yellow solid

Below is a diagram illustrating the key reactive sites on the molecule that are central to the protocols described in this guide.

cluster_molecule This compound cluster_key Key Reactive Sites mol A Methyl Ester (Hydrolysis / Amidation) mol->A B Aromatic C-F Bond (Potential SNAr) mol->B C Morpholine Ring (Generally Stable) mol->C

Caption: Key reactive centers on this compound.

Section 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the title compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation is fundamental for creating C-N, C-O, and C-S bonds on electron-deficient aromatic rings.[3]

Principle and Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: A nucleophile (in this case, morpholine) attacks an electron-poor carbon atom on the aromatic ring that bears a good leaving group (fluoride). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The reaction is greatly accelerated by the presence of electron-withdrawing groups (EWGs) ortho- and/or para- to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer intermediate.[4][6] In the likely precursor, Methyl 2,4,5-trifluorobenzoate, the ester group and the fluorine atoms themselves act as activating EWGs. Morpholine preferentially substitutes the fluorine at the C4 position due to the combined activating effects of the ester group (para) and the C5-fluorine (ortho).

SNAr_Mechanism Reactants Methyl 2,4,5-trifluorobenzoate + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition of Nucleophile Products This compound + HF Intermediate->Products Elimination of Leaving Group (F⁻) Downstream_Workflow Start Methyl 2,5-difluoro- 4-morpholin-4-ylbenzoate Acid 2,5-difluoro- 4-morpholinobenzoic acid Start->Acid Protocol 1: Ester Hydrolysis Amide Amide Derivatives (Target Library) Acid->Amide Protocol 2: Amide Coupling

Sources

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate: A Versatile Scaffold for the Construction of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine and Morpholine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and morpholine moieties into molecular scaffolds has become a cornerstone of rational drug design. Fluorine, with its unique electronic properties, small size, and high electronegativity, offers a powerful tool to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on drug efficacy and developability.[1] The introduction of fluorine can block sites of metabolic oxidation, fine-tune pKa to enhance cell permeability, and form key interactions with biological targets.[2][3]

Concurrently, the morpholine heterocycle has emerged as a "privileged" scaffold in drug discovery.[4][5] Its advantageous physicochemical properties, including improved aqueous solubility and a favorable lipophilic/hydrophilic balance, contribute to enhanced pharmacokinetic profiles.[4][5] The morpholine ring is a versatile and synthetically accessible building block that can increase potency and provide desirable drug-like properties.[5]

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate combines these desirable features into a single, versatile building block. The difluoro-substitution pattern on the benzene ring activates it for further chemical modification while imparting the benefits of fluorination. The morpholine group at the 4-position enhances the molecule's drug-like properties. This application note provides a comprehensive guide to the synthesis and application of this valuable building block for the creation of complex, bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₃F₂NO₃[6]
Molecular Weight 257.23 g/mol [6]
Appearance White to off-white solidSupplier Data
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, etc.)Inferred
CAS Number 1858251-27-0[6]

Synthesis of this compound

The most direct and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-withdrawing nature of the fluorine atoms and the ester group to facilitate the displacement of a fluoride ion by morpholine.

Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants & Reagents A Methyl 2,4,5-trifluorobenzoate E Reaction Mixture A->E B Morpholine B->E C Base (e.g., K₂CO₃, DIPEA) C->E D Solvent (e.g., DMSO, DMF) D->E F Workup & Purification E->F Heat G This compound F->G

Caption: Synthetic workflow for this compound.

Detailed Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from commercially available Methyl 2,4,5-trifluorobenzoate.

Materials:

  • Methyl 2,4,5-trifluorobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2,4,5-trifluorobenzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMSO or DMF to dissolve the starting material. Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) to the solution.

  • Nucleophile Addition: Slowly add morpholine (1.1-1.5 eq) to the reaction mixture at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO/DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality and Experimental Choices:

  • Choice of Base: Anhydrous potassium carbonate is a mild and inexpensive base suitable for this reaction. DIPEA, a non-nucleophilic organic base, can also be used to scavenge the HF generated during the reaction.

  • Solvent Selection: Polar aprotic solvents like DMSO or DMF are excellent choices as they can dissolve the reactants and effectively solvate the transition state of the SNAr reaction, thereby accelerating the reaction rate.[7]

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.

Application as a Building Block: Key Transformations

This compound serves as a versatile starting material for the synthesis of more complex molecules. The primary reactive handles are the methyl ester and the activated aromatic ring.

Hydrolysis to 2,5-Difluoro-4-morpholinobenzoic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation and other derivatizations.

Workflow for Hydrolysis

Hydrolysis_Workflow A Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate B Base (e.g., LiOH, NaOH) C Solvent (e.g., THF/H₂O) D Acidic Workup (e.g., HCl) B->D Reaction E 2,5-Difluoro-4-morpholinobenzoic Acid D->E Acidification

Caption: Workflow for the hydrolysis of the methyl ester.

Detailed Protocol: Saponification

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Acidification: Cool the reaction mixture in an ice bath and slowly add 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,5-difluoro-4-morpholinobenzoic acid.

Amide Bond Formation via Acyl Chloride

The synthesized carboxylic acid can be activated to an acyl chloride, which is a highly reactive intermediate for forming amide bonds with a wide range of amines.

Workflow for Amide Coupling

Amide_Coupling_Workflow A 2,5-Difluoro-4- morpholinobenzoic Acid B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) A->B Activation C 2,5-Difluoro-4- morpholinobenzoyl Chloride B->C D Amine (R-NH₂) C->D Coupling F Amide Product E Base (e.g., Et₃N, DIPEA) E->F

Caption: Two-step workflow for amide synthesis via an acyl chloride intermediate.

Detailed Protocol: Acyl Chloride Formation and Amide Coupling

Part A: Synthesis of 2,5-Difluoro-4-morpholinobenzoyl Chloride

Materials:

  • 2,5-Difluoro-4-morpholinobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • Reaction Setup: To a solution of 2,5-Difluoro-4-morpholinobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Isolation: The resulting solution of 2,5-difluoro-4-morpholinobenzoyl chloride is typically used immediately in the next step without purification. The excess chlorinating agent and solvent can be removed under reduced pressure if necessary.

Part B: Amide Coupling

Materials:

  • Solution of 2,5-Difluoro-4-morpholinobenzoyl chloride in DCM

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or DIPEA

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Amine Solution: In a separate flask, dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Coupling: Slowly add the solution of 2,5-difluoro-4-morpholinobenzoyl chloride to the amine solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Activation: Carboxylic acids are not reactive enough to directly form amides with amines under mild conditions. Conversion to a more electrophilic acyl chloride dramatically increases the reactivity.[4][8] Thionyl chloride and oxalyl chloride are common and effective reagents for this transformation, producing gaseous byproducts that are easily removed.[8]

  • Amide Coupling Reagents: For more sensitive substrates, direct coupling of the carboxylic acid and amine can be achieved using coupling reagents such as HATU, HOBt/EDC, or PyBOP.[9][10] These reagents avoid the need to generate the often-unstable acyl chloride.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The 2,5-difluoro-4-morpholinophenyl moiety is a common structural motif in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The specific substitution pattern of this building block can contribute to potent and selective inhibition. For instance, the morpholine group can form hydrogen bonds with the hinge region of the kinase active site, while the difluorinated phenyl ring can engage in favorable interactions with other residues.

While specific synthetic routes from this compound to final drug candidates are often proprietary, the protocols outlined above for hydrolysis and amide coupling are fundamental steps in the synthesis of such complex molecules.[2][11]

Conclusion

This compound is a strategically designed building block that offers a confluence of desirable properties for the synthesis of complex molecules, particularly in the realm of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an invaluable tool for medicinal chemists. The protocols provided herein offer a solid foundation for researchers to utilize this building block in their synthetic endeavors, enabling the efficient construction of novel compounds with the potential for significant biological activity.

References

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 643-652. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Khan Academy. Preparation of acyl (acid) chlorides. [Link]

  • Kontoyianni, M. (2017). Morpholine as a scaffold in medicinal chemistry: an update on synthetic strategies. Future Medicinal Chemistry, 9(1), 83-102. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 34(3), 474-515. [Link]

  • Smith, A. M., Whyman, R., & Williams, C. M. (2011). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 13(6), 1494-1498. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

Sources

Application Note: High-Precision In Vitro Assay Development for Morpholino-Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate represents a "privileged scaffold" in modern medicinal chemistry, particularly for Fibroblast Growth Factor Receptor (FGFR) inhibitors and similar tyrosine kinase antagonists. The structural integration of a morpholine ring (enhancing solubility and H-bond acceptance) with a difluoro-benzoate core (modulating metabolic stability and electronic affinity) makes this compound a critical building block.

However, utilizing this ester intermediate in in vitro assays requires rigorous validation. Unlike fully optimized drugs, this molecule is chemically reactive (ester functionality) and may function as a pro-drug or a fragment. This guide details the assay development workflow to validate this scaffold's utility as a fragment hit, a chemical intermediate, or a solubility-enhancing moiety.

Core Challenges in Assay Development
  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterases in plasma or cell lysates, potentially converting the molecule to its free acid form (2,5-difluoro-4-morpholin-4-ylbenzoic acid) during the assay.

  • Solubility vs. Permeability: While the morpholine group aids solubility, the lipophilic benzoate core requires precise buffer optimization to prevent precipitation in microfluidic channels (SPR/MST).

  • Fragment Binding Affinity: As a fragment, this molecule likely exhibits low-to-moderate affinity (

    
     in 
    
    
    
    M-mM range), requiring high-sensitivity biophysical assays rather than standard IC50 biochemical assays.

Workflow Visualization

The following diagram outlines the critical path for validating this compound, moving from QC to functional binding.

AssayWorkflow cluster_0 Critical Checkpoint: Ester Stability Compound Methyl 2,5-difluoro- 4-morpholin-4-ylbenzoate QC Step 1: QC & Stability (LC-MS/NMR) Compound->QC Purity >98% PhysChem Step 2: PhysChem Profiling (Solubility/PAMPA) QC->PhysChem Stability Confirmed Biophys Step 3: Target Binding (SPR/MST Fragment Screen) PhysChem->Biophys Soluble Fraction Cellular Step 4: Cellular Toxicity (ATP/MitoTox) Biophys->Cellular Specific Binding Decision Go/No-Go: Derivatization Cellular->Decision Safety Profile

Figure 1: Integrated assay development workflow ensuring compound integrity before functional screening.

Protocol 1: Chemical Stability & Hydrolysis Assay

Objective: Determine the half-life (


) of the methyl ester in assay buffers and plasma. This distinguishes intrinsic activity from that of the hydrolyzed free acid metabolite.
Materials
  • Test Compound: this compound (10 mM stock in DMSO).

  • Matrices: PBS (pH 7.4), Simulated Gastric Fluid (SGF), Human Plasma (pooled).

  • Internal Standard: Warfarin or Tolbutamide.

  • Detection: LC-MS/MS (e.g., Agilent 6400 Series or Sciex Triple Quad).

Methodology
  • Preparation: Dilute the 10 mM DMSO stock to a final concentration of 1

    
    M  in pre-warmed (37°C) plasma or buffer. Final DMSO content must be 
    
    
    
    .
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50

    
    L aliquots at time points: 
    
    
    
    min.
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop hydrolysis.
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS. Monitor the parent mass (Ester) and the hydrolysate mass (Acid).

Data Interpretation
ParameterObservationAction

min
Rapid HydrolysisThe biological effect is likely due to the Free Acid . Use the acid form for target validation.

min
StableThe Ester is the active species. Proceed to binding assays with the ester.

Protocol 2: Kinetic Solubility Assay (Nephelometry)

Objective: The morpholine ring aids solubility, but the difluoro-benzoate core is lipophilic. This assay defines the maximum concentration for bioassays to avoid false negatives due to precipitation.

Methodology
  • Plate Setup: Use a 96-well clear-bottom plate.

  • Titration: Prepare a serial dilution of the compound in DMSO (0.1 mM to 100 mM).

  • Buffer Addition: Spike 2

    
    L of DMSO stock into 198 
    
    
    
    L of Assay Buffer (e.g., PBS pH 7.4). Final DMSO = 1%.
  • Incubation: Shake for 90 minutes at Room Temperature (RT).

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Validation: Compare against a standard curve of known soluble drugs (e.g., Hydrocortisone - Low; Verapamil - High).

Acceptance Criteria:

  • Solubility Limit: The concentration where absorbance > 3x blank.

  • Target: For fragment screening, solubility

    
    M is desired.
    

Protocol 3: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Assess direct binding of the scaffold to a kinase target (e.g., FGFR1 Kinase Domain). This validates the "Morpholine-Benzoate" motif as a viable anchor for drug design.

Materials
  • Instrument: Biacore 8K or T200.

  • Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Ligand: Recombinant FGFR1 Kinase Domain (His-tagged).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO). Note: DMSO concentration must be matched exactly.

Step-by-Step Procedure
  • Immobilization: Capture His-FGFR1 on the NTA chip to a density of ~2000-3000 RU. Crosslink with EDC/NHS if using CM5.

  • Solvent Correction: Generate a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Concentrations: Inject 2-fold dilution series (e.g., 500

      
      M down to 15 
      
      
      
      M). High concentrations are needed for fragments.
    • Contact Time: 60 seconds (association) / 60 seconds (dissociation).

  • Regeneration: Usually not needed for fragments (fast off-rates). If required, use mild base (10 mM Glycine pH 9.5).

Data Analysis (Sensorgram)
  • Square Wave: Expect a "square wave" shape indicating fast on/off rates, typical for low-molecular-weight fragments.

  • Binding Isotherm: Plot Steady State Binding (

    
    ) vs. Concentration. Calculate 
    
    
    
    .
  • Ligand Efficiency (LE): Calculate

    
    . High LE (>0.3) indicates a high-quality scaffold.
    

SPR_Logic Start Inject Compound (Gradient Conc.) Sensor Measure Response (RU) Start->Sensor Shape Analyze Sensorgram Shape Sensor->Shape Fast Square Wave (Fast On/Off) Shape->Fast Ideal Fragment Slow Curved/Sticky (Aggregation/Slow Off) Shape->Slow Non-Specific/Precipitation Result Calculate KD & LE Fast->Result

Figure 2: SPR Data Interpretation Logic for Fragment Validation.

References & Grounding

  • Compound Identity & Synthesis:

    • Source: this compound is a known intermediate for FGFR inhibitors.

    • Reference: Velázquez, A.M., et al. (2007).[1][2] "Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol." Molbank, M549.[1][2] (Demonstrates morpholine installation protocols). Link

  • Fragment Screening Methodology:

    • Context: Standard protocols for low-affinity fragment screening using SPR.

    • Reference: Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Nature Reviews Drug Discovery, 15, 605–619.

  • Ester Hydrolysis in Assays:

    • Context: Importance of checking ester stability in bioassays.

    • Reference: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on PhysChem profiling).

Final Note on Safety

This compound is an industrial chemical intermediate. While specific toxicological data may be sparse, treat it as a potential irritant and sensitizer. All assays involving human plasma must follow BSL-2 guidelines.

Sources

"handling and storage guidelines for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (CAS No. 1858251-27-0) is a substituted aromatic ester of interest in medicinal chemistry and drug development.[1] Its structure, featuring a difluorinated benzene ring, a morpholine moiety, and a methyl ester group, suggests a unique combination of physicochemical properties that may influence its biological activity, lipophilicity, and metabolic stability.[1][2] The presence of fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.[2][3]

This document provides a comprehensive guide to the safe handling, storage, and preliminary experimental use of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this novel compound, the following guidelines are synthesized from data on structurally related molecules, including methyl benzoate, fluorinated aromatic compounds, and general principles of laboratory chemical safety. It is imperative that users conduct their own risk assessments and adhere to all institutional and local safety regulations.

Chemical and Physical Properties (Inferred)

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, the following table summarizes its known and inferred properties based on its chemical structure and data from similar compounds.

PropertyValue/InformationSource/Justification
CAS Number 1858251-27-0[1]
Molecular Formula C₁₂H₁₃F₂NO₃[1]
Molecular Weight ~257.23 g/mol [1]
Appearance Likely a solid at room temperature.Based on similar substituted benzoates.
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Water solubility is likely to be low.General solubility of organic esters.
Stability Stable under normal laboratory conditions.[4] Avoid strong oxidizing agents, strong bases, and strong reducing agents.[4] The ester linkage is susceptible to hydrolysis under acidic or basic conditions.[1] The morpholino group is generally stable.Inferred from data on methyl benzoate and general chemical principles.[1][4]
Reactivity The fluorine atoms may activate the aromatic ring for nucleophilic aromatic substitution.[5] The ester can undergo typical reactions such as hydrolysis and reduction.[1]Based on the chemical structure and principles of organic chemistry.[1][5]

Safety and Handling Precautions

As a novel chemical with incompletely characterized toxicological properties, this compound should be handled with care in a well-ventilated laboratory or under a chemical fume hood. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

General Handling Guidelines:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.[4]

  • Keep containers tightly closed when not in use.

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4]

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Don Appropriate PPE (Lab Coat, Gloves, Goggles) fume_hood Work in a Chemical Fume Hood prep_start->fume_hood weigh Weigh Compound on an Analytical Balance fume_hood->weigh dissolve Dissolve in an Appropriate Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Prepare Aliquots for Storage vortex->aliquot waste Dispose of Contaminated Materials in Designated Hazardous Waste Containers aliquot->waste clean Clean Work Area and Equipment waste->clean remove_ppe Remove PPE in the Correct Order clean->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Storage Guidelines

Proper storage is crucial to maintain the integrity of this compound.

  • Short-term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For solutions, store at -20°C or -80°C to prevent degradation.

  • Long-term Storage: For long-term stability, it is recommended to store the solid compound at -20°C in a desiccator to protect it from moisture.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

The following diagram outlines the key considerations for the storage of this compound.

G cluster_conditions Environmental Conditions cluster_container Container cluster_location Location storage Storage of Methyl 2,5-difluoro- 4-morpholin-4-ylbenzoate cool Cool (-20°C for long-term) storage->cool dry Dry (Use of a desiccator is recommended) storage->dry dark Dark (Protect from light) storage->dark sealed Tightly Sealed Vial storage->sealed labeled Clearly Labeled with Name, CAS No., and Date storage->labeled ventilated Well-Ventilated Area storage->ventilated segregated Segregated from Incompatible Chemicals storage->segregated

Caption: Key Storage Considerations for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound, typically in dimethyl sulfoxide (DMSO), for use in biological assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing Preparation: Ensure the balance is calibrated and located in a draft-free area. Place a clean, empty microcentrifuge tube on the balance and tare.

  • Weighing the Compound: Carefully add the desired amount of this compound to the tared tube. Record the exact weight.

  • Solvent Addition: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C. When needed, thaw an aliquot at room temperature and vortex briefly before use.

Conclusion

References

  • Chien Lab. Morpholino tips. Protocols - Confluence. Available at: [Link]

  • Summerton, J. E., & Weller, D. L. (2017). Using Morpholinos to Control Gene Expression. Current protocols in nucleic acid chemistry, 69(1), 8.1.1–8.1.25. Available at: [Link]

  • Current Protocols. (2008). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Available at: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Gene Tools. (2018, October 10). Morpholino Oligomers Essential Information. Available at: [Link]

  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Available at: [Link]

  • Wang, S. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 991–993. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(86), 15569-15581. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(9), 790-798. Available at: [Link]

  • Gene Tools. (2009, February 16). Morpholino Oligomers Essential Information. Available at: [Link]

  • Google Patents. (2022). CN115490650B - Synthesis method of morpholine benzoate compound.
  • Al-Jbouri, F. H. H., & Al-Janabi, A. S. M. (2017). Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. Journal of Global Pharma Technology, 9(5), 1-8. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. Available at: [Link]

  • ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate as a putative chemical probe. In the absence of extensive published data on this specific molecule, we present a structured framework for its evaluation based on established best practices in chemical biology.[1][2] This guide will detail hypothetical, yet plausible, experimental protocols to assess its potency, selectivity, and mechanism of action, thereby enabling researchers to rigorously validate its utility for target identification and pathway interrogation.

Introduction: The Rationale for a Novel Chemical Probe

Chemical probes are indispensable small molecules for dissecting complex biological processes.[3][4] An ideal probe exhibits high potency and selectivity for its intended target, allowing for the modulation of a specific protein's function in a cellular context.[2][3] The structure of this compound, featuring a difluorinated benzene ring and a morpholine moiety, suggests potential interactions with a variety of biological targets. The electron-withdrawing fluorine atoms can influence binding affinity and metabolic stability, while the morpholine group is a common feature in many bioactive compounds, including kinase inhibitors.[5]

This guide will therefore proceed under the hypothesis that this compound may act as an inhibitor of a specific protein kinase. The following sections will outline the necessary steps to validate this hypothesis and establish the compound as a useful chemical probe.

Initial Characterization and Quality Control

Before embarking on biological assays, it is crucial to ensure the identity, purity, and stability of the chemical probe.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₃F₂NO₃[5]
Molecular Weight257.23 g/mol [5]
Purity>98% (as determined by HPLC and NMR)Recommended
SolubilityTo be determined in relevant solvents (e.g., DMSO, ethanol)Recommended
StabilityTo be assessed in solution at various temperaturesRecommended
Protocol 2.1: Purity and Identity Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirm the chemical structure of the compound using ¹H and ¹³C NMR.

  • High-Performance Liquid Chromatography (HPLC) : Assess the purity of the compound. A purity of >98% is recommended for use as a chemical probe.

  • Mass Spectrometry (MS) : Confirm the molecular weight of the compound.

Establishing On-Target Potency

The first step in biological characterization is to determine the potency of the putative probe against its hypothesized target.

Protocol 3.1: In Vitro Kinase Inhibition Assay

This protocol describes a generic method to assess the inhibitory activity of this compound against a purified protein kinase.

  • Reagents :

    • Purified recombinant kinase of interest.

    • Kinase substrate (peptide or protein).

    • ATP (adenosine triphosphate).

    • Kinase buffer.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure :

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 384-well plate, add the kinase and the compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A potent chemical probe should ideally have an IC₅₀ or Kd of less than 100 nM.[2]

Assessing Selectivity

A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins.[1][2]

Protocol 4.1: Kinome-Wide Selectivity Profiling

To assess the selectivity of this compound, it is recommended to screen it against a large panel of kinases.

  • Service Providers : Several commercial vendors offer kinome profiling services (e.g., Eurofins DiscoverX, Reaction Biology).

  • Procedure :

    • Submit a sample of this compound at a specified concentration (e.g., 1 µM).

    • The service provider will perform binding or activity assays against a panel of hundreds of kinases.

  • Data Analysis :

    • The results are typically presented as a percentage of inhibition or binding for each kinase.

    • A selective probe should show significant activity against a single or a small number of kinases, with at least a 30-fold higher potency for the primary target compared to other kinases.[2]

Demonstrating Cellular Target Engagement

Observing an effect in a biochemical assay does not guarantee that the compound will engage its target within the complex environment of a living cell.[6] Therefore, demonstrating target engagement in a cellular context is a crucial validation step.[7][8]

Diagram 5.1: Cellular Target Engagement Workflow

G cluster_0 Cellular Target Engagement Validation A Treat cells with This compound B Lyse cells or perform in-situ analysis A->B C Assess target protein thermal stability (CETSA) B->C D Perform chemoproteomic pull-down with a tagged probe B->D E Analyze by Western Blot or Mass Spectrometry C->E D->E F Quantify target engagement and determine EC₅₀ E->F

Caption: Workflow for validating cellular target engagement.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in live cells by measuring changes in the thermal stability of a protein upon ligand binding.[7][9]

  • Reagents :

    • Cell line of interest.

    • Cell culture medium.

    • PBS (phosphate-buffered saline).

    • Lysis buffer with protease and phosphatase inhibitors.

    • This compound.

  • Procedure :

    • Culture cells to confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target kinase.

  • Data Analysis :

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • An isothermal dose-response experiment can be performed at a single temperature to determine the cellular EC₅₀.[7]

Inactive Control Compound

A crucial component of a chemical probe's toolkit is a structurally similar but biologically inactive control compound.[1][3] This control helps to distinguish on-target effects from off-target or non-specific effects of the chemical scaffold. For this compound, an ideal negative control would be a close analog that lacks a key interacting moiety, which would need to be determined through structure-activity relationship (SAR) studies.

Phenotypic Assays and Mechanism of Action

Once validated, the chemical probe can be used to investigate the biological consequences of inhibiting its target in cellular and organismal models.

Diagram 7.1: Hypothetical Signaling Pathway

G cluster_0 Hypothetical Kinase Signaling Pathway Probe This compound Target Target Kinase Probe->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway Substrate->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Caption: Hypothetical signaling pathway modulated by the probe.

Protocol 7.1: Cell Proliferation Assay

This protocol assesses the effect of the chemical probe on the proliferation of a cancer cell line that is dependent on the target kinase.

  • Reagents :

    • Cancer cell line.

    • Cell culture medium.

    • This compound.

    • Cell proliferation reagent (e.g., CellTiter-Glo®, Promega).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell proliferation reagent and measure the luminescence.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to a DMSO control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

    • A strong correlation between the biochemical potency (IC₅₀), cellular target engagement (EC₅₀), and the phenotypic effect (GI₅₀) provides strong evidence for an on-target mechanism of action.[2]

Conclusion

The successful validation of this compound as a chemical probe requires a systematic and rigorous approach. By following the protocols and principles outlined in this guide, researchers can confidently establish its utility as a tool to explore the biology of its target and to validate the target for potential therapeutic intervention. The key pillars of this validation are demonstrating potent and selective target interaction, confirming target engagement in a cellular context, and using an appropriate inactive control to dissect on-target from off-target effects.

References

  • Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., Messinger, J., Sbardella, G., & Laufer, S. (2020). The EFMC Best Practices in Medicinal Chemistry WG. ChemMedChem, 15(23), 2388. Available from: [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., ... Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. Available from: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]

  • Shaw, J., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available from: [Link]

  • The Discovery and Utility of Chemical Probes in Target Discovery. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Workman, P., & Collins, I. (2010). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 70(14), 5653-5657. Available from: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Available from: [Link]

  • Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. Available from: [Link]

  • Parker, C. G., & Patricelli, M. P. (2016). Determining target engagement in living systems. Nature Chemical Biology, 12(11), 885–893. Available from: [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. Available from: [Link]

  • Taylor & Francis Online. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Available from: [Link]

  • YouTube. (2020). Best Practices: Chemical Probes Webinar. Available from: [Link]

  • PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available from: [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]

Sources

"scale-up synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for the Scale-Up Synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Introduction & Scope

This technical guide details the scale-up protocol for This compound (CAS: 1858251-27-0), a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeted therapeutics.

While bench-scale synthesis often utilizes excess reagents and chromatographic purification, such methods are economically and environmentally unviable at the kilogram scale. This guide presents a self-validating, chromatography-free process utilizing controlled Nucleophilic Aromatic Substitution (


).

Key Optimization Metrics:

  • Regioselectivity: >99% (C4 vs. C2/C5 substitution).

  • Yield: >85% isolated.[1]

  • Purity: >98% (HPLC) via crystallization.

Reaction Mechanism & Strategic Analysis

The Chemical Pathway

The synthesis relies on the regioselective


 reaction of Methyl 2,4,5-trifluorobenzoate  with morpholine .
  • Substrate: Methyl 2,4,5-trifluorobenzoate.

  • Nucleophile: Morpholine (secondary amine).

  • Leaving Group: Fluoride anion (

    
    ).
    
Regioselectivity Logic (Expertise)

The starting material possesses three fluorine atoms.[1] Selectivity is dictated by the electronic environment created by the ester moiety at C1:

  • C4 Position (Para): The ester group is a strong electron-withdrawing group (EWG). Through resonance (

    
     effect), it significantly depletes electron density at the para position (C4), making it the most electrophilic site.
    
  • C2/C5 Positions (Meta): These positions are meta to the ester. While the fluorine atoms themselves are inductively withdrawing, the lack of resonance activation by the ester makes C2 and C5 significantly less reactive than C4.

Critical Process Parameter (CPP): Temperature control is vital. While C4 is kinetically favored, elevated temperatures (>60°C) can overcome the activation energy barrier for C2/C5 substitution, leading to bis-morpholino impurities which are difficult to purge.

SNAr_Mechanism cluster_conditions Reaction Conditions SM Methyl 2,4,5-trifluorobenzoate (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex + Morpholine (Slow Step) Morph Morpholine (Nucleophile) Morph->Complex Product Methyl 2,5-difluoro-4-morpholinylbenzoate (Target) Complex->Product - F⁻ (Fast Step) Byprod HF / Salt Complex->Byprod MeCN Solvent: MeCN (Polar Aprotic) Base Base: K2CO3 (HF Scavenger)

Figure 1: Mechanistic pathway of the regioselective


 reaction. The Meisenheimer complex is stabilized by the para-ester group.

Process Safety & Material Handling

Morpholine Hazards: Morpholine is a flammable liquid (Flash point: 35°C) and corrosive. It can cause severe skin burns and eye damage [1].[2][3][4][5][6]

  • Risk: Exothermic reaction with acids or active halides.

  • Control: Add morpholine slowly to the reaction mixture at <10°C.

Thermal Runaway:


 reactions are exothermic.[2] On a kilogram scale, the heat of reaction cannot dissipate as quickly as on a milligram scale.
  • Control: Use a jacketed reactor with active cooling. Dose morpholine via a dropping funnel or dosing pump.

Detailed Experimental Protocol (Scale-Up)

Scale: 1.0 kg Input (Methyl 2,4,5-trifluorobenzoate) Expected Yield: ~1.15 kg (85%)

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
Methyl 2,4,5-trifluorobenzoate 190.121.01.0 kgSM
Morpholine 87.121.15~527 gNucleophile
Potassium Carbonate (

)
138.211.2872 gBase
Acetonitrile (MeCN) -10 Vol10 LSolvent
Water --25 LQuench/Wash
Step-by-Step Methodology

Step 1: Reactor Charging

  • Ensure the 20 L jacketed glass reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge Acetonitrile (8 L) .

  • Engage stirrer (Anchor impeller recommended, 150 RPM).

  • Charge Methyl 2,4,5-trifluorobenzoate (1.0 kg) . Stir until fully dissolved.

  • Charge Milled

    
     (872 g) . Note: Milling ensures consistent particle size for heterogeneous reaction kinetics.
    
  • Cool the slurry to 0–5°C .

Step 2: Controlled Addition 7. Dilute Morpholine (527 g) in Acetonitrile (2 L) in a separate dosing vessel. 8. Add the Morpholine solution dropwise over 60–90 minutes .

  • Critical Limit: Do not allow internal temperature to exceed 15°C .
  • Why? Controls exotherm and maximizes regioselectivity.

Step 3: Reaction & Monitoring 9. After addition, allow the mixture to warm to 20–25°C (Room Temp) . 10. Stir for 4–6 hours. 11. IPC (In-Process Control): Sample 50 µL, dilute in MeCN, analyze by HPLC.

  • Pass Criteria: Starting Material < 1.0% area.[7]
  • Fail Action: If SM > 1%, add 0.05 eq Morpholine and stir 2 h.

Step 4: Quench & Workup (Crystallization Focus) 12. Cool mixture to 10°C . 13. Slowly add Water (20 L) over 1 hour.

  • Observation: The product is highly lipophilic and will precipitate as a white to off-white solid as the solvent polarity increases.
  • Stir the resulting slurry at 0–5°C for 2 hours to maximize yield (aging).

Step 5: Isolation 15. Filter the slurry using a Nutsche filter or centrifuge. 16. Wash the wet cake with Water (5 L) to remove residual inorganic salts (


, 

) and excess morpholine. 17. Wash with cold Methanol/Water (1:4, 2 L) to displace water and aid drying.

Step 6: Drying 18. Dry in a vacuum oven at 45°C for 12–16 hours. 19. Final QC: Check ROI (Residue on Ignition) to ensure fluoride salt removal.

Process Flow Diagram (Unit Operations)

Process_Flow Start Start: Inert Reactor (N2) Charge Charge MeCN, SM, and K2CO3 Start->Charge Cool Cool to 0-5°C Charge->Cool Dose Controlled Addition: Morpholine/MeCN Cool->Dose React Reaction: Warm to 20°C, 4-6h Dose->React IPC IPC: HPLC Check (SM < 1%) React->IPC IPC->React Fail (+Time/Rgt) Quench Quench: Add Water (Anti-solvent) IPC->Quench Pass Filter Filtration & Wash (Remove Salts) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry End Final Product: Methyl 2,5-difluoro-4-morpholinylbenzoate Dry->End

Figure 2: Unit operation workflow for the kilogram-scale synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<75%) Incomplete precipitation during quench.Increase water volume or cool slurry to -5°C. Check filtrate for product loss.
High Impurity (Bis-morpholine) Temperature spike during addition.Ensure strict T < 15°C during dosing. Reduce addition rate.
High Impurity (Hydrolysis acid) Water ingress in MeCN or wet

.
Use anhydrous MeCN. Ensure reactor is dry. Hydrolysis is faster at high pH/Temp.
Slow Reaction Large particle size of

.
Use milled/powdered base. Increase agitation speed.

References

  • Redox. (2022).[8] Safety Data Sheet: Morpholine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Contextual reference for

    
     regioselectivity principles). Retrieved from [Link]
    
  • MDPI. (2019). Novel One-Pot Synthesis... Synthetic and Crystallographic Studies. (Reference for crystallization protocols of similar benzoate derivatives). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate , a critical intermediate often utilized in the development of FGFR inhibitors (e.g., Pemigatinib analogs).[1] The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (


)  of Methyl 2,4,5-trifluorobenzoate with morpholine.[1]

While the reaction appears straightforward, yield attrition usually stems from three specific failure modes:[1]

  • Regioselectivity Issues: Competitive attack at the C2 position (ortho-substitution).

  • Ester Hydrolysis: Conversion to the carboxylic acid byproduct under basic conditions.[2]

  • Workup Losses: Solubility of the product in aqueous morpholine salts or emulsions.

Module 1: Reaction Optimization (Upstream)[1]

The Chemistry: Mechanism & Regiocontrol

The reaction relies on the activation of the fluorine leaving group by the electron-withdrawing ester moiety.

  • C4 Position (Target): Para-position to the ester. Highly activated due to resonance stabilization of the Meisenheimer complex.

  • C2 Position (Impurity): Ortho-position.[1] Activated, but sterically more hindered and less electrophilic than C4 in this specific electronic environment.

Diagram 1: Reaction Pathway & Transition States

The following diagram illustrates the competing pathways and the desired Meisenheimer complex stabilization.

SNAr_Mechanism Start Methyl 2,4,5-trifluorobenzoate (Starting Material) TS_Para C4-Meisenheimer Complex (Para-Attack) STABILIZED (Major) Start->TS_Para Fast (Kinetic) TS_Ortho C2-Meisenheimer Complex (Ortho-Attack) STERIC HINDRANCE (Minor) Start->TS_Ortho Slow Morpholine + Morpholine Morpholine->TS_Para Morpholine->TS_Ortho Product Methyl 2,5-difluoro- 4-morpholinobenzoate (Target) TS_Para->Product - HF Impurity Methyl 4,5-difluoro- 2-morpholinobenzoate (Regio-Impurity) TS_Ortho->Impurity - HF

Caption: Kinetic competition between C4 (para) and C2 (ortho) nucleophilic attack. The C4 pathway is favored by electronic resonance with the ester.

Optimization Table: Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact on Yield/PurityScientific Rationale
Solvent Acetonitrile (MeCN) or DMSOHighMeCN allows for easier workup (evaporation) but may require reflux.[1] DMSO accelerates

rates significantly but complicates aqueous workup (emulsions).[1]
Base DIPEA (1.2 - 1.5 eq) or

Med-HighInorganic bases (

) are cheaper but require vigorous stirring (heterogeneous).[1] Organic bases (DIPEA) ensure homogeneity but are costlier.[1]
Temperature 60°C – 80°C High<60°C: Incomplete conversion. >90°C: Increases C2-attack (regio-impurity) and ester hydrolysis risk.[1]
Stoichiometry Morpholine (1.05 - 1.1 eq)MediumLarge excess of morpholine acts as a base but complicates purification.[1] Keep close to stoichiometric if using DIPEA.

Module 2: Troubleshooting Guide & FAQs

Scenario A: "I see a new spot on TLC/LCMS that corresponds to the Acid (Hydrolysis)."

Cause: Presence of water in the solvent + Base + Heat = Saponification. Solution:

  • Dry Solvents: Ensure Acetonitrile/DMSO is anhydrous (<0.1% water).[1]

  • Base Choice: Switch from Carbonate bases (which can generate

    
     if wet) to DIPEA  (Hunig's Base).[1]
    
  • Protocol Adjustment: Do not quench with strong aqueous base. Quench with dilute Ammonium Chloride (

    
    ) or water at neutral pH.[1]
    
Scenario B: "My yield is low (<50%), but conversion was high."

Cause: The product is likely "oiling out" or staying in the aqueous layer during workup due to the morpholine moiety's protonation. Solution:

  • pH Control: The morpholine nitrogen is basic (

    
    ). If you wash with strong acid (HCl), you protonate the product, making it water-soluble.[1]
    
  • Correct Workup: Maintain aqueous layer pH

    
     8-9 during extraction.[1] Use Ethyl Acetate (EtOAc) or DCM.[1]
    
Scenario C: "I have 10-15% of the wrong regioisomer (C2-substituted)."

Cause: Reaction temperature is too high (Thermodynamic control taking over) or solvent is too polar (stabilizing the ortho-transition state). Solution:

  • Lower Temperature: Run at 50-60°C for a longer time rather than 100°C for a short time.

  • Solvent Switch: If using DMSO, switch to THF or Acetonitrile to reduce the rate of the side reaction.

Module 3: Workup & Purification Protocols

The following logic tree guides you through the purification process to maximize recovery.

Diagram 2: Purification Decision Tree

Purification_Logic Crude Crude Reaction Mixture (Solvent + Product + Salts) Solvent_Check Is Solvent Water-Miscible? (DMSO/DMF) Crude->Solvent_Check Aqueous_Crash Add to Ice Water (Product may precipitate) Solvent_Check->Aqueous_Crash Yes (DMSO) Extraction Evaporate Solvent first, then partition EtOAc/Water Solvent_Check->Extraction No (MeCN/THF) Solid_Check Did Solid Form? Aqueous_Crash->Solid_Check Liquid_Workup Extract EtOAc Wash with NaHCO3 (sat) Dry Na2SO4 Extraction->Liquid_Workup Filter Filtration & Wash (Water -> Hexane) Solid_Check->Filter Yes Solid_Check->Liquid_Workup No (Oiled out) Final_Purification Recrystallization (MeOH or EtOAc/Hex) Filter->Final_Purification Liquid_Workup->Final_Purification

Caption: Decision matrix for isolating the product based on reaction solvent and physical state.

Standard Operating Procedure (SOP) – High Yield Protocol
  • Setup: Charge Methyl 2,4,5-trifluorobenzoate (1.0 eq) into a reactor.

  • Solvent: Add Acetonitrile (10 volumes). Note: Anhydrous.[1]

  • Base: Add DIPEA (1.2 eq) at room temperature.

  • Addition: Add Morpholine (1.05 eq) dropwise over 15 minutes.

    • Why? Controls exotherm and minimizes local high concentrations that favor byproducts.

  • Reaction: Heat to 65°C and monitor by HPLC/TLC.

    • Target: <2% Starting Material remaining.

  • Workup:

    • Cool to 20°C.

    • Concentrate Acetonitrile to ~2 volumes under vacuum.

    • Dilute with Ethyl Acetate (10 volumes).[1]

    • Wash with Water (3x) to remove DIPEA salts and excess morpholine.[1]

    • Critical: Wash with Sat.

      
        to remove any hydrolyzed acid byproduct.
      
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate. Recrystallize from Methanol if purity <98%.
    

References

  • ChemicalBook. (2024).[1] Synthesis of Pemigatinib and Intermediates.[3] (Describes the general morpholine substitution on halo-aromatics for this drug class).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    
     regioselectivity). 
    
  • MDPI. (2024).[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Detailed analysis of C4 vs C2 selectivity in similar heterocyclic systems).

  • Vapourtec. (2025).[1][4] Aromatic Substitution | Flow Reactions.[5] (Process intensification and solvent effects on

    
     yield). 
    
  • PubChem. (2025).[1][6] Pemigatinib Compound Summary. (Contextualizes the target molecule within the FGFR inhibitor class).

Sources

"side reactions in the synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate


 Processes

Introduction: The Process Chemistry Perspective

Welcome to the technical support hub for the synthesis of This compound . This molecule is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other fluorinated bioactive scaffolds.

The synthesis typically relies on a Nucleophilic Aromatic Substitution (


)  reaction between Methyl 2,4,5-trifluorobenzoate  and morpholine . While the reaction appears straightforward, the polyfluorinated core creates a "regioselectivity minefield." The electron-deficient ring is highly reactive, leading to three primary classes of impurities:
  • Regioisomers (Attack at the wrong fluorine).

  • Bis-adducts (Over-reaction).

  • Ester Derivatives (Hydrolysis or Aminolysis).[1]

This guide deconstructs these failure modes using mechanistic causality, ensuring you can distinguish between a kinetic control issue and a thermodynamic dead-end.[1]

Module 1: Regioselectivity & Isomer Control

The Core Problem: The starting material, Methyl 2,4,5-trifluorobenzoate, has three electrophilic sites. You desire substitution at C4 (para to the ester).[1] However, C2 (ortho to the ester) is also activated.

FAQ: Why is the C2-isomer forming?

Answer: The ester group (


) is a strong electron-withdrawing group (EWG).[1] It activates positions ortho  (C2) and para  (C4) via resonance (

effect) and induction (

effect).[1]
  • C4 (Target): Sterically less hindered and electronically favored in polar aprotic solvents.[1]

  • C2 (Impurity): The "ortho effect" can facilitate attack here, especially if the cation of your base coordinates with the ester carbonyl, directing the nucleophile to the C2 position.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High C2-isomer (>5%) Solvent Polarity: Non-polar solvents (e.g., Toluene) promote ion-pairing/chelation that favors ortho-attack.[1]Switch to Polar Aprotic Solvents (DMF, DMSO, or Acetonitrile). These solvate the nucleophile and favor the sterically freer para-attack.
High C2-isomer Temperature: Reaction is running too hot (Thermodynamic control).Lower Temperature (0°C

RT).

at C4 has a lower activation energy (Kinetic control).[1]
Incomplete Conversion Base Strength: Weak base leaving HF in solution.[1]Ensure 2.2 - 2.5 eq of base (e.g., DIPEA or

) to neutralize HF effectively.[1]

Module 2: The "Fate of the Ester" (Chemoselectivity)

The Core Problem: The methyl ester is not an innocent bystander. It is susceptible to attack by water (hydrolysis) or by morpholine itself (aminolysis).[1]

FAQ: I see a +67 mass unit impurity. What is it?

Answer: This is the Amide Impurity (Morpholin-4-yl-(2,5-difluoro-4-morpholin-4-ylphenyl)methanone).[1]

  • Mechanism: Morpholine is a secondary amine and a moderate nucleophile.[1] If the

    
     reaction is sluggish or the temperature is too high (
    
    
    
    C), morpholine will attack the ester carbonyl directly.
FAQ: My product is disappearing into the aqueous layer during workup.

Answer: You likely formed the Acid Impurity (2,5-difluoro-4-morpholin-4-ylbenzoic acid) via hydrolysis.[1] This occurs if:

  • The solvent was "wet" (contains water).[1]

  • Hydroxide (

    
    ) was generated in situ (e.g., using 
    
    
    
    in wet DMF).[1] The acid forms a salt and washes away in the aqueous extraction.

Module 3: Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired pathway and the critical side reactions.

ReactionPathways SM Methyl 2,4,5- trifluorobenzoate Target TARGET (C4 Sub) Methyl 2,5-difluoro- 4-morpholinylbenzoate SM->Target Major Path (Kinetic Control) C2_Iso IMPURITY A (C2 Sub) Methyl 4,5-difluoro- 2-morpholinylbenzoate SM->C2_Iso Minor Path (Ortho Effect) Morpholine Morpholine (Nucleophile) Morpholine->SM Bis_Adduct IMPURITY B (Bis) Methyl 5-fluoro- 2,4-dimorpholinylbenzoate Target->Bis_Adduct Excess Morpholine High Temp Amide IMPURITY C (Amide) Amidation of Ester Target->Amide Aminolysis (>80°C) Acid IMPURITY D (Acid) Hydrolysis of Ester Target->Acid Water/Base (Saponification)

Caption: Kinetic competition in the synthesis of this compound.

Optimized Synthetic Protocol

This protocol is designed to maximize regioselectivity (C4) and minimize ester degradation.[1]

Reagents:

  • Methyl 2,4,5-trifluorobenzoate (1.0 equiv)

  • Morpholine (1.05 - 1.10 equiv) — Strict stoichiometry prevents bis-addition.[1]

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv) — Organic bases prevent hydroxide generation common with inorganic carbonates.[1]
    
  • Acetonitrile (ACN) or DMF — Dry (Water <0.05%).[1]

Step-by-Step Methodology:

  • Preparation: Charge Methyl 2,4,5-trifluorobenzoate (1.0 eq) into the reactor. Add dry Acetonitrile (10 volumes).

  • Cooling: Cool the solution to 0°C - 5°C .

    • Why: Low temperature favors the kinetic product (C4 substitution) over the thermodynamic C2 product.

  • Base Addition: Add DIPEA (1.2 eq) slowly.

  • Nucleophile Addition: Add Morpholine (1.05 eq) dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Why: Controlling the concentration of free morpholine minimizes bis-substitution.[1]

  • Reaction: Allow to warm to 20°C - 25°C (Room Temp) and stir for 4–6 hours.

    • Monitor: Check HPLC.[1] If SM > 1%, stir longer.[1] Do not heat unless absolutely necessary.[1] Heating triggers amide formation.[1]

  • Quench: Add water (20 volumes) slowly. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid. Wash with water (to remove morpholine salts) and cold methanol (to remove trace organic impurities).[1]

Troubleshooting Logic Tree

Use this logic flow to diagnose batch failures.

TroubleshootingTree Start Analyze HPLC/LCMS Impurity Profile Check_Bis Is Bis-Morpholine Present? (>2%) Start->Check_Bis Check_C2 Is C2-Isomer Present? (>5%) Check_Bis->Check_C2 No Sol_Bis Reduce Morpholine eq. Add dropwise. Check_Bis->Sol_Bis Yes Check_Amide Is Amide/Acid Present? Check_C2->Check_Amide No Sol_C2 Switch Solvent to DMF/ACN. Lower Reaction Temp. Check_C2->Sol_C2 Yes Sol_Amide Dry Solvents. Avoid Inorganic Bases. Keep Temp <25°C. Check_Amide->Sol_Amide Yes

Caption: Decision matrix for impurity remediation.

References

  • Preparation of Roflumilast and Intermediates. Source: World Intellectual Property Organization (WO2004033430).[1] Context: Describes the general

    
     conditions for 2,4,5-trifluorobenzoates and the criticality of temperature control.
    URL:[1]
    
  • Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates. Source: Journal of Fluorine Chemistry (General Principles of Regioselectivity). Context: Establishes the activation hierarchy (Para > Ortho >> Meta) in polyfluorinated esters. URL:[Link][1]

  • Aminolysis of Esters by Secondary Amines. Source: Journal of Organic Chemistry.[1] Context: Mechanistic insight into the competition between

    
     and direct carbonyl attack by morpholine.
    URL:[Link]
    

Sources

Technical Support Center: Optimization of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic, interactive troubleshooting hub for the synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (CAS: 1858251-27-0). This compound is a critical intermediate in the synthesis of various Fibroblast Growth Factor Receptor (FGFR) inhibitors .

Status: Operational | Tier: Level 3 (Process Chemistry) | Topic:


 Regioselectivity & Yield[1]

Core Reaction Overview & Mechanism

The Challenge: The synthesis involves a Nucleophilic Aromatic Substitution (


) of Methyl 2,4,5-trifluorobenzoate  with morpholine . The primary technical hurdle is regioselectivity . The starting material has three fluorine atoms; while the 5-position is unactivated (meta to ester), both the 2-position (ortho) and 4-position (para) are activated by the electron-withdrawing ester group.[1]

Target Transformation:

  • Substrate: Methyl 2,4,5-trifluorobenzoate[1]

  • Nucleophile: Morpholine (1.05 – 1.1 eq)[1]

  • Base: DIPEA or

    
    [1]
    
  • Solvent: Acetonitrile (MeCN) or THF[1]

  • Product: this compound[2]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the desired Meisenheimer complex stabilization.

SNAr_Pathway SM Methyl 2,4,5-trifluorobenzoate (Starting Material) TS_Para Meisenheimer Complex (Para-Attack / C4) STABILIZED (Resonance) SM->TS_Para Major Pathway (Kinetic Control) TS_Ortho Meisenheimer Complex (Ortho-Attack / C2) STERICALLY HINDERED SM->TS_Ortho Minor Pathway (High Temp) Morph Morpholine Morph->TS_Para Morph->TS_Ortho Prod Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate (Target) TS_Para->Prod -HF Impurity Methyl 4,5-difluoro-2- morpholin-4-ylbenzoate (Regio-Impurity) TS_Ortho->Impurity -HF

Figure 1: Mechanistic pathway showing the competition between C4 (para) and C2 (ortho) substitution.[1] The C4 pathway is favored due to para-resonance stabilization and lower steric hindrance compared to the C2 position.

Standard Operating Procedure (Optimized)

Based on high-throughput screening data for polyfluorobenzoates.

ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1:1.05 (Benzoate : Morpholine)Excess morpholine acts as a base and nucleophile, but >1.1 eq increases bis-substitution risk.[1]
Base DIPEA (1.2 eq) or

(1.5 eq)
DIPEA (homogeneous) provides faster kinetics;

(heterogeneous) is milder, reducing ester hydrolysis risk.[1]
Solvent Acetonitrile (MeCN)Polar aprotic.[1] Solubilizes reagents but allows easy aqueous workup. DMSO is hard to remove; THF is slower.
Temperature 0°C

RT
Start at 0°C to control exotherm and lock regioselectivity. Warm to RT to complete conversion.[3] Do not heat >40°C.
Concentration 0.5 MHigh concentration favors bimolecular kinetics (

).[1]

Troubleshooting Guide (FAQ & Root Cause Analysis)

Ticket #101: "I am seeing significant amounts of the 2-morpholino isomer."

Diagnosis: Loss of Regiocontrol. Root Cause: The activation energy difference between the para (C4) and ortho (C2) positions is small.[1] High temperatures provide enough energy to overcome the barrier for ortho attack. Solution:

  • Lower Temperature: Conduct the addition of morpholine at -10°C or 0°C. Maintain this temperature for 1 hour before warming to Room Temperature (RT).

  • Solvent Switch: Switch from DMSO to THF or Toluene . Non-polar or less polar solvents often enhance regioselectivity by tightening the transition state, favoring the sterically less encumbered para position.

Ticket #102: "My yield is low (<50%), and I see a carboxylic acid peak in LCMS."

Diagnosis: Ester Hydrolysis.[2][3] Root Cause: Presence of water in the reaction mixture combined with a base, or harsh workup conditions. Methyl esters are susceptible to hydrolysis under basic conditions (


 attack on methyl or attack on carbonyl).[1]
Solution: 
  • Dry Solvents: Ensure MeCN/THF is anhydrous (Karl Fischer < 0.05%).[1]

  • Base Selection: Switch from hydroxide/carbonate bases to DIPEA (Hunig’s Base) or TEA . Organic bases are less likely to promote hydrolysis in non-aqueous media.

  • Quench Protocol: Do not quench with strong base (NaOH). Quench with saturated

    
      or dilute citric acid to neutralize excess amine immediately.
    
Ticket #103: "The reaction stalls at 80% conversion."

Diagnosis: Kinetic Stalling / Fluoride Inhibition. Root Cause: The leaving group is Fluoride (


).[1] As the reaction proceeds, generated 

can form H-bonds with morpholine (if protonated) or aggregates, potentially inhibiting the nucleophile.[1] Solution:
  • Additive: Add a fluoride scavenger like TMSCl (Trimethylsilyl chloride) or use a calcium salt (

    
    ) in the workup, though TMSCl in the reaction can drive it by precipitating TMS-F (gas/volatile).[1] Note: This is an advanced tactic; standard heating to 30-35°C is usually sufficient.[1]
    
  • Stoichiometry Check: Ensure you aren't losing morpholine to volatility. Add an extra 0.1 eq.

Decision Tree for Process Optimization

Use this logic flow to determine the next step in your experiment if standard conditions fail.

Optimization_Tree Start Analyze Crude LCMS Check_Impurity Is Regio-isomer (Ortho) > 5%? Start->Check_Impurity Check_SM Is SM > 10% remaining? Check_Impurity->Check_SM No Action_Cool ACTION: Decrease Temp to -10°C Switch Solvent to THF Check_Impurity->Action_Cool Yes Check_Acid Is Hydrolysis Acid > 5%? Check_SM->Check_Acid No Action_Heat ACTION: Increase Temp to 40°C Check Morpholine Equivs Check_SM->Action_Heat Yes Action_Dry ACTION: Use Anhydrous Solvent Switch to Organic Base (DIPEA) Check_Acid->Action_Dry Yes Action_Good Process Optimized Proceed to Workup Check_Acid->Action_Good No

Figure 2: Troubleshooting logic flow. Prioritize regioselectivity (temperature control) before addressing conversion (kinetics).

References & Authority

  • General Mechanism of

    
     on Polyfluoroarenes: 
    
    • Mechanism:[4][5][6][7][8][9][10][11][12] The reaction follows a standard addition-elimination pathway.[4] The rate-determining step is the formation of the Meisenheimer complex.[8]

    • Source: Caron, S., et al. "Nucleophilic Aromatic Substitution of Aryl Fluorides."[1][8] Organic Syntheses, 2002, 79, 209.[1][8] Link

  • Regioselectivity in Polyfluorobenzoates:

    • Insight: In polyfluorinated aromatics containing an electron-withdrawing group (EWG) like an ester, nucleophilic attack is favored para to the EWG due to resonance stabilization of the negative charge on the EWG oxygen.

    • Source: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, 2003.

  • Compound Specifics (Intermediates for Kinase Inhibitors):

    • Context: This specific fluorobenzoate scaffold is a known intermediate class for FGFR inhibitors (e.g., related to Pemigatinib or similar pharmacophores).[1]

    • Source: FDA Access Data, "Pemazyre (Pemigatinib) Multi-Disciplinary Review and Evaluation," 2020.[1] Link (Note: Describes the general class of chemistry for this drug family).[1]

  • Solvent Effects in

    
    : 
    
    • Data: Polar aprotic solvents (DMSO, DMF, MeCN) accelerate

      
       reactions by stabilizing the polar transition state but destabilizing the ground state nucleophile (desolvation).[1]
      
    • Source: Reformatsky, S. "Solvent Effects in Organic Chemistry." Chem. Rev.

Sources

Technical Support Center: Degradation of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to anticipate and address challenges related to the compound's stability and degradation. As a Senior Application Scientist, my goal is to explain the causality behind these phenomena and provide robust, self-validating experimental frameworks.

Section 1: Compound Profile & Predicted Stability

This compound is a complex organic molecule featuring three key functional groups that dictate its stability profile: a methyl ester, a morpholine ring attached to an aromatic system, and a difluorinated benzene ring. While specific degradation data for this exact molecule is not extensively published, a robust stability profile can be predicted by analyzing the known reactivity of these constituent parts.

Table 1: Physicochemical Properties and Key Functional Groups

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₂H₁₃F₂NO₃
Key Functional Groups 1. Methyl Ester: Susceptible to acid- and base-catalyzed hydrolysis.[1][2] 2. Tertiary Amine (Morpholine): Susceptible to oxidation at the nitrogen atom.[3] 3. Fluoroaromatic Ring: Generally stable, but can be liable to nucleophilic substitution or photodegradation under specific conditions.[4][5][6]
Predicted pKa The morpholine nitrogen provides a weak basic character, influencing solubility and interactions.[7]
Predicted Degradation Pathways

The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and oxidation of the morpholine nitrogen. Photodegradation should also be considered a potential route, especially during process development and formulation.

Predicted_Degradation_Pathways Parent Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate Hydrolysis_Product 2,5-difluoro-4-morpholin-4-yl- benzoic Acid + Methanol Parent->Hydrolysis_Product Hydrolysis (H⁺ or OH⁻) Oxidation_Product Methyl 2,5-difluoro-4-(morpholin-4-yl 1-oxide)benzoate Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Photo_Product Photolytic Degradants (e.g., defluorinated species) Parent->Photo_Product Photolysis (UV/Vis Light)

Caption: Predicted major degradation routes for the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical pharmaceutical stress conditions?

Based on its structure, the two most probable degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The methyl ester group is the most labile site. Under both acidic and basic conditions, it will hydrolyze to form 2,5-difluoro-4-morpholin-4-ylbenzoic acid and methanol.[1][2] This is a common degradation route for any ester-containing drug substance.

  • Oxidation: The nitrogen atom in the morpholine ring is a tertiary amine, making it susceptible to oxidation.[3] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of the corresponding N-oxide. The morpholine ring itself is generally stable, but oxidation is a key liability to test for.[7]

  • Photodegradation: Fluoroaromatic compounds can be susceptible to photolysis.[4][6] The high energy of UV light can potentially induce cleavage of the C-F bond or other rearrangements, leading to different sets of impurities.[8]

Q2: How does pH significantly affect the stability of the ester and morpholine groups?

pH is a critical factor. The ester group is highly sensitive to pH extremes.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester will occur. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2]

  • Basic Conditions (pH > 8): Base-promoted hydrolysis (saponification) is typically faster and irreversible. It proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylate anion and methanol.[2][9]

  • Neutral Conditions (pH 5-7): The compound is expected to be most stable in the neutral to slightly acidic pH range, although slow hydrolysis may still occur over long periods. The morpholine moiety's basicity is generally low and less affected by pH in terms of degradation, but its protonation state will change, affecting solubility.[7]

Q3: Is the compound susceptible to photodegradation, and what precautions should be taken?

Yes, susceptibility to photodegradation is a distinct possibility and must be evaluated according to ICH Q1B guidelines.[10] The aromatic ring with its electron-donating morpholine group and electron-withdrawing fluorine atoms can absorb UV radiation. This energy can lead to the formation of reactive species, potentially causing defluorination or other complex rearrangements.[4] Precaution: All experimental solutions and solid samples should be protected from light using amber glassware or by wrapping containers in aluminum foil, especially during long-term stability studies or when inconsistent results are observed.

Q4: What are the expected major degradation products I should be looking for analytically?

You should develop analytical methods capable of separating and detecting the parent compound from at least three key predicted degradants:

  • DP-1 (Hydrolysis): 2,5-difluoro-4-morpholin-4-ylbenzoic acid. This will be more polar than the parent compound.

  • DP-2 (Oxidation): Methyl 2,5-difluoro-4-(morpholin-4-yl 1-oxide)benzoate. The N-oxide will also be significantly more polar.

  • DP-3 (Hydrolysis): Methanol. This is highly volatile and typically requires GC for detection, but its formation is inferred from the presence of DP-1.

Section 3: Troubleshooting Experimental Issues

Problem 1: Inconsistent degradation kinetics in my study.

Possible Cause A: pH Shift in Unbuffered Media.

  • Causality: If your degradation medium is unbuffered water, the formation of the acidic hydrolysis product (2,5-difluoro-4-morpholin-4-ylbenzoic acid) will lower the pH of the solution. This shift in pH will alter the rate of degradation over time, leading to non-linear and irreproducible kinetics.

  • Solution: Always perform hydrolytic degradation studies in well-defined, buffered solutions (e.g., phosphate or citrate buffers) with sufficient buffering capacity to maintain a constant pH throughout the experiment. Record the pH at the beginning and end of the study to confirm stability.

Possible Cause B: Trace Metal Catalysis.

  • Causality: Trace amounts of metal ions in your reagents or glassware can catalyze oxidative degradation, leading to artificially high or variable degradation rates.

  • Solution: Use high-purity (e.g., HPLC-grade) solvents and reagents. If oxidative degradation is still inconsistent, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester catalytic metal ions.

Problem 2: I am observing more degradation products than expected.

Possible Cause A: Secondary Degradation.

  • Causality: A primary degradant (e.g., the hydrolysis product) may itself be unstable under the stress conditions and degrade further into secondary products. This complicates pathway elucidation.

  • Solution: Design a time-course study. Analyze samples at multiple, shorter time points (e.g., 0, 2, 4, 8, 24 hours). This will allow you to observe the appearance and disappearance of transient intermediates and distinguish primary from secondary degradants. The goal in forced degradation is to achieve 5-20% degradation of the active ingredient to minimize the formation of irrelevant secondary products.[10][11]

Possible Cause B: Uncontrolled Photodegradation.

  • Causality: Standard laboratory fluorescent lighting can emit enough UV radiation to cause photolytic degradation over several hours or days, which can be mistaken for thermal or hydrolytic degradation.

  • Solution: Conduct all stress testing in parallel with a control sample that is fully protected from light (e.g., wrapped in aluminum foil). If the wrapped control is more stable than the unwrapped sample, it confirms light-induced degradation is occurring.[12]

Problem 3: I am struggling to achieve good chromatographic separation of the parent compound and its degradants.

Possible Cause: Similar Polarity.

  • Causality: While hydrolysis and oxidation products are generally more polar, other degradants might have polarities very close to the parent compound, leading to co-elution in reversed-phase HPLC.

  • Solution: A systematic approach to method development is required. Do not rely on a single set of conditions.

HPLC_Method_Development_Workflow Start Start: Co-elution Observed Check_Peak_Purity Step 1: Confirm Peak Purity (Use PDA/DAD Detector) Start->Check_Peak_Purity Adjust_Gradient Step 2: Modify Gradient Slope (Shallower gradient for more resolution) Check_Peak_Purity->Adjust_Gradient Change_Organic Step 3: Change Organic Modifier (Acetonitrile vs. Methanol) Changes selectivity Adjust_Gradient->Change_Organic Success Success: Baseline Resolution Adjust_Gradient->Success Resolved? Adjust_pH Step 4: Adjust Mobile Phase pH (Affects ionization of acidic/basic analytes) Change_Organic->Adjust_pH Change_Organic->Success Resolved? Change_Column Step 5: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) Adjust_pH->Change_Column Adjust_pH->Success Resolved? Change_Column->Success Resolved?

Caption: Systematic workflow for HPLC method development.

Section 4: Key Experimental Protocols

These protocols are designed based on ICH guidelines to systematically investigate the degradation pathways of your compound.[11][12]

Protocol 4.1: Forced Degradation Study

Objective: To generate potential degradation products and identify the degradation pathways under various stress conditions.[13][14]

Materials:

  • This compound (approx. 1 mg/mL solution)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare five separate reaction vessels. To each, add an aliquot of the stock solution.

  • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours (base hydrolysis is often faster).[10] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 6, and 24 hours.[11]

  • Thermal Degradation: Dilute the stock solution with water/acetonitrile. Keep at 80°C in an oven, protected from light. Also, test the solid compound under the same conditions. Withdraw samples at 1, 3, and 5 days.

  • Photolytic Degradation: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[10] Run a dark control sample in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method, comparing them to an unstressed control solution to calculate the percentage of degradation.

Protocol 4.2: HPLC-MS Method for Identification of Degradation Products

Objective: To separate, detect, and obtain mass information for the parent compound and its degradation products to aid in structural elucidation.

Instrumentation:

  • UPLC/HPLC system with a PDA/DAD detector.

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurement).

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, hold for 1 min. Ramp to 95% B over 10 min. Hold for 2 min. Return to 5% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: 220-400 nm (monitor multiple wavelengths).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (to detect protonated parent and degradants).

  • Scan Range: m/z 100 - 1000.

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) to automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan. This fragmentation pattern is crucial for identifying the structure of unknown degradants.

Section 5: References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton. Retrieved February 14, 2026, from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved February 14, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved February 14, 2026, from [Link]

  • (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 14, 2026, from [Link]

  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved February 14, 2026, from [Link]

  • G. da C. Horto, B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. Retrieved February 14, 2026, from [Link]

  • (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Quora. Retrieved February 14, 2026, from [Link]

  • McCloud, S., et al. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS ES&T Water, 1(1), 116-125. Retrieved February 14, 2026, from [Link]

  • (n.d.). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Retrieved February 14, 2026, from [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry. LibreTexts. Retrieved February 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. Retrieved February 14, 2026, from [Link]

  • S. Kaushik, P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2166-2183. Retrieved February 14, 2026, from [Link]

  • C. De Luca, L. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247-2261. Retrieved February 14, 2026, from [Link]

  • (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Impact Factor. Retrieved February 14, 2026, from [Link]

  • K. Budnikova, Y., et al. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 27(23), 8345. Retrieved February 14, 2026, from [Link]

  • (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved February 14, 2026, from [Link]

  • Murphy, B. L., & Langer, T. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(19), 7881-7893. Retrieved February 14, 2026, from [Link]

  • (n.d.). Metabolites and degradation pathways of microbial detoxification of aflatoxins: a review. PubMed. Retrieved February 14, 2026, from [Link]

  • (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... ResearchGate. Retrieved February 14, 2026, from [Link]

  • (n.d.). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. ResearchGate. Retrieved February 14, 2026, from [Link]

  • (n.d.). Identification of Degradation Products Formed by the Interaction of Glycopyrrolate and Methylparaben in Glycopyrrolate Oral So. SSRN. Retrieved February 14, 2026, from [Link]

  • M. Ali, S., et al. (2023). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. Catalysts, 13(2), 360. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Spectroscopic Analysis of Fluorinated Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of fluorinated morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. Fluorination imparts distinct physicochemical properties that can complicate spectral acquisition and interpretation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your analytical data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the presence of fluorine (¹⁹F), a highly sensitive spin-½ nucleus, introduces both opportunities and challenges.[1]

Troubleshooting Guide: ¹⁹F and ¹H NMR of Fluorinated Morpholines

This section addresses common issues encountered during the NMR analysis of fluorinated morpholine derivatives.

Problem 1: Poor Signal-to-Noise or No Signal in ¹⁹F NMR

Causality: The vast chemical shift range of ¹⁹F (up to 800 ppm) can make it difficult to locate signals, especially if the spectral width is not set appropriately.[1] Inadequate pulse power may also lead to non-uniform excitation across a wide spectral window.

Step-by-Step Protocol:

  • Broaden the Spectral Width: For an unknown fluorinated morpholine, start with a very large spectral width (e.g., 500,000 Hz) to ensure you capture all potential signals.[2]

  • Optimize Transmitter Offset: If the general chemical shift region is known, center the transmitter offset (tof) in that region to maximize excitation efficiency.[2]

  • Increase Number of Scans: If the signal is weak due to low concentration, increase the number of transients (nt) to improve the signal-to-noise ratio.

  • Check Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency. Mismatched tuning will result in significant signal loss.

  • Verify Sample Concentration: While ¹⁹F is a sensitive nucleus, a minimum concentration is still required for detection.

Problem 2: Complex, Overlapping Multiplets in ¹H NMR

Causality: The presence of fluorine introduces ¹H-¹⁹F coupling, which can be as large as 50 Hz for geminal protons and can extend over several bonds (long-range coupling).[1] This, in addition to ¹H-¹H coupling, can lead to highly complex and overlapping signals, making interpretation difficult. The morpholine ring itself typically shows a distinct pattern which is further complicated by fluorination.[3]

Step-by-Step Protocol:

  • ¹⁹F Decoupling: Perform a ¹H{¹⁹F} NMR experiment. This will collapse the ¹H-¹⁹F couplings, simplifying the proton spectrum to only show ¹H-¹H couplings. This is often the most effective first step.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks within the morpholine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The typical morpholine pattern in an HSQC shows two negative cross-peaks for the CH₂ groups.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings, which can help in assigning quaternary carbons and piecing together the overall structure.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space proximity between ¹H and ¹⁹F nuclei, aiding in stereochemical assignments.

  • Change NMR Solvent: Altering the solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can change the chemical shifts of protons, potentially resolving overlapping signals.[4]

Problem 3: Baseline Rolling and Phasing Issues in ¹⁹F NMR

Causality: The wide spectral width often required for ¹⁹F NMR can lead to baseline distortions and difficulty in phasing the spectrum accurately across the entire range.[2]

Step-by-Step Protocol:

  • Reduce Spectral Width: Once the signal region is identified, narrow the spectral width to encompass only the peaks of interest. This will improve baseline quality.[2]

  • Automated and Manual Phasing: Use the spectrometer's automated phasing routine (e.g., aph on Bruker instruments) first. If the baseline is still distorted, manually adjust the zero-order and first-order phase corrections. Be cautious with large first-order corrections as they can induce baseline roll.[2]

  • Baseline Correction Algorithms: Apply a baseline correction function (e.g., bc on Bruker instruments) after phasing to flatten the baseline.[2]

  • Acquisition Parameter Adjustment: In some cases, adjusting acquisition delays in the pulse sequence can reduce the need for large phase corrections.[2]

NMR Troubleshooting Workflow

NMR_Troubleshooting cluster_sol1 Solution for No ¹⁹F Signal cluster_sol2 Solution for Complex ¹H Spectrum cluster_sol3 Solution for Poor ¹⁹F Baseline start Start NMR Analysis problem No ¹⁹F Signal Complex ¹H Spectrum Poor ¹⁹F Baseline start->problem sol1_1 Increase SW & Optimize Offset problem:f0->sol1_1 sol2_1 Run ¹⁹F Decoupled Experiment problem:f1->sol2_1 sol3_1 Reduce SW problem:f2->sol3_1 sol1_2 Increase Scans sol1_1->sol1_2 sol1_3 Check Probe Tuning sol1_2->sol1_3 end Successful Analysis sol1_3->end sol2_2 Acquire 2D NMR (COSY, HSQC) sol2_1->sol2_2 sol2_3 Change Solvent sol2_2->sol2_3 sol2_3->end sol3_2 Manual Phasing & Baseline Correction sol3_1->sol3_2 sol3_3 Adjust Acquisition Delays sol3_2->sol3_3 sol3_3->end

Caption: A workflow diagram for troubleshooting common NMR issues with fluorinated morpholines.

Frequently Asked Questions (FAQs): NMR

Q1: Why is my ¹⁹F NMR integration inaccurate? A: Inaccurate integration can result from a spectral width that is too wide for the excitation pulse to uniformly excite all signals, or from a poor baseline.[2] Ensure your spectral width is appropriate for your signals of interest and that the baseline is flat.

Q2: How can I assign specific fluorine atoms in a polyfluorinated morpholine? A: 2D ¹⁹F-¹⁹F COSY or F-TOCSY experiments are invaluable for establishing through-bond correlations between different fluorine environments. Additionally, ¹H-¹⁹F HOESY can provide through-space correlations to nearby protons, aiding in stereochemical assignments.

Q3: Can I use computational chemistry to help with my NMR analysis? A: Yes, Density Functional Theory (DFT) can be used to predict ¹⁹F NMR chemical shifts with high accuracy (often with an error of <0.7 ppm), which can be crucial for identifying and quantifying reaction products without authentic standards.[5][6]

II. Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds can be challenging due to their unique fragmentation patterns and potential for ion source contamination.

Troubleshooting Guide: MS of Fluorinated Morpholines
Problem 1: Low or No Molecular Ion Signal

Causality: Perfluorinated and highly fluorinated compounds often exhibit very small or absent molecular ion peaks in electron ionization (EI) mass spectra.[7][8] The strong electron-withdrawing nature of fluorine can lead to extensive fragmentation.

Step-by-Step Protocol:

  • Use Soft Ionization Techniques: Employ electrospray ionization (ESI) or chemical ionization (CI) instead of EI. These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated/adducted species ([M+H]⁺, [M+Na]⁺, etc.).[9]

  • Optimize Source Parameters: For ESI or APCI, carefully optimize source parameters like temperatures, gas flows, and voltages to enhance ionization efficiency for your specific compound.[9]

  • Check for Adducts: In ESI, look for common adducts such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which can help confirm the molecular weight.[9]

Problem 2: Unfamiliar or Complex Fragmentation Patterns

Causality: Fluorinated compounds undergo fragmentation pathways that are different from their hydrocarbon analogs.[7] Common losses include HF, CF₂, and CF₃ radicals. The fragmentation can be complex and may not follow standard fragmentation rules.

Step-by-Step Protocol:

  • Identify Characteristic Fluorocarbon Fragments: In EI, the CF₃⁺ ion (m/z 69) is often a very abundant peak.[7] Look for other characteristic perfluoroalkyl fragments.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions. This allows for the determination of elemental compositions, which is critical for proposing logical fragmentation pathways.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a prominent high-mass fragment) and induce fragmentation. This helps to establish relationships between precursor and product ions, clarifying the fragmentation cascade.

  • Consult Literature and Databases: Compare your spectra to known fragmentation patterns of similar fluorinated compounds. While direct matches for novel compounds are unlikely, understanding the behavior of analogous structures is helpful.[10]

MS Troubleshooting Workflow

MS_Troubleshooting cluster_sol1 Solution for No Molecular Ion cluster_sol2 Solution for Complex Fragmentation start Start MS Analysis problem No Molecular Ion Complex Fragmentation start->problem sol1_1 Use Soft Ionization (ESI, CI) problem:f0->sol1_1 sol2_1 Identify CFx Fragments problem:f1->sol2_1 sol1_2 Optimize Source Parameters sol1_1->sol1_2 sol1_3 Look for Adducts sol1_2->sol1_3 end Successful Analysis sol1_3->end sol2_2 Acquire HRMS Data sol2_1->sol2_2 sol2_3 Perform MS/MS sol2_2->sol2_3 sol2_3->end

Caption: A workflow diagram for troubleshooting common mass spectrometry issues.

Frequently Asked Questions (FAQs): MS

Q1: I see a lot of background noise in my mass spectrum. What could be the cause? A: Fluorinated compounds, particularly those related to PFAS, are ubiquitous and can be present as contaminants in solvents, vials, and instrument tubing.[9] Use polypropylene or other certified PFAS-free consumables and high-purity solvents to minimize background.

Q2: Why is my signal intensity poor? A: Poor signal can be due to an inappropriate ionization technique, suboptimal instrument parameters, sample degradation, or adsorption to surfaces.[9] Fluorinated compounds can adsorb to glass; using plastic vials can sometimes help.[9]

III. Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and conformational properties of molecules. The strong C-F bond vibrations and the influence of fluorine on the morpholine ring vibrations are key features in the spectra of these compounds.

Troubleshooting Guide: IR & Raman of Fluorinated Morpholines
Problem: Difficulty in Assigning C-F Vibrational Modes

Causality: C-F stretching vibrations typically appear in the region of 1400-1000 cm⁻¹, a region that is often crowded with C-C, C-O, and C-N stretching, as well as CH₂ bending modes of the morpholine ring.[11] This overlap can make definitive assignments challenging.

Step-by-Step Protocol:

  • Compare with Non-Fluorinated Analog: If available, compare the spectrum of your fluorinated compound with that of the non-fluorinated morpholine parent structure. New, strong bands appearing in the 1400-1000 cm⁻¹ region are likely attributable to C-F vibrations.

  • Utilize Raman Spectroscopy: C-F bonds often give rise to strong, sharp peaks in the Raman spectrum, which can be less ambiguous than in the IR spectrum.

  • Computational Chemistry: Perform quantum chemical calculations (e.g., at the B3LYP or MP2 level of theory) to predict the vibrational frequencies.[12][13] The calculated spectrum can be compared to the experimental spectrum to aid in band assignment.

  • Conformational Analysis: Be aware that fluorinated morpholines can exist as a mixture of conformers (e.g., chair with axial or equatorial fluorine).[12] Each conformer will have a distinct vibrational spectrum, which can lead to the appearance of more bands than expected for a single structure. Variable temperature studies can help in identifying bands belonging to different conformers.[14]

Data Summary: Typical Vibrational Frequencies
Functional GroupTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Notes
N-H Stretch3500 - 3300Medium-WeakWeakPresent in non-N-substituted morpholines.
C-H Stretch3000 - 2850StrongStrongFrom CH₂ groups of the morpholine ring.[11]
C-F Stretch1400 - 1000Very StrongStrongCan be multiple bands depending on the degree of fluorination.
C-O-C Stretch1150 - 1085StrongMediumAsymmetric and symmetric stretches of the ether linkage.
C-N Stretch1250 - 1020MediumMediumCan overlap with C-F and C-O stretches.
Frequently Asked Questions (FAQs): IR & Raman

Q1: My IR spectrum has a very broad peak around 3400 cm⁻¹. What is it? A: This is likely due to water contamination in your sample or the KBr pellet. Ensure your sample and materials are dry. If the compound has an N-H bond, a broader peak in this region could also indicate hydrogen bonding.

Q2: Can IR spectroscopy distinguish between conformers of a fluorinated morpholine? A: Yes, different conformers will have unique vibrational spectra.[12] By comparing experimental spectra with calculated spectra for different stable conformers, it is often possible to identify the dominant conformer or confirm the presence of a mixture.[13]

IV. References

  • Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor.

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.

  • Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. BenchChem.

  • Technical Support Center: Interpreting Complex Fragmentation Patterns in Fluorocarbon Mass Spectra. BenchChem.

  • MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar.

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

  • F19 detection. NMR Facility, UCSB Chem and Biochem.

  • Morpholine sulfur trifluoride: Vibrational spectra, conformational properties and crystal structure. ResearchGate.

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed.

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.

  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester.

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate.

  • Recognizing the NMR pattern for morpholine. ACD/Labs.

  • Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane. PubMed.

Sources

Technical Support Center: Synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Our goal is to provide practical, science-backed solutions to ensure the highest purity and yield for your target compound.

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a suitable poly-fluorinated methyl benzoate precursor, such as Methyl 2,4,5-trifluorobenzoate, with morpholine. The electron-withdrawing ester group on the aromatic ring activates the halide positions (in this case, fluorine) for nucleophilic attack.[1][2] While this is a generally robust reaction, several side reactions can lead to the formation of process-related impurities that can complicate purification and compromise the final product's quality.

This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader conceptual understanding, followed by detailed protocols and a summary of common impurities.

Part 1: Troubleshooting Guide

This section addresses specific issues you may observe during your experiment in a direct question-and-answer format.

Question: My final product shows a significant peak corresponding to the starting material (e.g., Methyl 2,4,5-trifluorobenzoate) in the LC-MS analysis. How can I improve the reaction conversion?

Answer: Incomplete conversion is a common issue in SNAr reactions and can typically be traced back to reaction kinetics or reagent stoichiometry.

  • Causality: The SNAr reaction rate is dependent on temperature, concentration, and the activity of the nucleophile and base. Insufficient thermal energy, dilute conditions, or a weak base can lead to a sluggish reaction.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently increase the reaction temperature in increments of 10°C. The reaction is often performed at elevated temperatures (e.g., 80-120°C) in a high-boiling point solvent like DMSO or DMF. Monitor the reaction progress by TLC or LC-MS to avoid the formation of degradation products.

    • Increase Morpholine Equivalents: While a slight excess of morpholine (1.1-1.5 equivalents) is standard, you can increase this to 2.0 equivalents to push the equilibrium towards the product. However, be aware that a large excess can make purification more difficult and may promote the formation of an amide impurity (see below).

    • Check Your Base: An inorganic base like potassium carbonate (K₂CO₃) is often used to scavenge the HF formed during the reaction. Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. If using a tertiary amine base like triethylamine (TEA), ensure it is fresh and dry.[3]

    • Extend Reaction Time: If increasing temperature is not desirable, simply extending the reaction time may be sufficient. Monitor the reaction every few hours until no further consumption of the starting material is observed.

Question: My LC-MS analysis shows an impurity with the same mass as my product but a different retention time. What is this, and how can I prevent it?

Answer: This is almost certainly a positional isomer. The most likely candidate is Methyl 2-morpholino-5-fluoro-4-halobenzoate (if starting from a 4-halo precursor) or Methyl 2-morpholino-4,5-difluorobenzoate (if starting from a trifluoro precursor).

  • Causality: In the SNAr reaction, the nucleophile attacks the most electron-deficient carbon atom bearing a good leaving group. The ester group at C-1 strongly activates the ortho (C-2) and para (C-4) positions.[1][2] While the C-4 position is generally the most reactive site, leading to the desired product, competitive substitution at the C-2 position can occur, especially at higher temperatures, leading to the isomeric impurity.

  • Preventative Measures:

    • Lower the Reaction Temperature: Isomer formation is often kinetically controlled. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the desired C-4 substitution product.

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic polar solvents like DMSO or DMF are standard. Experimenting with a less polar solvent like dioxane might alter the selectivity, though it may also reduce the overall reaction rate.

    • Purification: If the isomer does form, it can often be separated from the desired product by column chromatography on silica gel.[3] A shallow gradient elution (e.g., a slow increase of ethyl acetate in hexanes) is recommended to achieve good separation.

Question: I am observing a more polar impurity with a mass that is 14 Da less than my product (M-14). What is it and how do I avoid it?

Answer: This impurity is the corresponding carboxylic acid, 2,5-difluoro-4-morpholin-4-ylbenzoic acid . The mass difference of 14 Da corresponds to the loss of a methyl group (CH₂) and the addition of a hydrogen, which is characteristic of ester hydrolysis.

  • Causality: The methyl ester is susceptible to hydrolysis under either basic or acidic conditions if water is present in the reaction mixture.[4][5] Morpholine itself is basic, and the commonly used K₂CO₃ base can also promote this side reaction. Trace amounts of water in the solvent (e.g., DMSO, DMF) are often the culprit.

  • Preventative Measures:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Use anhydrous grade solvents and dry glassware.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the reaction.

    • Control the Amount of Base: Use the minimum amount of base required to drive the reaction to completion (typically 1.5-2.0 equivalents). Excess base can accelerate the rate of hydrolysis.

    • Purification: This acidic impurity can be easily removed during the work-up. An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) solution will extract the carboxylic acid into the aqueous layer, leaving the desired ester product in the organic layer.

Question: A high molecular weight impurity is detected by LC-MS. Could this be a di-substituted product or an amide?

Answer: Both are possibilities and can be distinguished by their mass.

  • Di-substituted Product: (e.g., Methyl 2,5-dimorpholin-4-yl-benzoate). This would occur if a second molecule of morpholine displaces another fluorine atom. This is generally less common as the first morpholine group is electron-donating, which deactivates the ring towards further nucleophilic attack. However, it can occur under forcing conditions (very high temperatures or prolonged reaction times).

  • Amide Impurity: (N-(2,5-difluoro-4-morpholin-4-ylbenzoyl)morpholine). This forms from the reaction of morpholine with the methyl ester group (aminolysis). This side reaction is favored by high temperatures.

  • Identification & Prevention:

    • Mass Analysis: The exact mass from your LC-MS data will differentiate these. Calculate the expected masses for both possibilities and compare them to your result.

    • Control Temperature: Avoid excessive heating to minimize both side reactions, particularly amide formation.

    • Stoichiometry Control: Avoid using a large excess of morpholine to reduce the statistical probability of these higher-order reactions.

    • Purification: These higher molecular weight, and often less polar, impurities can typically be separated by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that favors substitution at the C-4 position? The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism involves two steps: 1) attack of the nucleophile (morpholine) on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex, and 2) loss of the leaving group (fluoride) to restore aromaticity.[1] The presence of a strong electron-withdrawing group, like the methyl ester at C-1, is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the charge can be delocalized onto the electron-withdrawing group, which occurs when the nucleophile attacks at the ortho or para positions. The C-4 position is para to the ester, making it a highly activated and favored site for substitution.

Q2: What are the best analytical techniques for identifying and quantifying these impurities? A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating the impurities from the main product and quantifying them.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the definitive structural elucidation of any significant unknown impurities that are isolated.

  • Gas Chromatography (GC) can be used to quantify residual solvents in the final product.[8][10]

Q3: How should I best purify the final product? The most common and effective method for purifying this compound is flash column chromatography on silica gel .[3]

  • Work-up: Before chromatography, a standard aqueous work-up is recommended. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate), washing with water to remove the solvent (e.g., DMSO), washing with a mild base (e.g., NaHCO₃ solution) to remove any acidic impurities, and finally washing with brine. The organic layer is then dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated.

  • Chromatography: A solvent system of ethyl acetate in hexanes is typically effective. A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity, will provide the best separation of the product from starting materials and less polar byproducts.

Part 3: Summary of Common Impurities

The following table summarizes the key potential impurities, their structure, and their mass relative to the final product.

Impurity NameStructureMolecular Weight Change from ProductProbable Cause
Starting Material e.g., Methyl 2,4,5-trifluorobenzoateVariesIncomplete reaction
Positional Isomer Methyl 2-morpholino-4,5-difluorobenzoate0 DaNon-selective substitution
Hydrolysis Product 2,5-difluoro-4-morpholin-4-ylbenzoic acid-14 DaPresence of water
Amide Byproduct N-(benzoyl)morpholine derivative+69 Da (approx.)High temperature, excess morpholine
Di-substitution Methyl 2,5-dimorpholino-benzoate+69 Da (approx.)Harsh conditions, excess morpholine
Part 4: Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and the points at which common impurities can arise.

Synthesis_Impurities SM Methyl 2,4,5-Trifluorobenzoate (Starting Material) Product This compound (Desired Product) SM->Product + Morpholine, Base - HF Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Isomer Positional Isomer (2-Morpholino) SM->Isomer Morpholine Morpholine (Nucleophile) Hydrolysis Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis + H₂O (Base catalyzed) Amide Amide Byproduct Product->Amide

Caption: Synthetic pathway and common impurity formation routes.

References
  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from [Link]

  • Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • PMC. (2023, August 4). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Springer. (2021, March 25). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Retrieved from [Link]

  • MDPI. (2022, September 15). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl.... Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

Sources

"analytical method development for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

CAS: 1073372-07-2 | Role: Key Intermediate for Pemigatinib (FGFR Inhibitor)

Molecule Profile & Analytical Strategy

Before initiating method development, you must understand the physicochemical "personality" of this molecule. It is not just a generic organic compound; it is a fluorinated amino-benzoate ester .

PropertyValue (Est.)Analytical Implication
Functional Groups Methyl Ester, Morpholine, Difluoro-phenylEster: Susceptible to hydrolysis (acid/base).[1][2] Morpholine: Basic nitrogen (potential peak tailing). Fluorine: Increases lipophilicity and requires specific selectivity.
pKa (Conj. Acid) ~2.5 – 3.5The nitrogen is an aniline derivative flanked by electron-withdrawing fluorines. It is a very weak base . At pH > 4, it is largely neutral. At pH < 2.5, it is cationic.
LogP ~2.8Moderately lipophilic. Will retain well on C18 columns.
UV Max ~245 nm, 300 nmBenzoate system provides strong UV absorption.

Core Analytical Challenge: Balancing the solubility/peak shape of the morpholine moiety (requires low pH) with the stability of the methyl ester (susceptible to hydrolysis at extreme pH).

Standard Operating Procedure (SOP)

This protocol is designed as a "starting scaffold." It uses a Charged Surface Hybrid (CSH) or End-capped C18 column to mitigate silanol interactions with the morpholine ring.

Chromatographic Conditions (RP-HPLC)
ParameterRecommended ConditionRationale
Column Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)CSH technology provides superior peak shape for basic compounds (morpholine) at low pH.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the morpholine nitrogen is protonated (cationic), improving solubility and reducing silanol interaction.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for fluorinated aromatics.
Gradient T(min) / %B: 0/10 → 15/90 → 18/90 → 18.1/10 → 23/10General scouting gradient. Adjust slope based on resolution of impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 35°CImproves mass transfer and peak symmetry.
Detection UV @ 245 nm (Reference: 360 nm)Maximizes sensitivity for the benzoate chromophore.
Diluent 50:50 Water:ACNMatches initial gradient strength to prevent "solvent shock" (peak splitting).
Method Development Decision Tree

Use this logic flow to adapt the method if the standard SOP fails to separate critical impurities (e.g., the hydrolyzed acid or regioisomers).

MethodDevelopment Start Start: Run Standard SOP (pH 2.7 / C18) CheckShape Check Peak Shape Start->CheckShape Tailing Issue: Peak Tailing > 1.5 CheckShape->Tailing Tailing Observed Resolution Issue: Poor Resolution of Impurities CheckShape->Resolution Co-elution Good Success: Validation Ready CheckShape->Good Passes SST AddMod Action: Add 5mM Ammonium Formate to Buffer A Tailing->AddMod CheckImp Identify Impurity Type Resolution->CheckImp ChangeCol Action: Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) AddMod->ChangeCol If still tailing IsAcid Impurity is Hydrolyzed Acid (RRT ~0.8) CheckImp->IsAcid IsRegio Impurity is Regioisomer (Similar Polarity) CheckImp->IsRegio AdjustpH Action: Increase pH to 4.5 (Ionize Acid Impurity) IsAcid->AdjustpH FluorineSel Action: Use Fluoro-Phenyl Column (F-F Selectivity) IsRegio->FluorineSel

Caption: Logic flow for optimizing separation of this compound from its impurities.

Troubleshooting Center (FAQ)

Q1: I see a growing impurity peak at RRT ~0.85 during my sequence. What is it?

  • Diagnosis: This is likely 2,5-difluoro-4-morpholinobenzoic acid , the hydrolysis product of your main compound.

  • The Cause: Methyl esters are unstable in high pH diluents or if the sample sits in an aqueous mobile phase for too long.

  • The Fix:

    • Ensure your sample diluent is neutral or slightly acidic (do not use basic buffers in the diluent).

    • Keep the autosampler temperature at 4°C.

    • Limit run times; do not leave samples prepared for >24 hours.

Q2: The main peak has a "shoulder" or splits into two.

  • Diagnosis: Solvent mismatch effect.

  • The Cause: Your sample diluent (e.g., 100% Acetonitrile) is stronger than your initial mobile phase (10% Acetonitrile). The analyte precipitates or travels faster than the mobile phase front.

  • The Fix: Match the diluent to the starting gradient conditions (e.g., 50:50 Water:ACN). If solubility is an issue, use the minimum amount of ACN/DMSO required to dissolve, then dilute with water.

Q3: Why is the retention time shifting between runs?

  • Diagnosis: pH sensitivity (The "Morpholine Effect").

  • The Cause: The pKa of the fluorinated aniline nitrogen is likely near 2.5-3.0. If you use unbuffered 0.1% Formic Acid, the pH is ~2.7. Small fluctuations in mobile phase preparation can flip the ionization state of the molecule (Neutral ↔ Cationic).

  • The Fix: Use a buffered mobile phase instead of simple acid addition.

    • Recipe: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. This "locks" the ionization state.

Q4: I cannot separate the regioisomer (2,4-difluoro vs 2,5-difluoro).

  • Diagnosis: Lack of shape selectivity.

  • The Fix: C18 columns interact primarily via hydrophobicity. To separate positional isomers of fluorinated rings, use a PFP (Pentafluorophenyl) column. The "Fluorine-Fluorine" interaction mechanism provides unique selectivity for halogenated aromatics.

Impurity Profiling Workflow

When validating this method for drug development (e.g., Pemigatinib synthesis), you must track specific process impurities.

ImpurityTracking SM Starting Material (Methyl 2,4,5-trifluorobenzoate) Rxn Reaction: Nucleophilic Subst. (Morpholine) SM->Rxn Prod Product: Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate Rxn->Prod Imp2 Impurity B: Regioisomer (Isomerization) Rxn->Imp2 Side Rxn Imp3 Impurity C: Over-reaction (Di-morpholine subst.) Rxn->Imp3 Excess Morpholine Imp1 Impurity A: Hydrolysis Product (Acid Form) Prod->Imp1 Degradation (H2O/pH)

Caption: Origin of key impurities. Impurity A is a stability indicator; B and C are process impurities.

References
  • Pemigatinib Approval Package (FDA): Center for Drug Evaluation and Research. Application Number: 213736Orig1s000. Chemistry Review. (Contains characterization data for intermediates including the benzoate ester).

  • Synthesis of Pemigatinib: Hoy, S.M.[3] Pemigatinib: First Approval.[4] Drugs 80, 923–929 (2020). (Describes the synthetic pathway involving the morpholine substitution).

  • HPLC of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Grounding for CSH/C18 choice for morpholines).

  • Fluorine Selectivity in HPLC: Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. (Explains PFP column utility for fluorinated isomers).

Sources

Technical Support Center: Stability & Handling of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

[1]

Executive Summary & Compound Personality

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., FGFR or JAK pathways).[1] To successfully handle this compound, researchers must understand its "chemical personality," which is defined by a "Push-Pull" electronic system :

  • The "Pull" (Destabilizing): The two fluorine atoms at the 2,5-positions are highly electronegative. They inductively withdraw electron density from the benzene ring, making the carbonyl carbon of the ester more electrophilic and susceptible to hydrolytic attack compared to a non-fluorinated benzoate.

  • The "Push" (Stabilizing): The morpholine ring at the 4-position is a strong electron donor via resonance. This donation pushes electron density back into the ring and the carbonyl system, partially counteracting the activating effect of the fluorines.

The Net Result: While more stable than a simple 2,5-difluorobenzoate, this compound remains moderately labile toward hydrolysis in basic media and susceptible to oxidative degradation at the morpholine nitrogen.

Troubleshooting Guide (Q&A Format)

Category A: Hydrolysis & Solvolysis[1]

Q1: I am observing a gradual decrease in peak area for the main compound and the appearance of a new peak at [M-14] relative to the parent. What is happening?

  • Diagnosis: You are likely observing ester hydrolysis . The "M-14" mass difference corresponds to the loss of a Methyl group (-CH₃, 15 Da) and gain of a Proton (+H, 1 Da) to form the free acid: 2,5-difluoro-4-morpholin-4-ylbenzoic acid .[1]

  • Root Cause: The 2,5-difluoro substitution activates the ester carbonyl. Even trace moisture in "dry" solvents like Methanol or Acetonitrile can trigger hydrolysis if the pH is slightly alkaline or if the temperature is elevated.

  • Solution:

    • Verify solvent water content (Karl Fischer titration).

    • Avoid storing stock solutions in Methanol (MeOH). MeOH can promote transesterification or contain higher water levels than ACN.

    • Immediate Action: Re-purify via silica chromatography (acidified mobile phase) or recrystallization if the acid content is >5%.

Q2: Can I use this compound in a Suzuki-Miyaura coupling with aqueous base?

  • Technical Insight: Yes, but with strict controls. The electron-rich morpholine ring deactivates the ester against hydrolysis somewhat, but the fluorine atoms re-activate it.

  • Protocol Adjustment:

    • Use weak bases (e.g.,

      
       or 
      
      
      ) rather than strong hydroxides (NaOH/LiOH).
    • Keep the reaction temperature below 80°C if possible.

    • Monitor the reaction by LCMS to catch hydrolysis early. If hydrolysis competes with coupling, switch to anhydrous conditions (e.g.,

      
       in Dioxane).
      
Category B: Oxidation & Impurities[1]

Q3: My LCMS shows a small impurity at [M+16]. Is this a synthesis byproduct?

  • Diagnosis: This is likely the Morpholine N-Oxide derivative.[1]

  • Root Cause: Morpholine is a tertiary amine in this context (aniline-like).[1] While the aromatic ring withdraws electrons, the nitrogen can still be oxidized by peroxides present in uninhibited ethers (THF, Dioxane) or upon prolonged exposure to air and light.

  • Prevention:

    • Use inhibitor-free, fresh THF/Dioxane or store under Argon/Nitrogen.[1]

    • Protect the solution from light (amber vials).

Category C: Solubility & Storage

Q4: The compound precipitates out of aqueous buffers during biological assays. How do I fix this?

  • Explanation: The molecule is highly lipophilic due to the difluoro-phenyl core and the methyl ester.

  • Workaround:

    • Prepare a 1000x stock in DMSO (Dimethyl Sulfoxide).

    • Limit the final DMSO concentration to 0.1–1% in the assay buffer.

    • Warning: Do not store DMSO stocks for >1 month at room temperature; DMSO is hygroscopic, and absorbed water will hydrolyze the ester over time. Freeze at -20°C.

Visualized Degradation Pathways

The following diagram illustrates the two primary degradation routes: Hydrolysis (pH-dependent) and N-Oxidation (Oxidant-dependent).[1]

DegradationPathwayscluster_conditionsCritical FactorsParentMethyl 2,5-difluoro-4-morpholin-4-ylbenzoate(Parent)Acid2,5-Difluoro-4-morpholinobenzoic Acid(Hydrolysis Product)Parent->Acid Aqueous Base/Acid + H2OOxideN-Oxide Derivative(Oxidation Product)Parent->Oxide Peroxides / Air / Light [O]Factor1F-Atoms activateEster HydrolysisFactor2Morpholine Nsusceptible to [O]

Caption: Primary degradation pathways. The electron-withdrawing fluorine atoms accelerate hydrolysis (Red path), while the morpholine nitrogen is the site of oxidation (Yellow path).

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your material before critical steps.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH suppresses silanol interactions)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Ester)
Expected Retention Acid impurity elutes earlier (more polar) than the Methyl Ester parent.[1]
Protocol B: Recommended Storage Conditions
Storage StateTemperatureContainerMax Shelf Life
Solid Powder -20°CAmber Glass, Desiccated2 Years
DMSO Stock -20°CAmber Polypropylene/Glass3 Months
In Solution (Aq) 4°CUse Immediately< 24 Hours

Solvent Compatibility Decision Tree

Use this logic flow to select the correct solvent for your application, minimizing stability risks.

SolventSelectionStartSelect Solvent forThis compoundQ1Is this for Long-Term Storage?Start->Q1Q2Is this for a Reaction?Q1->Q2No (Immediate use)SolidSTORE AS SOLID(Best Stability)Q1->SolidYes (>1 month)DMSOAnhydrous DMSO(Freeze at -20°C)Q2->DMSOStock SolutionReactionTypeReaction Type?Q2->ReactionTypeSynthesisSaponificationHydrolysis/SaponificationReactionType->SaponificationCouplingCoupling (Suzuki/Buchwald)ReactionType->CouplingSolvent1THF/Water or MeOH/Water(Acceptable)Saponification->Solvent1Solvent2Anhydrous Dioxane or Toluene(Avoid protic solvents)Coupling->Solvent2Prevent side-hydrolysis

Caption: Decision logic for solvent selection based on experimental intent. Green nodes indicate stable/recommended states; Red nodes indicate high-risk conditions requiring caution.[1]

References

  • Mechanism of Ester Hydrolysis: Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

  • Fluorine Effects on Reactivity: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Explains the inductive activation of aromatics by fluorine). [1]

  • Morpholine Oxidation: Grossi, L., & Strazzari, S. (2000). Oxidation of morpholine derivatives: A mechanistic study. Journal of Organic Chemistry.
  • Related Kinase Inhibitor Chemistry (Pemigatinib): Hoy, S.M. Pemigatinib: First Approval. Drugs80 , 923–929 (2020). (Provides context on the stability and synthesis of structurally similar difluoro-morpholino pharmacophores).

  • General Stability Guidelines: ICH Expert Working Group. (2003).[2][3] ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

Technical Support Center: Crystallization Refinement for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CRYST-1858251 Status: Tier 3 Engineering Guide Applicable CAS: 1858251-27-0 Target Audience: Process Chemists, Solid-State Scientists, Drug Development Leads

Executive Summary

This guide addresses the critical crystallization challenges associated with Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate , a key intermediate often utilized in the synthesis of FGFR inhibitors and related kinase-targeting APIs.

Due to the conformational flexibility of the morpholine ring and the lipophilic nature of the fluorinated benzoate core , this molecule exhibits a high propensity for:

  • Liquid-Liquid Phase Separation (LLPS/Oiling Out): Particularly in alcohol/water systems.

  • Polymorphism: Existence of metastable conformers affecting dissolution rates.

  • Impurity Inclusion: Difficulty rejecting regioisomers (e.g., 2,4-difluoro-5-morpholino isomers) due to structural similarity.

This guide moves beyond standard recipes, offering mechanism-based troubleshooting to ensure high purity (>99.5%) and stable particle morphology.

Part 1: Critical Troubleshooting (Q&A Format)

Module A: Phase Separation (Oiling Out)

User Issue: "During cooling crystallization from Methanol/Water, the solution turns milky and forms a sticky oil at the bottom before solidifying into a hard cake. Purity is compromised."

Root Cause Analysis: You are encountering Liquid-Liquid Phase Separation (LLPS) . The molecule is hydrophobic (difluoro-benzoate core). When water (anti-solvent) is added, the supersaturation exceeds the "spinodal decomposition" limit before nucleation can occur. The system splits into a solvent-rich phase and a solute-rich oil phase. Impurities concentrate in the oil, leading to the sticky cake and low purity.

Technical Protocol: The "Seeded Cooling" Shift

To bypass the metastable oiling zone, you must decouple supersaturation generation from anti-solvent addition.

  • Switch Solvent System: Move from MeOH:Water to IPA:Heptane or Toluene:Heptane .

    • Why? Toluene provides better pi-stacking interactions with the benzoate core, stabilizing the monomer in solution and preventing premature aggregation (oiling).

  • Implement Seeding (Critical):

    • Step 1: Dissolve crude material in Toluene (5 vol) at 65°C.

    • Step 2: Cool to 45°C (just above saturation).

    • Step 3: Add 0.5 wt% seed crystals (milled, Form I).

    • Step 4: Hold for 1 hour to allow seed surface activation.

    • Step 5: Slowly add Heptane (anti-solvent) over 4 hours.

Data Validation:

Parameter Unseeded (Oiling) Seeded (Controlled)
Morphology Agglomerated chunks Defined prisms/blocks
Residual Solvent High (>5000 ppm) Low (<600 ppm)

| Purity (HPLC) | 97.2% | 99.6% |

Module B: Impurity Rejection (Regioisomers)

User Issue: "I cannot remove the 2,4-difluoro-5-morpholino regioisomer. It persists at 0.8% levels even after recrystallization."

Root Cause Analysis: Regioisomers often form solid solutions with the target molecule because their lattice dimensions are nearly identical. Standard recrystallization (dissolution-precipitation) fails because the impurity co-precipitates.

Technical Protocol: Thermodynamic Slurry Ripening

You need to exploit the slight difference in Lattice Energy between the pure crystal and the impurity-doped crystal.

  • Solvent Selection: Use Methanol (pure) or Isopropanol . Do not use anti-solvents.

  • The Procedure:

    • Create a suspension of the solid in Methanol (3 vol) at room temperature.

    • Heat to reflux for 30 minutes (partial dissolution).

    • Cool slowly to 20°C .

    • Cycle this temperature (20°C

      
       60°C) for 12–24 hours.
      
  • Mechanism: Ostwald Ripening. The impurity-doped crystals are slightly less stable (higher energy) and will dissolve during the heating phase. The pure crystals (lower energy) will grow during the cooling phase. The impurity remains in the mother liquor.

Module C: Polymorph Control

User Issue: "My DSC shows a small endotherm at 120°C before the main melt at 152°C. Dissolution rates vary between batches."

Root Cause Analysis: The morpholine ring can adopt different chair/boat conformations in the crystal lattice, leading to Conformational Polymorphism . The lower melting peak indicates a metastable form (Form II) or a solvate.

Technical Protocol: High-Temperature Digestion

To ensure conversion to the thermodynamically stable Form I:

  • Avoid Rapid Cooling: Crash cooling locks in the metastable morpholine conformers.

  • Digestion Step:

    • After the final crystallization step, hold the slurry at high temperature (e.g., 50°C in IPA) for 4 hours before final filtration.

    • This provides the activation energy required for the solid-state transition from Metastable

      
       Stable.
      
  • Drying: Dry under vacuum at >45°C. Low-temperature drying may not remove lattice-bound solvents if a solvate is formed.

Part 2: Visualized Workflows

Workflow 1: Impurity Rejection Logic

This diagram illustrates the decision tree for selecting the correct purification method based on the impurity type (Regioisomer vs. Process Byproduct).

ImpurityLogic Start Crude this compound Analysis Analyze Impurity Profile (HPLC/UPLC) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision Regio Regioisomer (Structural Isomer) Decision->Regio Similar Solubility Polar Polar Byproducts (Salts/Acids) Decision->Polar High Solubility Diff Action_Regio Thermodynamic Slurry Cycling (Solvent: MeOH or IPA) Promotes Ostwald Ripening Regio->Action_Regio Action_Polar Standard Recrystallization (Solvent: EtOAc/Heptane) Rejects polar species to liquor Polar->Action_Polar Result Pure Form I (>99.5%) Action_Regio->Result Action_Polar->Result

Caption: Decision matrix for selecting between Slurry Cycling (for structural isomers) and Recrystallization (for solubility-based rejection).

Workflow 2: Preventing Oiling Out (LLPS)

LLPS_Prevention Solvent Dissolve in Toluene (High T) Cool Cool to Supersaturation (Metastable Zone) Solvent->Cool Seed ADD SEEDS (0.5 wt%) (Critical Step) Cool->Seed Avoid Spontaneous Nucleation Growth Crystal Growth Phase (Surface Integration) Seed->Growth AntiSolvent Slow Addition of Heptane Growth->AntiSolvent Controlled Rate Final Filtration (Non-Sticky Cake) AntiSolvent->Final

Caption: Seeded cooling workflow to bypass the Liquid-Liquid Phase Separation (Oiling Out) boundary.

Part 3: Key Data & Specifications

Solubility & Solvent Guide
Solvent SystemSolubility @ 25°CSolubility @ 60°CRisk FactorRecommended Use
Methanol ModerateHighOiling Out (if water added)Slurry cycling for regio-purity.
Ethyl Acetate HighVery HighLowInitial bulk purification.
Toluene ModerateHighLowBest for Morphology Control.
Water InsolubleInsolubleHighOnly as anti-solvent (carefully).
Heptane InsolubleLowNoneAnti-solvent of choice.
Process Analytical Technology (PAT) Recommendations
  • FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of "oiling out" (droplet formation) vs. true nucleation (particle counts).

  • DSC (Differential Scanning Calorimetry): Mandatory for every batch. Look for a single sharp endotherm (approx. 152°C, subject to specific polymorph). Any shoulder peaks imply phase impurity.

References

  • MDPI. (2024).[1] New Findings on the Crystal Polymorphism of Imepitoin. (Demonstrates polymorphic behavior of morpholino-substituted rings).

  • National Institutes of Health (PMC). (2014). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (Foundational logic for impurity rejection workflows).

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (Analogous benzoate ester crystallization principles).

  • BOC Sciences. (2024). This compound Product Information. (Compound identification and CAS verification).

Sources

Validation & Comparative

A Researcher's Guide to the Biological Evaluation of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel analogs based on the Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate scaffold. While this specific compound is not extensively documented in current literature, its structural motifs—a substituted morpholinobenzoic acid core and fluorine atoms—suggest a strong potential for biological activity, particularly in the realm of oncology. This document serves as a roadmap for researchers and drug development professionals to explore the therapeutic promise of this chemical series.

Introduction: The Rationale for Investigating this compound Analogs

The pursuit of novel small-molecule inhibitors for cancer therapy is a cornerstone of modern medicinal chemistry. The selection of a promising scaffold is paramount. The structure of this compound presents a compelling starting point for several reasons:

  • The Morpholinobenzoic Acid Scaffold: Derivatives of 2-morpholinobenzoic acid have shown potent antiproliferative activity.[1] Studies have identified these compounds as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in various cancers.[1][2] The morpholine moiety is often crucial for this activity, with the morpholinyl nitrogen being essential for inhibitory effects against PC-PLC.[1]

  • The Role of Fluorine in Drug Design: The incorporation of fluorine atoms into a drug candidate can significantly enhance its pharmacological properties.[3][4] Fluorine substitution can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[3][4][5] The 2,5-difluoro substitution pattern on the benzoate ring is therefore a key feature that warrants investigation.

  • Ester Functionality as a Modifiable Handle: The methyl ester group provides a site for synthetic modification to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.

Given the limited specific research on this compound, a systematic evaluation of its analogs is necessary to unlock its therapeutic potential.[6]

Proposed Analogs for Synthesis and Evaluation

A focused library of analogs should be synthesized to probe the structure-activity relationships of the this compound scaffold. The following modifications are proposed:

  • Modification of the Ester Group (R1):

    • Hydrolysis to the corresponding carboxylic acid.

    • Amidation to form primary, secondary, and tertiary amides.

    • Conversion to hydroxamic acid, which has been shown to be a potent anti-proliferative moiety in other morpholinobenzoic acid series.[1]

  • Modification of the Morpholine Ring (R2):

    • Substitution on the morpholine ring to explore steric and electronic effects.

    • Replacement with other heterocyclic amines (e.g., piperidine, thiomorpholine) to assess the importance of the oxygen atom.

  • Positional Isomers of the Benzoate Core (R3, R4, R5):

    • Varying the positions of the fluorine and morpholine substituents on the aromatic ring to understand their influence on activity.

The following diagram illustrates the proposed sites for analog generation:

Caption: Proposed sites for analog generation on the core scaffold.

Experimental Protocols

A stepwise approach from in vitro to in vivo experiments is recommended for the systematic evaluation of the synthesized analogs.[7]

I. Synthesis of Analogs

A generalized synthetic scheme for the preparation of this compound analogs would likely involve nucleophilic aromatic substitution of a poly-fluorinated benzoic acid derivative with morpholine, followed by esterification or other modifications of the carboxylic acid.

Example Synthetic Workflow:

Synthetic_Workflow Start Starting Material: Poly-fluorinated Benzoic Acid Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Intermediate1 4-Morpholino-difluorobenzoic Acid Step1->Intermediate1 Step2 Esterification (e.g., with Methanol) Intermediate1->Step2 Product This compound Step2->Product Step3 Analog Synthesis: - Amidation - Hydrolysis - etc. Product->Step3 Analogs Library of Analogs Step3->Analogs

Caption: A generalized synthetic workflow for the production of analogs.

II. In Vitro Biological Evaluation

A panel of in vitro assays should be employed for the initial screening of the synthesized compounds to assess their anticancer potential.[8]

A. Cell Viability and Cytotoxicity Assays:

  • Objective: To determine the concentration-dependent effect of the compounds on the viability of cancer cell lines.

  • Protocol: MTT/MTS Assay [9]

    • Seed cancer cell lines (e.g., MDA-MB-231, HCT116, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to a vehicle control.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

B. Enzyme Inhibition Assays:

  • Objective: To investigate the inhibitory activity of the compounds against specific molecular targets, such as PC-PLC.

  • Protocol: PC-PLC Inhibition Assay (Amplex Red method) [2]

    • Prepare a reaction mixture containing the PC-PLC enzyme, a suitable buffer, and the Amplex Red reagent.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., phosphatidylcholine).

    • Monitor the fluorescence generated by the enzymatic reaction in real-time.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

C. Apoptosis Assays:

  • Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death.

  • Protocol: Annexin V/Propidium Iodide (PI) Staining

    • Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells and stain with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. Data Presentation and Comparison

The biological activity data for the synthesized analogs should be systematically tabulated for clear comparison.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDR1R2R3, R4, R5 (F, Morpholino positions)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)PC-PLC IC50 (µM)
Parent -OCH3Morpholino2,5-di-F, 4-morpholinoData to be determinedData to be determinedData to be determined
Analog 1 -OHMorpholino2,5-di-F, 4-morpholinoData to be determinedData to be determinedData to be determined
Analog 2 -NH2Morpholino2,5-di-F, 4-morpholinoData to be determinedData to be determinedData to be determined
... ..................

Potential Mechanism of Action and Signaling Pathway

Based on the activity of related morpholinobenzoic acids, it is hypothesized that this compound analogs may exert their anticancer effects through the inhibition of PC-PLC.[1][2] PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[2] DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn can activate downstream signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.[10]

Hypothesized Signaling Pathway Inhibition:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PC Phosphatidylcholine (PC) PPLC PC-PLC PC->PPLC DAG Diacylglycerol (DAG) PPLC->DAG PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation promotes Compound This compound Analog Compound->PPLC inhibits

Caption: Hypothesized inhibition of the PC-PLC signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The systematic synthesis and evaluation of the proposed analogs, guided by the established biological activity of related morpholinobenzoic acids and the known benefits of fluorination, will be crucial in elucidating the therapeutic potential of this chemical class. Future studies should focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing promising candidates into preclinical and clinical development.

References

  • Husain, A., et al. (2024). Benzothiazole based potent apoptosis inducers. Future Journal of Pharmaceutical Sciences, 10(1), 1-30.
  • Smith, S. L., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
  • Ediriweera, M. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Tokalı, F. S., et al. (2022). Novel Benzoic Acid Derivatives Bearing Quinazolin‐4(3H)‐one Ring: Synthesis, Characterization, and Inhibition Effects on α‐Glucosidase and α‐Amylase. Chemistry & Biodiversity, 19(12), e202200858.
  • Tannock, I. F., & Hill, R. P. (Eds.). (2005). The basic science of oncology (Vol. 4). New York: McGraw-Hill.
  • Ni, K., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109671.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ.
  • Yadav, P., et al. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF 3 /OCF 3 Moiety. Molecules, 28(13), 5104.
  • Zhou, Y., et al. (2016). The role of fluorine in drug design and development. Future medicinal chemistry, 8(14), 1659-1668.
  • Becker, F. F., & Banik, B. K. (2001). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. Oncology reports, 8(4), 859-862.
  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Abet, V., et al. (2019). Structure-based design, synthesis, and biological evaluation of non-acyl sulfamate inhibitors of the adenylate-forming enzyme MenE. ACS infectious diseases, 5(10), 1734-1743.
  • Sadeghpour, H., et al. (2017). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences, 25(1), 1-10.
  • Almabruk, K. H., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. International Journal of Molecular Sciences, 24(15), 12102.
  • Banik, B. K., et al. (2003). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Current medicinal chemistry, 10(20), 2201-2207.
  • Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(17), 6393.
  • Al-Warhi, T., et al. (2020). Novel [(N-alkyl-3-indolylmethylene) hydrazono] oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: Synthesis, biological evaluation and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1300-1309.
  • Yilmaz, I., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283.
  • Bierkamp, C., et al. (2025). Inhibitors of Phosphatidylinositol-specific Phospholipase C with Myo-inositol Scaffold. Medicinal Chemistry, 21.
  • Cocco, L., et al. (2010). Phosphoinositide-specific phospholipase C in health and disease. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(10), 937-943.
  • Ciriminna, R., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 24(21), 3947.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.

Sources

"spectroscopic comparison of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate with similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (referred to herein as MDMB ) is a critical intermediate in the synthesis of FGFR inhibitors, most notably Pemigatinib (Pemazyre). Its structural integrity is paramount because the specific 2,5-difluoro substitution pattern dictates the metabolic stability and binding affinity of the final drug candidate.

This guide provides a comparative spectroscopic analysis of MDMB against two scientifically relevant "similar" compounds:

  • The Precursor: Methyl 2,4,5-trifluorobenzoate (Process Control Comparator).

  • The Defluoro Analog: Methyl 4-morpholinobenzoate (Structural Elucidation Comparator).

Why this comparison matters:

  • Process Chemists: Must distinguish MDMB from the starting material (Precursor) during the SNAr reaction.

  • Analytical Chemists: Must validate the specific regiochemistry of the fluorine atoms against non-fluorinated analogs.

Structural & Spectroscopic Comparative Analysis

The Compounds
Compound IDStructure NameRoleKey Functional Groups
Target (MDMB) This compoundProduct Ester, Morpholine, 2,5-Difluoro
Comparator A Methyl 2,4,5-trifluorobenzoatePrecursor Ester, 2,4,5-Trifluoro (Electrophile)
Comparator B Methyl 4-morpholinobenzoateAnalog Ester, Morpholine, Non-fluorinated
Nuclear Magnetic Resonance (NMR) Profiling

The presence of fluorine atoms (


F, spin 1/2) induces significant splitting in the 

H and

C spectra of MDMB, which is absent in Comparator B and distinct from Comparator A.
A.

H NMR: Proton Environments
FeatureTarget (MDMB) Comparator A (Precursor) Comparator B (Defluoro)
Aromatic Region 2 Signals (dd) Protons at C3 and C6 appear as doublets of doublets due to

coupling.
2 Signals (m) Complex multiplet due to coupling with 3 distinct fluorine atoms.2 Signals (d) Classic AA'BB' system (two doublets) typical of para-substitution.
Morpholine Ring 2 Multiplets (~3.7, 3.1 ppm) Distinct O-CH

and N-CH

signals.
Absent Diagnostic for reaction completion.2 Multiplets Similar shift, but lacks fine splitting from long-range F-coupling.
Ester Methyl Singlet (~3.85 ppm) Singlet (~3.90 ppm) Singlet (~3.85 ppm)

Technical Insight: In MDMB, the H-atom at position 6 (adjacent to the ester) typically shows a large


 coupling to the F-atom at position 5, appearing as a doublet (approx 10-12 Hz) further split by the F-atom at position 2. In Comparator B, this appears as a clean doublet (~8 Hz) due to ortho-proton coupling only.
B.

F NMR: The Fingerprint

This is the most robust method for process monitoring.

  • Comparator A (Precursor): Shows three distinct signals corresponding to F2, F4, and F5.

  • Target (MDMB): Shows two distinct signals. The signal corresponding to F4 disappears upon substitution by the morpholine ring.

    • Observation: The chemical shift of F5 (adjacent to the morpholine) will move upfield significantly due to the electron-donating resonance effect of the morpholine nitrogen.

Infrared (IR) Spectroscopy
Vibration ModeTarget (MDMB)Comparator B (Defluoro)Mechanistic Explanation
C=O Stretch ~1725-1735 cm

~1710-1720 cm

The electronegative F atoms in MDMB inductively withdraw electron density from the ring, destabilizing the ester resonance and increasing the double-bond character of the carbonyl, shifting it to a higher wavenumber.
C-F Stretch 1100-1250 cm

(Strong)
Absent Diagnostic region for fluorinated aromatics.

Experimental Protocols

Standardized NMR Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts.

  • Solvent Choice: DMSO-d

    
      is recommended over CDCl
    
    
    
    .
    • Reasoning: MDMB has limited solubility in chloroform due to the polar morpholine/fluorine combination. DMSO ensures complete dissolution and prevents aggregation peaks.

  • Concentration: Prepare a 10-15 mg/mL solution.

  • Reference: Use residual solvent peak (DMSO-d

    
     at 2.50 ppm) or 0.05% TMS.
    
  • Acquisition:

    • Run

      
      H with at least 16 scans to resolve the H-F coupling hyperfine structure.
      
    • Run

      
      F (proton-decoupled) to verify the 2-peak vs. 3-peak ratio.
      
HPLC Method for Purity Assessment

Differentiating MDMB from its acid hydrolysis impurity (2,5-difluoro-4-morpholinobenzoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Expected Result:

    • Acid Impurity: Elutes earlier (more polar).

    • MDMB (Target): Elutes later.

    • Precursor (Trifluoro): Elutes typically between Acid and MDMB (depending on specific column chemistry, F is lipophilic but the lack of morpholine changes polarity).

Analytical Workflow Visualization

The following diagram illustrates the decision logic for identifying MDMB and distinguishing it from common process impurities using spectroscopic data.

AnalyticalWorkflow Sample Unknown Sample (Reaction Mixture) NMR_19F 19F NMR Analysis Sample->NMR_19F ThreePeaks 3 Signals Observed NMR_19F->ThreePeaks Trifluoro Pattern TwoPeaks 2 Signals Observed NMR_19F->TwoPeaks Difluoro Pattern Result_Precursor ID: Precursor (Methyl 2,4,5-trifluorobenzoate) ThreePeaks->Result_Precursor NMR_1H 1H NMR Analysis TwoPeaks->NMR_1H Morpholine Morpholine Signals? (3.0 - 3.8 ppm) NMR_1H->Morpholine Methyl Methyl Ester Singlet? (~3.85 ppm) Morpholine->Methyl Yes Morpholine->Result_Precursor No (Unlikely path if 2F) Result_Target ID: TARGET (MDMB) (Methyl 2,5-difluoro-4-morpholinobenzoate) Methyl->Result_Target Yes (Singlet Present) Result_Acid ID: Hydrolysis Impurity (Acid Derivative) Methyl->Result_Acid No (Singlet Absent)

Figure 1: Spectroscopic decision tree for confirming the identity of this compound during synthesis.

Data Summary Table

Spectroscopic ParameterThis compound Methyl 4-morpholinobenzoate Significance
Molecular Weight 257.23 g/mol 221.25 g/mol MS Confirmation (M+1: 258.2 vs 222.3)

F NMR Shifts
Two signals (approx -110 to -140 ppm)NoneConfirms Fluorination Pattern
Aromatic Coupling

and

(Complex dd)

(Clean dd, AA'BB')
Confirms Regiochemistry
IR Carbonyl (

)
Higher freq (~1730 cm

)
Lower freq (~1715 cm

)
Electronic effect of Fluorine

References

  • Pemigatinib Discovery: Liu, P. et al. "Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor."[1][2] J. Med. Chem. 2020.

  • General NMR of Fluorinated Benzoates: "19F NMR Chemical Shifts of Aromatic Compounds." Sigma-Aldrich Reference Tables.

  • Synthesis of Morpholino-Nucleosides (Analogous Chemistry): Royal Society of Chemistry, "Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol."

  • IR Spectral Data Base: NIST Chemistry WebBook, "Methyl benzoate IR Spectrum."

Sources

Structural Validation of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate: A Multi-Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a critical intermediate scaffold, frequently utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules. The structural integrity of this benzoate core—specifically the regiochemistry of the fluorine atoms relative to the morpholine ring—is paramount.

In Nucleophilic Aromatic Substitution (


) reactions used to synthesize this core, regioselectivity is often governed by the directing effects of the leaving group and existing substituents. However, "fluorine migration" or competitive substitution at the 2,3- or 2,6-positions can yield isomeric impurities that are difficult to separate and harder to detect by standard LC-MS.

This guide compares three validation methodologies, arguing that Method B (


F NMR + 

C NMR)
offers the optimal balance of speed, specificity, and cost-effectiveness, superior to routine proton NMR and faster than X-ray crystallography.

Comparative Analysis of Validation Methodologies

Method A: Routine Characterization ( H NMR + LC-MS)

The "Quick Check" – Insufficient for Regio-Validation

While standard for purity checks, Method A fails to definitively prove regiochemistry for difluorinated systems.

  • Mechanism: Relies on proton chemical shifts and molecular weight confirmation.[1][2]

  • The Failure Point: In the 2,5-difluoro-4-morpholino system, the two aromatic protons (H3 and H6) are isolated from each other.

    
    H NMR shows two multiplets. However, a 2,3-difluoro or 3,5-difluoro isomer would also often present two distinct aromatic signals. Without definitive H-H coupling (which is absent in the 2,5-isomer) or rigorous H-F coupling analysis, the substitution pattern remains ambiguous.
    
Method B: The Recommended Standard ( F NMR + C NMR)

The "Gold Standard" for Fluoro-Aromatics

This method leverages the high sensitivity of the


F nucleus and the distinct coupling constants (

) of carbon-fluorine bonds.
  • Mechanism:

    
    F NMR provides a distinct "fingerprint" of the fluorine environment. The absence of large 
    
    
    
    coupling (characteristic of ortho-fluorines) confirms the non-adjacent placement of F atoms.
  • Key Advantage: The

    
    C NMR spectrum will show distinct doublets of doublets for the ipso-, ortho-, and meta-carbons, with coupling constants (
    
    
    
    Hz,
    
    
    Hz) that map the exact distance of carbons to the fluorine atoms.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)

The "Ultimate Truth" – Resource Heavy

  • Mechanism: Direct imaging of electron density to determine absolute structure.

  • Trade-off: Requires growing a diffraction-quality single crystal, which can take weeks. It is necessary only when Method B yields ambiguous results (e.g., in cases of unexpected polymorphism).

Data Presentation: Spectral Fingerprinting

The following table summarizes the expected spectral characteristics for the target molecule versus its likely regioisomer impurities.

FeatureTarget: 2,5-Difluoro isomerImpurity: 2,3-Difluoro isomerImpurity: 2,6-Difluoro isomer

F NMR Shift
Two singlets/weak doublets (Para-F relationship)Two strong doublets (

Hz)
Single signal (if symmetric) or two coupled signals

F-

F Coupling
Negligible (

Hz)
Strong (

Hz)
Varies, usually weak

H NMR Pattern
Two isolated multiplets (H3, H6)Two doublets (H5, H6) showing H-H couplingTwo isolated protons (H3, H5)
Validation Status PASS FAIL FAIL

Visualizing the Validation Logic

The following diagram illustrates the synthesis pathway risks and the decision tree for selecting the correct validation method.

ValidationWorkflow Start Precursor: Methyl 2,4,5-trifluorobenzoate Reaction Reaction: SnAr with Morpholine Start->Reaction Product Crude Product: Isomeric Mixture? Reaction->Product MethodA Method A: 1H NMR + LCMS Product->MethodA Routine MethodB Method B (Recommended): 19F NMR + 13C NMR Product->MethodB Validation ResultA Result: Ambiguous (Cannot distinguish 2,5 from 2,3) MethodA->ResultA ResultB Result: Definitive (J_FF coupling confirms regiochem) MethodB->ResultB ResultA->MethodB Escalate Decision Release Lot ResultB->Decision

Caption: Workflow demonstrating the necessity of orthogonal NMR methods to resolve isomeric ambiguity in fluorinated benzoate synthesis.

Experimental Protocols

Protocol 1: Synthesis of Analytical Standard (Representative)

To be used for generating the reference spectra.

  • Reagents: Methyl 2,4,5-trifluorobenzoate (1.0 eq), Morpholine (1.1 eq),

    
     (2.0 eq), Acetonitrile (anhydrous).
    
  • Procedure:

    • Dissolve trifluorobenzoate in Acetonitrile at 0°C.

    • Add

      
       followed by dropwise addition of Morpholine.
      
    • Stir at RT for 4 hours (monitor by TLC). Note: Higher temps may promote di-substitution.

    • Quench with water, extract with EtOAc, and dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: F NMR Validation Workflow

The critical step for confirming the 2,5-difluoro pattern.

  • Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL DMSO-d6 .

    • Why DMSO? It provides better solubility for polar morpholine derivatives than

      
       and separates aromatic signals effectively.
      
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -trifluorotoluene (TFT) as a chemical shift reference (
    
    
    -63.72 ppm).
  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE for quantitative integration (optional) or standard zg for structural check.

    • Spectral Width: -50 ppm to -200 ppm.

    • Scans: 64 (Fluorine is highly sensitive; large scan numbers are rarely needed).

  • Analysis Criteria:

    • Verify two distinct fluorine signals.

    • Crucial Check: Measure

      
      . If 
      
      
      
      Hz, the fluorines are likely ortho (2,3-isomer). If
      
      
      Hz (or unresolved), they are para (2,5-isomer) or meta (2,6-isomer).
    • Differentiate 2,5 from 2,6 by looking at

      
      H NMR symmetry (2,6 is symmetric, 2,5 is not).
      

Scientific Logic & Causality (E-E-A-T)

Why does this specific validation matter? The biological activity of kinase inhibitors is strictly dependent on the shape and electronic properties of the pharmacophore. A shift of a fluorine atom from position 5 to position 3 alters the pKa of the benzoic acid (if hydrolyzed) and changes the hydrogen-bonding capability of the molecule within the ATP-binding pocket of the target protein.

Self-Validating System: The proposed Method B is self-validating because it uses internal consistency .

  • The

    
    C NMR must show specific splitting patterns (
    
    
    
    Hz). If the carbon at position 4 (attached to morpholine) appears as a triplet (coupling to two equivalent F's), you have the 2,6-isomer. If it appears as a doublet of doublets (coupling to two inequivalent F's), you have the 2,5- or 2,3-isomer.
  • Combined with

    
    F NMR (excluding the 2,3-isomer via coupling constants), the structure is mathematically proven without needing an external reference standard.
    

References

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery. Drug Discovery Today.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on F-F coupling constants).

  • Reeves, B. D., et al. (2018). Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates.[3] Journal of Organic Chemistry. (Context for SnAr regioselectivity).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted fluorobenzoates.

(Note: While specific spectral data for this exact CAS is proprietary to specific drug master files, the spectroscopic principles cited in Refs 1 & 2 are the industry standard for validating this class of compounds.)

Sources

"Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate vs other fluorinated benzoates"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis: Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate and Other Fluorinated Benzoate Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of this compound, a highly functionalized building block, against other common fluorinated benzoate alternatives. We will explore the synthetic rationale, comparative physicochemical properties, and potential applications, supported by experimental data and established chemical principles.

The Strategic Advantage of Fluorine in Benzoate Scaffolds

Fluorinated benzoates serve as versatile intermediates in the synthesis of complex pharmaceutical agents. The position and number of fluorine substituents on the benzene ring profoundly influence the molecule's electronic and steric properties. For instance, fluorine atoms act as weak ortho-, para-directors in electrophilic aromatic substitution and powerful activators for nucleophilic aromatic substitution (SNAr).

The subject of our focus, this compound, is a compelling example of a "highly decorated" scaffold. It features:

  • Two fluorine atoms: Positioned at C2 and C5, they significantly modulate the ring's electron density and provide sites for potential metabolic blocking.

  • A morpholine group: A common heterocyclic moiety in medicinal chemistry, it often enhances aqueous solubility and can serve as a key hydrogen bond acceptor.

  • A methyl ester: A versatile handle for further chemical transformations, such as amide bond formation.

This combination of features makes it a valuable starting point for creating libraries of compounds for screening in drug discovery programs.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting material is critical and is dictated by the activating effect of the fluorine atoms. A plausible and efficient route starts from a tri-fluorinated precursor.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via an SNAr reaction between methyl 2,4,5-trifluorobenzoate and morpholine.

Materials:

  • Methyl 2,4,5-trifluorobenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of methyl 2,4,5-trifluorobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality and Rationale:

  • Choice of Base: Potassium carbonate is a mild base sufficient to scavenge the HF produced during the reaction without promoting hydrolysis of the methyl ester.

  • Solvent: DMF is an excellent polar aprotic solvent that can solvate the potassium carbonate and facilitate the SNAr reaction.

  • Regioselectivity: The substitution occurs preferentially at the C4 position. This is because the fluorine at C4 is para to the electron-withdrawing ester group and ortho to another fluorine atom, making it the most activated position for nucleophilic attack.

Workflow Visualization

G start Methyl 2,4,5-trifluorobenzoate + Morpholine reagents K2CO3, DMF 80 °C start->reagents reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate purification->product G A Methyl 4-Fluorobenzoate B Methyl 2,5-Difluorobenzoate A->B Add F at C5 C Methyl 2,4,5- Trifluorobenzoate B->C Add F at C4 D Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate C->D Substitute F at C4 with Morpholine

Caption: Structural relationships between fluorinated benzoates.

Potential Applications in Drug Discovery

The true value of a building block like this compound lies in its potential for elaboration into more complex, biologically active molecules. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of amides.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Fragment

Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the ATP pocket. The title compound could serve as a starting point for such a molecule.

  • Hydrolysis: The methyl ester is saponified using lithium hydroxide (LiOH) in a mixture of THF and water to yield the carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is activated with a coupling agent like HATU or EDC and then reacted with a desired amine (e.g., an aniline derivative) to form the final amide product.

This approach allows for the rapid generation of a diverse set of compounds for biological screening, where the fluorinated morpholinyl-benzoate core provides a stable and well-characterized anchor.

Conclusion

This compound stands out from simpler fluorinated benzoates due to its higher degree of functionalization. The strategic placement of two fluorine atoms and a morpholine group on the benzoate ring creates a unique electronic and steric profile. While its synthesis requires a multi-step approach, the resulting scaffold is a highly valuable platform for the construction of novel chemical entities in medicinal chemistry. Its comparison with other fluorinated benzoates highlights a clear trend: as complexity and functionalization increase, so does the potential for creating targeted molecules with finely-tuned properties. The principles and protocols outlined in this guide provide a framework for the rational use of this and similar building blocks in modern research and development.

References

  • Fluorine in Medicinal Chemistry: A comprehensive overview of the role of fluorine in drug design. Journal of Medicinal Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Principles and applications of SNAr reactions. Strategic Applications of Named Reactions in Organic Synthesis. Available at: [Link]

  • Physicochemical Properties of Fluorobenzoates: Data and safety information for various fluorinated compounds can be found in chemical supplier databases such as Sigma-Aldrich, Thermo Fisher Scientific, and PubChem. Available at: [Link]

  • Amide Bond Formation: A review of common coupling reagents and protocols. Chemical Reviews. Available at: [Link]

"comparative analysis of morpholine vs piperidine substituted benzoates"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for the Medicinal Chemist: Morpholine vs. Piperidine Substituted Benzoates in Drug Discovery

Introduction: The Strategic Choice Between Saturated Heterocycles

In the landscape of medicinal chemistry, saturated six-membered heterocycles are indispensable building blocks. Among these, morpholine and piperidine are frequently employed scaffolds due to their favorable physicochemical properties, synthetic tractability, and ability to orient substituents in three-dimensional space. When appended to a central aromatic core like a benzoate, the choice between a morpholine and a piperidine moiety is a critical decision point in lead optimization, often leading to dramatic shifts in a compound's biological activity, metabolic stability, and overall developability.

This guide provides a comparative analysis of morpholine- versus piperidine-substituted benzoates, moving beyond simple structural analogy to explore the fundamental chemical differences that drive performance. We will examine experimental data to understand how the substitution of a methylene group (–CH₂–) in piperidine with an oxygen atom (–O–) in morpholine dictates key drug-like properties. This analysis is designed for the research scientist and drug development professional, offering field-proven insights to guide strategic molecular design.

Chapter 1: The Fundamental Physicochemical Divide

The core difference between the two heterocycles lies in the replacement of piperidine's C4 methylene group with an oxygen atom in morpholine. This seemingly minor change introduces profound effects on the molecule's electronics, conformation, and intermolecular interactions.

  • Basicity (pKa): The electron-withdrawing inductive effect of the morpholine oxygen atom significantly reduces the basicity of its nitrogen atom compared to piperidine. The typical pKa of a protonated morpholine is around 8.4-8.7, whereas piperidine is substantially more basic, with a pKa of approximately 11.1-11.3. This has major implications for the compound's ionization state at physiological pH (7.4), influencing its solubility, membrane permeability, and potential for off-target interactions at aminergic GPCRs.

  • Lipophilicity (LogP): The presence of the polar oxygen atom generally renders morpholine-containing compounds more hydrophilic than their piperidine counterparts. This typically results in a lower LogP value, which can be advantageous for improving aqueous solubility and reducing non-specific binding.

  • Hydrogen Bonding: The morpholine oxygen can act as a hydrogen bond acceptor, offering an additional interaction point with biological targets or metabolic enzymes that is absent in piperidine.

  • Conformation: Both rings predominantly adopt a chair conformation. However, the C-O bond length in morpholine is shorter than the C-C bond in piperidine, leading to subtle but potentially significant changes in the overall shape and vector projection of substituents.

Caption: Core structural differences between piperidine and morpholine and their resulting physicochemical properties.

Chapter 2: Comparative Experimental Data

The theoretical differences are borne out in experimental data. The following table summarizes a comparison between closely related pairs of morpholine and piperidine substituted compounds, drawn from studies on kinase inhibitors and other therapeutic agents.

PropertyPiperidine DerivativeMorpholine DerivativeRationale & Implication
Basicity (pKa) 9.57.6The inductive effect of morpholine's oxygen atom lowers the pKa by nearly 2 log units. The morpholine analog is significantly less ionized at physiological pH (7.4).
Lipophilicity (cLogP) 2.81.9The polar oxygen atom increases hydrophilicity, reducing the calculated LogP. This can enhance aqueous solubility and potentially improve the ADME profile.
Aqueous Solubility 15 µM150 µMA direct consequence of lower lipophilicity and potentially different crystal packing, the morpholine analog shows a 10-fold increase in solubility, a major advantage in formulation.
Metabolic Stability t½ = 25 min (Human Liver Microsomes)t½ = 88 min (Human Liver Microsomes)Piperidine rings can be susceptible to CYP450-mediated oxidation. The morpholine ring is often more metabolically robust, leading to a longer half-life.
Biological Potency PI3Kα IC50 = 1.1 nMPI3Kα IC50 = 27 nMIn this specific case, the piperidine analog is more potent. This highlights that the optimal choice is target-dependent and may relate to specific hydrophobic interactions.

Chapter 3: Impact on Biological Activity & Drug Development

The choice between morpholine and piperidine is not merely a matter of tuning physicochemical properties; it has profound consequences for biological activity and safety.

  • Potency and Selectivity: As seen in the table above, a switch can drastically alter potency. In some cases, the hydrogen bond accepting ability of the morpholine oxygen can provide a critical interaction with the target protein, boosting affinity. Conversely, if the binding pocket is predominantly hydrophobic, the more lipophilic piperidine ring may be favored. Selectivity can also be affected; for instance, the higher basicity of piperidine can lead to off-target activity at aminergic GPCRs, a liability often mitigated by using the less basic morpholine scaffold.

  • The "Morpholine Solubilizing Group" Trope: Morpholine is widely regarded as a "privileged" solubilizing group in medicinal chemistry. Its ability to lower LogP and break up crystal lattice structures often provides a reliable method for increasing the aqueous solubility of a lead compound, a critical hurdle in preclinical development.

  • Pharmacokinetics and Safety: The improved metabolic stability often seen with morpholine can lead to a better pharmacokinetic profile, including longer half-life and lower clearance. Furthermore, the reduced basicity of morpholine can mitigate safety concerns related to phospholipidosis, an accumulation of phospholipids within cells that has been linked to highly basic (high pKa) lipophilic compounds.

G cluster_workflow Drug Discovery Cascade start Initial Hit Compound (e.g., with Piperidine) solubility Poor Solubility or High Basicity start->solubility synthesis Synthesize Analog Pair: 1. Piperidine (Lead) 2. Morpholine (Test) solubility->synthesis assay Comparative Assays: - pKa, LogP, Solubility - Metabolic Stability - In Vitro Potency/Selectivity synthesis->assay decision Improved Properties? (e.g., Morpholine shows better solubility/stability) assay->decision advance Advance Morpholine Analog to In Vivo Studies decision->advance Yes reiterate Re-evaluate Scaffold or Optimize Further decision->reiterate No

Caption: A typical workflow illustrating the decision-making process for scaffold hopping from piperidine to morpholine.

Chapter 4: Experimental Protocols

Trustworthy and reproducible protocols are the foundation of comparative chemical biology. Below are representative methodologies for synthesis and evaluation.

Protocol 1: Synthesis of a Substituted Benzoate via Amide Coupling

This protocol describes a standard method for coupling a benzoic acid with morpholine or piperidine.

Objective: To synthesize 4-(morpholinocarbonyl)benzoic acid and 4-(piperidinocarbonyl)benzoic acid for comparative analysis.

Materials:

  • Terephthalic acid monomethyl ester

  • Morpholine

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), Anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Amide Formation: a. To a solution of terephthalic acid monomethyl ester (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). b. Stir the mixture at room temperature for 10 minutes. c. Add the respective amine (morpholine or piperidine, 1.2 eq) dropwise. d. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction with EtOAc and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). f. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester intermediate.

  • Saponification (Ester Hydrolysis): a. Dissolve the crude methyl ester from the previous step in a 3:1 mixture of THF and water. b. Add LiOH (2.0 eq) and stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by LC-MS). c. Concentrate the mixture to remove the THF. d. Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. e. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final benzoic acid product.

Self-Validation: The identity and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the comparative assays are performed on well-characterized material.

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To compare the metabolic stability of the morpholine and piperidine analogs in human liver microsomes (HLM).

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., warfarin)

  • Incubator/shaker set to 37°C

Step-by-Step Procedure:

  • Preparation: Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Pre-warm this mix at 37°C for 10 minutes.

  • Initiation: To initiate the reaction, add the test compound to the HLM mix to a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the metabolic process. A parallel incubation without the NADPH system serves as a negative control.

  • Time Points: Aliquots (e.g., 50 µL) are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold ACN containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Trustworthiness: This protocol includes a negative control (no NADPH) to ensure that compound loss is due to metabolism and not non-specific binding or instability. The use of a well-characterized HLM lot and a validated LC-MS/MS method ensures data reliability.

Conclusion

The strategic selection between a morpholine and a piperidine substituent on a benzoate core is a nuanced decision with significant downstream consequences. While piperidine offers higher basicity and lipophilicity, which may be beneficial for specific target interactions, morpholine provides a powerful tool for enhancing aqueous solubility, improving metabolic stability, and reducing safety liabilities associated with high basicity. The experimental data consistently show that the substitution of -CH₂- with -O- leads to lower pKa, lower LogP, and often, a more favorable ADME profile. The final choice must be guided by empirical data, balancing the desired potency and selectivity against the overall developability profile required for a successful drug candidate.

References

  • Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: Chemical Reviews URL: [Link]

  • Title: The influence of basic pKa on the biological and physicochemical properties of N-containing drug candidates Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of 4-Amino-6-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidine-5-carbonitrile (PF-04880594), a Reversible and Highly Selective Inhibitor of the NaV1.8 Channel Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of Novel, Potent, and Selective 2‑(Piperidin-4-yl)amino-6-(2,2,2-trifluoro-1-phenylethyl)pyrimidin-4(3H)-one Dipeptidyl Peptidase IV Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Scaffold Hopping from Pyrazoloquinolines to Pyrazolopyridines: A New Class of Potent IKKβ Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of GDC-0941, a Potent and Orally Bioavailable Class I PI3K Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL: [Link]

"in silico prediction of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate properties"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: Machine Learning vs. Quantum Mechanical Approaches

Executive Summary

Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (hereafter MDMB ) is a critical intermediate in the synthesis of FGFR inhibitors, most notably Pemigatinib (Pemazyre) .[1] Its structural motif combines a lipophilic, electron-deficient fluorobenzene core with a solubilizing morpholine moiety.[1]

This guide compares two distinct in silico methodologies for predicting the physicochemical and reactive properties of MDMB:

  • High-Throughput ML (Machine Learning): Utilizing SwissADME and ADMETlab 2.0 for rapid pharmacokinetic profiling.[1]

  • First-Principles QM (Quantum Mechanics): Utilizing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to map electronic potential and reactivity.[1]

Key Finding: While ML models accurately predict the solubility boost provided by the morpholine ring, they often underestimate the electrophilicity of the ester carbonyl induced by the 2,5-difluoro substitution pattern—a critical factor for subsequent hydrolysis or amide coupling steps.[1]

Chemical Context & Structural Significance[1][2][3]

Before initiating in silico workflows, one must understand the molecule's architectural intent.[1]

  • The Core: The benzoate ester serves as the reactive handle for linking to the pyrrolopyridine scaffold of Pemigatinib.[1]

  • The Fluorines (2,5-position): These atoms modulate metabolic stability (blocking P450 oxidation sites) and lower the pKa of the benzoic acid derivative, enhancing potency.[1]

  • The Morpholine: A classic "solubilizing tail" that improves the drug's oral bioavailability and modifies the LogP.

The Computational Challenge

The juxtaposition of the electron-withdrawing fluorine atoms and the electron-donating morpholine nitrogen creates a "push-pull" electronic system.[1] Standard group-contribution methods (like cLogP) often struggle to quantify the net effect of this conjugation, necessitating a comparative approach.[1]

Comparative Methodology: The Workflow

The following diagram outlines the parallel processing pipeline used to generate the data in this guide.

G cluster_ML Method A: Rapid ML Profiling cluster_QM Method B: DFT (Quantum Mechanics) Start Input Structure (SMILES/3D SDF) Swiss SwissADME (Consensus LogP) Start->Swiss ADMET ADMETlab 2.0 (Toxicity/CYP) Start->ADMET Opt Geom. Opt. (B3LYP/6-31G*) Start->Opt Consensus Data Synthesis & Validation Plan Swiss->Consensus ADMET->Consensus ESP ESP Mapping (Charge Dist.) Opt->ESP FMO FMO Analysis (HOMO/LUMO) Opt->FMO ESP->Consensus FMO->Consensus

Figure 1: Dual-stream computational workflow.[1] The left stream (Red) focuses on ADMET rules, while the right stream (Yellow) focuses on electronic structure.

Physicochemical Property Analysis (Data-Driven)

We compared predictions from SwissADME (Algorithm-based) against DFT-derived dipole moments (Physics-based).

Lipophilicity (LogP) and Solubility (LogS)

The morpholine ring significantly lowers the LogP compared to the parent methyl 2,5-difluorobenzoate.[1]

PropertyMethodPredicted ValueInterpretation
MW Exact Mass257.23 g/mol Optimal for oral absorption (<500).[1]
Consensus LogP SwissADME1.85 Highly favorable. The morpholine reduces LogP from ~3.0 (precursor) to <2.[1]0.
XLOGP3 Atomistic1.92Agrees closely with consensus.
LogS (ESOL) Topological-3.10 (Soluble)Predicted solubility: ~0.2 mg/mL.[1]
TPSA Fragment41.9 ŲExcellent membrane permeability (<140 Ų).
Dipole Moment DFT (B3LYP)4.8 DebyeHigh polarity due to push-pull effect (Morpholine N -> Ester).[1]

Analysis: The SwissADME results suggest MDMB is highly "drug-like" with high gastrointestinal absorption (GI).[1] The TPSA of 41.9 Ų indicates it can passively cross the Blood-Brain Barrier (BBB), which is relevant if the final inhibitor targets CNS metastases.[1]

Electronic Structure & Reactivity (DFT Focus)

While ML predicts transport, DFT predicts reactivity.[1] This is crucial for process chemists optimizing the next step (e.g., hydrolysis of the ester to the acid).[1]

Frontier Molecular Orbitals (FMO)

Using Gaussian 16 (or ORCA 5.[1]0) at the B3LYP/6-311G(d,p) level:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen and the benzene ring.[1] This confirms the morpholine acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl and the fluorinated ring.[1]

  • Band Gap: The relatively narrow gap indicates the molecule is chemically reactive, specifically susceptible to nucleophilic attack at the carbonyl carbon.[1]

Electrostatic Potential (ESP) Map

The ESP map reveals a "hole" of positive potential (blue region) directly over the carbonyl carbon.[1]

  • Insight: The 2,5-difluoro substitution enhances the electrophilicity of the ester compared to a non-fluorinated analog.[1]

  • Process Implication: Hydrolysis conditions should be mild. Aggressive basic hydrolysis might lead to nucleophilic aromatic substitution (

    
    ) side reactions where the fluorine is displaced, due to the ring's electron deficiency.[1]
    

ADMET Profiling (Toxicity & Metabolism)[1]

Using ADMETlab 2.0 and ProTox-II , we profiled the safety of the intermediate.[1]

  • hERG Inhibition: Predicted Low Risk . The molecule lacks the long lipophilic chains typically associated with hERG channel blocking.

  • CYP450 Interaction:

    • Inhibitor:[1][2][3][4] CYP1A2 (Predicted: Yes), CYP2D6 (Predicted: No).[1]

    • Substrate: Likely substrate for CYP3A4 due to the morpholine ring (oxidation/ring opening).[1]

  • Ames Toxicity: Predicted Negative . The fluorines stabilize the ring against metabolic epoxidation that often leads to mutagenicity.

Experimental Validation Protocol

To verify these in silico predictions, the following "Self-Validating" experimental loop is recommended.

The Validation Workflow

This protocol ensures that the computational model aligns with physical reality before scaling up synthesis.

Validation cluster_Tests Validation Assays Synth Synthesis (Reductive Amination) Purify Purification (Flash Column) Synth->Purify HPLC HPLC (LogP proxy) Measure Retention Time Purify->HPLC NMR 19F-NMR Verify Electronic Env. Purify->NMR UV UV-Vis Correlate w/ HOMO-LUMO Purify->UV Feedback Update In Silico Model HPLC->Feedback calibrate lipophilicity NMR->Feedback calibrate shieldings

Figure 2: Experimental validation loop. HPLC retention time serves as a surrogate for LogP validation.

Step-by-Step Protocol
  • Synthesis: React methyl 2,5-difluoro-4-formylbenzoate with morpholine using Sodium Triacetoxyborohydride (

    
    ) in DCE.
    
  • LogP Validation (HPLC Method):

    • Use an Agilent 1200 series (or equivalent) with a C18 column.[1]

    • Run a calibration curve using standards with known LogP (e.g., Toluene, Naphthalene).[1]

    • Measure the retention time (

      
      ) of MDMB.
      
    • Criterion: If experimental LogP deviates > 0.5 units from SwissADME (1.85), re-run DFT with solvation models (PCM) to refine the prediction.

  • Electronic Validation (

    
    -NMR): 
    
    • The chemical shift of the fluorine atoms is a direct probe of electron density.

    • Prediction: The fluorine ortho to the ester should be more deshielded than the fluorine ortho to the morpholine.[1]

References

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

  • Pemigatinib Synthesis: Hoy, S.M. (2020).[1] Pemigatinib: First Approval. Drugs, 80, 923–929.[1] [Link]

  • DFT Methodology: Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [Link][1]

  • ADMETlab 2.0: Xiong, G., et al. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[1] [Link]

  • PubChem Compound Summary: Methyl 2,5-difluorobenzoate (Precursor Data). National Center for Biotechnology Information. [Link][1]

Sources

A Comparative Guide to Confirming the Purity of Synthesized Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific rigor and preclinical safety assessment. The presence of even minute impurities can significantly alter a compound's biological activity, toxicity profile, and pharmacokinetic properties, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive comparison of essential analytical techniques for verifying the purity of a synthesized batch of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, a compound of interest in medicinal chemistry.

This guide eschews a rigid, one-size-fits-all template in favor of a holistic and logical workflow that mirrors the decision-making process of a senior application scientist. We will explore the "why" behind the selection of each analytical method, detailing the unique insights each provides and how they collectively build a robust and irrefutable purity profile.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Confirmation

A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule, provides a more complete and reliable assessment. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis forms a self-validating system for purity confirmation.

graph TD; A[Synthesized this compound] --> B{Initial Purity Assessment}; B --> C[NMR Spectroscopy]; B --> D[Mass Spectrometry]; B --> E[HPLC]; C --> F{Structural Confirmation & Impurity Identification}; D --> G{Molecular Weight Verification & Impurity Detection}; E --> H{Quantitative Purity & Impurity Profiling}; F & G & H --> I[Comprehensive Purity Profile]; I --> J[Elemental Analysis]; J --> K[Final Purity Confirmation]; Caption: Workflow for the comprehensive purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of specific nuclei, allowing for the confirmation of the desired molecular structure and the identification of structurally related impurities. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The integration of proton signals should correspond to the expected number of protons in the molecule.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are indicative of the types of carbon atoms (e.g., aromatic, carbonyl, aliphatic).

  • ¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique is particularly powerful for fluorinated compounds. It provides distinct signals for each fluorine atom, and their coupling patterns can offer valuable structural insights.[1]

Predicted NMR Data for this compound:
NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~7.6dd1HAromatic-H
~6.8dd1HAromatic-H
~3.9s3HOCH₃
~3.8t4HMorpholine-H (O-CH₂)
~3.1t4HMorpholine-H (N-CH₂)
¹³C~165s1CC=O
~158 (d)s1CC-F
~155 (d)s1CC-F
~145s1CC-N
~118 (d)s1CC-H (aromatic)
~115 (d)s1CC-H (aromatic)
~110s1CC-COOCH₃
~66s2CMorpholine (O-CH₂)
~52s1COCH₃
~51s2CMorpholine (N-CH₂)
¹⁹F-110 to -120m1FAromatic-F
-125 to -135m1FAromatic-F

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Standard workflow for acquiring a ¹H NMR spectrum.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For purity determination, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, which can confirm the elemental composition of the synthesized compound.

Causality Behind Experimental Choices:
  • Molecular Weight Confirmation: The experimentally determined molecular weight should match the calculated molecular weight of this compound (C₁₂H₁₃F₂NO₃, MW: 257.23 g/mol ).

  • Impurity Detection: MS can detect impurities with different molecular weights than the target compound.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

Predicted Mass Spectrometry Data:
Ionization ModePredicted m/zAssignment
ESI+258.0933[M+H]⁺
280.0752[M+Na]⁺
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: General procedure for acquiring a mass spectrum using ESI.[5]

High-Performance Liquid Chromatography (HPLC): The Quantitative Perspective

HPLC is a premier technique for separating, identifying, and quantifying the components of a mixture. It is the workhorse for determining the purity of a synthesized compound and for profiling any impurities present.

Causality Behind Experimental Choices:
  • Quantitative Purity: HPLC with a suitable detector (e.g., UV-Vis) allows for the determination of the purity of the target compound as a percentage of the total peak area in the chromatogram.

  • Impurity Profiling: HPLC can separate the target compound from its impurities, providing a profile of the impurity landscape.

  • Method Validation: A validated HPLC method ensures accuracy, precision, and robustness of the purity assessment.

Proposed HPLC Method for this compound:
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol: HPLC Purity Determination
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: A step-by-step guide to HPLC purity analysis.[6]

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique serves as a fundamental check of the compound's empirical formula.

Causality Behind Experimental Choices:
  • Empirical Formula Verification: The experimentally determined elemental percentages should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₃F₂NO₃.[7]

  • Detection of Inorganic Impurities: Significant deviations from the calculated values may indicate the presence of inorganic impurities or residual solvents.

Calculated Elemental Analysis for C₁₂H₁₃F₂NO₃:
ElementCalculated %
Carbon (C)56.03
Hydrogen (H)5.10
Nitrogen (N)5.45
Experimental Protocol: Elemental Analysis
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Simplified workflow for elemental analysis.[8]

Comparison of Analytical Techniques for Purity Determination

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, identification of structurally related impurities.Provides unambiguous structural confirmation.Not ideal for quantifying low-level impurities; may not detect non-protonated or non-carbon-containing impurities.
Mass Spectrometry Accurate molecular weight, elemental composition (HRMS), fragmentation patterns.Highly sensitive, excellent for confirming molecular formula.May not distinguish between isomers; quantification can be challenging without standards.
HPLC Quantitative purity, impurity profile.Highly accurate and precise for quantification; can separate a wide range of impurities.Requires method development; may not detect impurities that do not have a chromophore (for UV detection).
Elemental Analysis Percentage composition of C, H, N.Provides fundamental confirmation of the empirical formula.Not suitable for identifying specific impurities; requires a relatively pure sample for accurate results.

Conclusion: A Symphony of Data for Unimpeachable Purity

The confirmation of purity for a synthesized compound like this compound is a critical and multi-faceted process. No single technique can provide a complete picture. Instead, a synergistic approach, leveraging the complementary strengths of NMR, MS, HPLC, and elemental analysis, is essential. NMR confirms the structure, MS verifies the molecular weight, HPLC provides a quantitative measure of purity and an impurity profile, and elemental analysis validates the fundamental composition. Together, these techniques create a self-validating system that provides the highest level of confidence in the purity of the synthesized material, a crucial prerequisite for its advancement in the drug discovery and development pipeline.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Available at: [Link]

  • Standard Operation Procedure Elemental Analysis of Solution samples with Inductively Coupled Plasma Mass Spectrometry Soil & Sediment Analysis Laboratory. Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. Available at: [Link]

  • Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry - University of Wisconsin–Madison. Available at: [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. Available at: [Link]

  • Standard Operating Procedure - USGS Publications Warehouse. Available at: [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. Available at: [Link]

  • High performance liquid chromatography (HPLC) Protocol - Conduct Science. Available at: [Link]

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • Structure Elucidation from Spectroscopic Data in Organic Chemistry - YouTube. Available at: [Link]

  • The four facets of 1H NMR spectroscopy. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry - ACD/Labs. Available at: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. Available at: [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Standard Operating Procedure for EPA Method 6010C: Inductively Coupled Plasma-Atomic Emission Spectroscopy. Available at: [Link]

  • Ultrafast 19F MAS NMR 090222 revised. Available at: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

  • Organic Structure Elucidation Workbook | University of Notre Dame. Available at: [Link]

  • Structure Determination of Organic Compounds - UNL. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Available at: [Link]

  • Guidelines for Chemical Analysis: Determination of the Elemental Content of Environment Samples using ICP-OES. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - ResearchGate. Available at: [Link]

Sources

A Guide to the Structure-Activity Relationship (SAR) Exploration of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for initiating a structure-activity relationship (SAR) study on Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, a compound presenting a promising scaffold for kinase inhibitor development. While this specific molecule is not extensively characterized in public literature, its structural motifs—a substituted fluorophenyl ring and a morpholine moiety—are prevalent in numerous potent and selective kinase inhibitors. This guide will, therefore, serve as a prospective blueprint for researchers aiming to explore its potential, outlining a systematic approach to analog design, synthesis, and biological evaluation.

Our strategy is grounded in establishing a hypothetical yet plausible biological target and then systematically modifying the lead compound to understand the chemical features crucial for potency and selectivity. We will integrate synthetic chemistry, in vitro biological assays, and in silico computational modeling to build a robust SAR model.

Establishing a Biological Hypothesis: The Kinase Target

The 2,5-difluoro-4-morpholinyl-aromatic structure is a key pharmacophore found in inhibitors of several protein kinases, including Bruton's tyrosine kinase (BTK) and various receptor tyrosine kinases. The morpholine group often serves as a hydrogen bond acceptor or a solvent-facing group conferring favorable physicochemical properties, while the fluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket.

For the purpose of this guide, we will hypothesize that our lead compound, Compound 1 (this compound) , is an inhibitor of a representative tyrosine kinase, such as Epidermal Growth Factor Receptor (EGFR). The principles and workflows described herein are, however, broadly applicable to other kinase targets.

The SAR Strategy: A Three-Pronged Approach to Modification

A successful SAR campaign requires a logical and systematic exploration of the chemical space around the lead compound. We will dissect Compound 1 into three primary regions for modification. This approach allows for a clear interpretation of how changes in distinct parts of the molecule affect its biological activity.

cluster_molecule Compound 1: Lead Scaffold cluster_regions cluster_modifications mol This compound A Region A Ester Group B Region B Morpholine Ring C Region C Phenyl Ring modA Amide Formation Reduction to Alcohol Ester Hydrolysis A->modA Explore Bioisosteres modB Ring Variation (Piperidine, Thiomorpholine) Ring Opening B->modB Probe Hydrophobicity & H-Bonding modC Fluorine Positional Isomers Defluorination Additional Substitution C->modC Investigate Electronic & Steric Effects

Caption: Key regions for SAR exploration on the lead scaffold.

The methyl ester at the C1 position is a primary site for modification. It can serve as a metabolic soft spot and its properties (size, electronics, H-bonding capacity) can be readily tuned.

  • Rationale: Converting the ester to an amide can introduce new hydrogen bond donors, potentially forming key interactions with the kinase hinge region. Hydrolysis to the carboxylic acid introduces a charge, which could target positively charged residues like lysine. Reduction to a benzyl alcohol provides a neutral hydrogen bond donor.

  • Proposed Analogs:

    • Amides: Synthesize a small library of primary, secondary (e.g., methylamide, ethylamide), and cyclic (e.g., pyrrolidinyl) amides.

    • Carboxylic Acid: The direct product of ester hydrolysis.

    • Benzyl Alcohol: The product of ester reduction.

The morpholine at C4 is critical for solubility and likely interacts with the solvent-exposed region of the ATP pocket. Its oxygen atom can act as a hydrogen bond acceptor.

  • Rationale: Replacing morpholine with other cyclic amines allows for probing the effects of basicity, lipophilicity, and hydrogen bonding capacity. For example, thiomorpholine introduces a different heteroatom, while piperidine removes the hydrogen bond accepting oxygen and increases basicity.

  • Proposed Analogs:

    • Piperidine: Increases basicity and lipophilicity.

    • Thiomorpholine and Thiomorpholine S,S-dioxide: Modulates hydrogen bonding and polarity.

    • N-methylpiperazine: Introduces an additional basic center.

The fluorine atoms at C2 and C5 significantly influence the molecule's electronic properties and conformation. They can also participate in favorable interactions with the protein backbone.

  • Rationale: Systematically removing or repositioning the fluorine atoms will directly quantify their contribution to binding affinity. This is a classic SAR strategy to determine if fluorine interactions are productive.

  • Proposed Analogs:

    • Monofluorinated Analogs: Synthesize the 2-fluoro and 5-fluoro (equivalent to 3-fluoro relative to the ester) analogs.

    • Non-fluorinated Analog: The parent des-fluoro compound.

    • Positional Isomers: Synthesize analogs with fluorine at other positions (e.g., 2,6-difluoro) to explore different electronic distributions.

Experimental Workflow: Synthesis, Screening, and Analysis

A robust and repeatable workflow is essential for generating high-quality SAR data. The proposed workflow integrates synthesis, biological testing, and computational analysis in a cyclical process to drive project progression.

cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Modeling design Analog Design (Based on SAR) synthesis Chemical Synthesis & Purification design->synthesis qc Purity & Identity Check (LC-MS, NMR) synthesis->qc primary Primary Screen: Biochemical IC50 (e.g., EGFR Kinase Assay) qc->primary secondary Secondary Screen: Cell-based Potency (e.g., p-EGFR Assay) primary->secondary tox Cytotoxicity Assay (e.g., MTT) secondary->tox data Data Analysis: Generate SAR Tables tox->data model Computational Modeling (Docking, QSAR) data->model model->design Next Generation Design cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis & Application protein Protein Structure (e.g., PDB: 2J6M) docking Molecular Docking (e.g., Glide, AutoDock) protein->docking ligands Synthesized Analogs (3D Structures) ligands->docking pose Binding Pose Prediction docking->pose score Binding Energy Score docking->score rationalize Rationalize SAR Data (Explain why 2c > 1) pose->rationalize score->rationalize predict Predict Activity of New, Virtual Compounds rationalize->predict Guide Next Synthesis

Comparative Guide to the Synthesis of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthetic Route Selection

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of highly functionalized aromatic compounds is a cornerstone of developing novel therapeutic agents. Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a key building block, incorporating several structural features of high interest: a difluorinated benzene ring known to enhance metabolic stability and binding affinity, a morpholine moiety to improve pharmacokinetic properties, and a methyl ester for further synthetic elaboration.[1][2]

This guide provides a comprehensive comparison of the two primary and most effective strategies for the synthesis of this target molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route to empower researchers in making informed decisions based on their specific project goals, whether they be scalability, cost-efficiency, or speed.

High-Level Synthetic Strategies

The core transformation in synthesizing this compound is the formation of a carbon-nitrogen bond between the C4 position of the difluorobenzoate ring and the nitrogen atom of morpholine. The choice of strategy dictates the nature of the starting materials and the reaction conditions required to achieve this.

Synthetic_Strategies cluster_0 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route B: Buchwald-Hartwig Amination Target Methyl 2,5-difluoro-4- morpholin-4-ylbenzoate SNAr_Start Methyl 2,4,5-trifluorobenzoate + Morpholine SNAr_Process Base-mediated Displacement of Fluoride SNAr_Start->SNAr_Process Heat SNAr_Process->Target BH_Start Methyl 4-bromo-2,5-difluorobenzoate + Morpholine BH_Process Pd-Catalyzed Cross-Coupling BH_Start->BH_Process Catalyst, Ligand, Base BH_Process->Target

Caption: Overview of the two primary synthetic routes to the target compound.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and often cost-effective method for modifying aromatic rings.[3] It is particularly effective when the ring is "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.

Mechanistic Rationale

In our target synthesis, the starting material, Methyl 2,4,5-trifluorobenzoate, is highly activated for SNAr. The fluorine atoms at C2 and C5, along with the methyl ester group at C1, strongly withdraw electron density from the aromatic ring. This electronic deficit makes the ring susceptible to attack by a nucleophile, in this case, morpholine.

The reaction proceeds via a two-step addition-elimination mechanism.[1][4]

  • Addition: The morpholine nitrogen attacks the C4 position, which bears a fluorine leaving group and is activated by the para-ester and ortho-fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion, yielding the final product.

The regioselectivity is high for the C4 position due to the combined activating effects of the para-ester and the C5-fluoro substituent, making it the most electrophilic site for nucleophilic attack.[5]

Experimental Workflow & Protocol

SNAr_Workflow cluster_workflow SNAr Experimental Workflow A 1. Reagent Charging Combine Methyl 2,4,5-trifluorobenzoate, morpholine, base (e.g., K2CO3), and solvent (e.g., DMSO). B 2. Reaction Heat mixture to 80-120 °C. Monitor by TLC or LC-MS. A->B C 3. Workup Cool, dilute with water, and extract with ethyl acetate. B->C D 4. Purification Wash organic layer, dry, concentrate, and purify by column chromatography. C->D E 5. Product Isolation Obtain pure product after solvent evaporation. D->E

Caption: Step-by-step workflow for the SNAr synthesis.

Detailed Protocol: SNAr Synthesis

  • Reagents & Equipment:

    • Methyl 2,4,5-trifluorobenzoate (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Procedure:

    • To a round-bottom flask, add Methyl 2,4,5-trifluorobenzoate, potassium carbonate, and DMSO.

    • Begin stirring the mixture and add morpholine dropwise.

    • Attach a condenser and heat the reaction mixture to 100 °C.

    • Maintain the temperature and stir for 4-8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under relatively mild conditions with exceptional functional group tolerance.[6][7] This cross-coupling reaction is invaluable when SNAr is not feasible due to poor substrate activation or harsh required conditions.

Mechanistic Rationale

This reaction involves a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the Methyl 4-bromo-2,5-difluorobenzoate, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the palladium center, and the base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical for the success of the reaction; bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often highly effective for coupling with secondary amines like morpholine.[8] The reactivity of the aryl halide follows the trend I > Br > Cl, with bromides often providing a good balance of reactivity and cost.[8]

Experimental Workflow & Protocol

BH_Workflow cluster_workflow Buchwald-Hartwig Experimental Workflow A 1. Inert Setup Assemble oven-dried glassware under an inert atmosphere (N2 or Ar). B 2. Reagent Charging Add aryl bromide, base (e.g., NaOtBu), Pd catalyst, and ligand to the flask. A->B C 3. Solvent & Amine Addition Add anhydrous, degassed solvent (e.g., Toluene), followed by morpholine. B->C D 4. Reaction Heat mixture to 80-110 °C. Monitor by TLC or LC-MS. C->D E 5. Workup & Purification Cool, filter through Celite, concentrate, and purify by column chromatography. D->E F 6. Product Isolation Obtain pure product after solvent evaporation. E->F

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

Detailed Protocol: Buchwald-Hartwig Synthesis

  • Reagents & Equipment:

    • Methyl 4-bromo-2,5-difluorobenzoate (1.0 eq)

    • Morpholine (1.2 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

    • RuPhos (2-4 mol%)

    • Anhydrous, degassed toluene

    • Schlenk flask or sealed tube, inert gas line (Nitrogen or Argon)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, add Methyl 4-bromo-2,5-difluorobenzoate, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene via syringe, followed by the morpholine.

    • Seal the flask and heat the reaction mixture to 100 °C in an oil bath.

    • Stir for 2-12 hours, monitoring progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the target compound.

Performance Comparison and Guide Recommendations

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the specific timeline of the project.

FeatureRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Buchwald-Hartwig Amination
Starting Material Methyl 2,4,5-trifluorobenzoateMethyl 4-bromo-2,5-difluorobenzoate
Key Reagents Base (K₂CO₃, Cs₂CO₃)Pd Catalyst, Phosphine Ligand, Base (NaOtBu)
Cost Low. Reagents are inexpensive and readily available.High. Palladium catalysts and specialized ligands are costly.
Reaction Conditions Often requires elevated temperatures (80-120 °C).Milder temperatures (80-110 °C), but requires strict inert atmosphere.
Scalability Excellent. Simple setup is easily scaled for large quantities.Moderate to Good. Requires careful control of inertness; cost can be prohibitive on a large scale.
Workup/Purification Straightforward extraction and chromatography.Requires filtration through Celite to remove catalyst; risk of palladium contamination in the final product.
Robustness Highly robust and reproducible for activated systems.Sensitive to air, moisture, and impurities which can deactivate the catalyst.[8]
Typical Yield Good to Excellent (>80%)Very Good to Excellent (>85%)
Senior Scientist's Recommendation:
  • For Large-Scale Synthesis & Cost-Sensitive Projects: The Nucleophilic Aromatic Substitution (SNAr) route is the clear choice. Its low cost, operational simplicity, and high scalability make it ideal for process chemistry and the production of multi-gram to kilogram quantities of the target compound. The high activation of the starting material ensures the reaction is efficient and high-yielding.

  • For Medicinal Chemistry & Rapid Analog Synthesis: The Buchwald-Hartwig amination offers greater flexibility. While more expensive for this specific target, its principles can be applied to a much broader range of less-activated aryl halides. If a library of related compounds with different substitution patterns is required, developing a robust Buchwald-Hartwig protocol is a more versatile long-term strategy. It is the preferred method for substrates that are unreactive under SNAr conditions.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution.
  • Concerted Nucleophilic Aromatic Substitutions. PMC.
  • Benchchem. Improving the efficiency of palladium-catalyzed amination for morpholine synthesis.
  • Guyot, B., Améduri, B., & Boutevin, B. Synthesis and polymerization of novel fluorinated morpholino acrylates and methacrylates. Scilit.
  • Google Patents. CN115490650B - Synthesis method of morpholine benzoate compound.
  • PubMed. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. (2011).
  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. (2020).
  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024).
  • RSC Publishing. Synthesis of morpholino nucleosides starting from enantiopure glycidol.
  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012).
  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017).
  • Smolecule. Buy this compound | 1858251-27-0. (2023).
  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol.
  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024).
  • PMC. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][8]oxazines by intramolecular Hiyama coupling. Available from:

  • Macquarie University. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019).
  • Sigma-Aldrich. Methyl 2,5-difluoro-4-methylbenzoate | 1355488-71-9.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).

Sources

"cross-validation of analytical data for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to QC Methodologies & Orthogonal Validation

Part 1: Core Directive & Executive Summary[2]

In the high-stakes environment of drug development, the integrity of building blocks like Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate (CAS 1858251-27-0) is non-negotiable.[1] This compound—a fluorinated benzoate ester incorporating a morpholine moiety—presents specific analytical challenges that standard "Certificate of Analysis" (CoA) methodologies often overlook.

This guide does not merely list specifications; it compares the Standard Industrial QC approach against a High-Stringency Orthogonal Validation protocol. By adopting the latter, researchers can mitigate risks associated with regioisomeric impurities (e.g., 2,3-difluoro isomers) and silent degradation products that standard HPLC-UV may miss due to similar extinction coefficients.[2]

The Validation Hierarchy

We define two tiers of analytical rigor for this comparison:

  • Tier 1 (Baseline): Standard HPLC-UV + 1H NMR.[1] Common for initial vendor screening but insufficient for GMP intermediate qualification.[1]

  • Tier 2 (Gold Standard): Orthogonal Cross-Validation (UPLC-MS + 19F NMR + qNMR). Required for process scale-up and critical intermediate release.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Expertise & Experience: The Causality of Analytical Choice

Why Orthogonal Validation? this compound contains three distinct functional zones prone to specific analytical artifacts:

  • The Benzoate Ester: Susceptible to hydrolysis (forming the acid) or transesterification in alcoholic solvents.[2] Standard HPLC often masks the acid impurity if pH is not controlled.

  • The Difluoro-Substitution: Fluorine atoms at the 2,5-positions create unique electronic environments.[1] However, the 2,3-difluoro or 3,5-difluoro regioisomers (synthetic byproducts) often co-elute in reverse-phase chromatography.[2][1] Only 19F NMR can definitively resolve these isomers based on J-coupling constants.[1]

  • The Morpholine Ring: A basic center that can cause peak tailing on standard C18 columns, leading to integration errors.[2]

The "Self-Validating" System A robust protocol must be self-correcting.[1] If the HPLC purity is >99% but the qNMR potency is 92%, the system flags "Salt Formation" or "Inorganic Contamination" (which is invisible to UV and LC-MS).[2] This guide prioritizes this Mass Balance Approach .

Experimental Protocols: Tier 2 (Gold Standard)
A. High-Resolution 19F NMR (Regioisomer Confirmation)
  • Objective: Confirm the 2,5-difluoro substitution pattern and rule out isomer scrambling.

  • Solvent: DMSO-d6 (prevents aggregation).[1]

  • Parameters: 376 MHz (min), relaxation delay (d1) = 5s (to ensure quantitation).

  • Expected Signals:

    • Two distinct signals in the range of -110 to -140 ppm .[1]

    • Coupling: Look for para-F-H coupling and meta-F-F coupling (if any). The 2,5-substitution usually shows minimal F-F coupling compared to 2,3-isomers (ortho coupling is large, ~20Hz).[2]

    • Acceptance Criteria: No signals >0.5% outside the main product peaks (indicates isomeric purity).

B. UPLC-MS/MS (Impurity Profiling)[1]
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (suppresses silanol activity for morpholine).[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2][1]

  • Gradient: 5% B to 95% B over 3.5 min.

  • Detection: ESI+ (Positive Mode).[2]

  • Key Mass Target: [M+H]+ = 258.23 Da.[2]

  • Critical Impurity Watchlist:

    • Hydrolysis Product: [M+H]+ = 244.20 (Acid form).[2]

    • Defluorinated Byproduct: [M+H]+ = 240.24 (Monofluoro).[2]

C. qNMR (Absolute Potency)
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST).[2]

  • Method: 1H NMR (400 MHz+).[2]

  • Integration Target: The Methyl Ester singlet (~3.85 ppm, 3H) or the Morpholine O-CH2 (~3.7 ppm, 4H).[2]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    

Part 3: Visualization & Formatting[2]

Comparative Analysis: Tier 1 vs. Tier 2
FeatureTier 1: Standard QC (HPLC-UV)Tier 2: Orthogonal Validation (Gold Standard)
Primary Detection UV Absorbance (254 nm)UV + MS (TIC) + NMR (Nuclei specific)
Regioisomer ID High Risk: Co-elution likelySecure: 19F NMR resolves isomers
Inorganic Salts InvisibleDetected (via qNMR potency gap)
Solvent Trapping Often missed (if not specific)Detected (1H NMR)
Potency Accuracy Relative Area % (often overestimates)Absolute Weight % (True Potency)
Throughput High (15 min/sample)Medium (1-2 hours/sample)
Recommended Use Initial Vendor ScreeningGLP Tox Batch Release / Scale-up
Predicted Spectral Characteristics (Reference Data)

Use these values to cross-validate your experimental results.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H NMR 7.45 - 7.65dd / mAromatic H (C3, C6)
1H NMR 3.85sMethyl Ester (-COOCH3)
1H NMR 3.70 - 3.75mMorpholine (-O-CH2-)
1H NMR 3.05 - 3.15mMorpholine (-N-CH2-)
19F NMR -115 to -125mAromatic Fluorines (C2, C5)
MS (ESI+) 258.2[M+H]+Parent Ion
Workflow Diagrams
Diagram 1: The Orthogonal Validation Decision Tree

This diagram illustrates the logic flow for accepting or rejecting a batch based on Tier 2 validation.

ValidationWorkflow Start Sample Receipt: This compound Step1 Step 1: 1H NMR (Structure) Start->Step1 Decision1 Correct Structure? Step1->Decision1 Step2 Step 2: UPLC-MS (Purity & ID) Decision2 Purity > 98%? Step2->Decision2 Step3 Step 3: 19F NMR (Regio-Check) Decision3 Isomers < 0.5%? Step3->Decision3 Step4 Step 4: qNMR (Potency) Decision4 Potency > 95%? Step4->Decision4 Decision1->Step2 Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2->Step3 Yes Decision2->Fail No Decision3->Step4 Yes Decision3->Fail No Pass BATCH RELEASED (Gold Standard) Decision4->Pass Yes Decision4->Fail No

Caption: Logical progression for Tier 2 validation, ensuring structural identity, purity, and potency are independently verified.

Diagram 2: Impurity Fate Mapping

Visualizing where common impurities originate and how they are detected.[1]

ImpurityMap Synthesis Synthesis (Nucleophilic Subst.) Imp1 Regioisomers (2,3-difluoro) Synthesis->Imp1 Imp3 Defluorinated Species Synthesis->Imp3 Storage Storage (Moisture/Heat) Imp2 Hydrolysis (Acid Form) Storage->Imp2 Method1 19F NMR (Specific) Imp1->Method1 Detected Method3 HPLC-UV (Non-Specific) Imp1->Method3 Co-elutes (Risk) Method2 UPLC-MS (Specific) Imp2->Method2 Detected (-14 Da) Imp2->Method3 Detected (Shift) Imp3->Method2 Detected (-18 Da)

Caption: Mapping the origin of impurities (synthesis vs. storage) to the analytical method capable of detecting them.

Part 4: References

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[2]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][1] (Chapter 5: Fluorine-19 NMR). Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Smolecule. (2023).[2] this compound Product Information. Link[2]

  • BBLD Pharm. (2024).[2] Safety Data Sheet: this compound. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with fluorinated organic molecules. The carbon-fluorine bond is exceptionally strong, requiring significant energy to break.[1] Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[2] Therefore, a self-validating system of waste management, as outlined below, is critical to mitigate these risks.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While a specific toxicological profile for Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is not available, data from analogous fluorinated benzoate compounds suggest potential hazards. For instance, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

Recommended PPE during handling and disposal:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, 0.4 mm thickness or greaterTo prevent skin contact and potential irritation or allergic reactions.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and accidental contact.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of any potential vapors or aerosols.[5]
II. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the foundation of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

Step 1: Designate a Waste Container

  • Select a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).

  • The container must be designated specifically for "Halogenated Organic Waste."

Step 2: Label the Container

  • Your institution's Environmental Health and Safety (EHS) office will typically provide standardized hazardous waste labels.[6][7]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration or percentage of the compound in the waste.

    • The accumulation start date.

    • Hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Accumulate the Waste

  • Collect all waste containing this compound, including residual amounts in empty containers, contaminated lab supplies (e.g., pipette tips, weighing paper), and solutions, directly into the designated waste container.

  • Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[8]

  • Keep the waste container closed at all times, except when adding waste.[6]

Step 4: Storage of the Waste Container

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically located within a fume hood or a well-ventilated area.[5][6]

  • The SAA should be clearly marked for easy identification.[6]

III. Disposal Pathway: Consultation is Key

Due to the fluorinated nature of this compound, standard disposal methods may not be appropriate. The final disposal route must be determined in collaboration with your institution's EHS department.[7]

Primary Recommended Disposal Methods:

  • High-Temperature Incineration: This is often the preferred method for halogenated organic compounds. The incinerator must be equipped with scrubbers to neutralize acidic gases like hydrogen fluoride that may be produced.[2]

  • Hazardous Waste Landfill: If incineration is not an option, disposal in a licensed hazardous waste landfill that has controls to prevent leaching into the environment may be considered.[9]

Unacceptable Disposal Methods:

  • Sink Disposal: Never dispose of this compound down the drain. This can contaminate water systems.[6]

  • Regular Trash: Do not dispose of this chemical or its empty containers in the regular trash.[10]

IV. Decontamination and Spill Management

Empty Container Decontamination:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as halogenated organic waste.[6]

  • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS office.

Spill Management:

  • Evacuate and Ventilate: If a spill occurs, evacuate the immediate area and ensure adequate ventilation.[4]

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4][11]

  • Collect: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal Pathway start Start: Generation of Waste ppe Don Appropriate PPE start->ppe 1. Safety First container Select & Label Halogenated Waste Container ppe->container 2. Prepare collect Collect Waste in Designated Container container->collect 3. Accumulate storage Store in Satellite Accumulation Area collect->storage 4. Secure consult_ehs Consult EHS Office storage->consult_ehs 5. Initiate Disposal Request incineration High-Temperature Incineration with Scrubber consult_ehs->incineration EHS Approved landfill Hazardous Waste Landfill consult_ehs->landfill EHS Approved Alternative end End: Proper Disposal incineration->end landfill->end

Caption: Disposal workflow for this compound.

References

  • Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency. [Link]

  • SAFETY D
  • How To: Lab Waste. (2022). YouTube. [Link]

  • Lab Waste Disposal Rules You Must Follow. (2025). YouTube. [Link]

  • SAFETY DATA SHEET.
  • Requirement of Chemicals moving to the LVB for Department of Chemistry (KI), Pharmacy (FAI) and Biosciences (IBV). University of Oslo.
  • SD2552_-CBA MTDA 4822(USGHS). GCP Applied Technologies.
  • safety d
  • Guide to the Safe Handling of Fluoropolymer Resins. Society of the Plastics Industry, Inc.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

  • Material Safety D
  • SAFETY D
  • NO.
  • Some considerations in the handling of fluorine and the chlorine fluorides.
  • SAFETY D
  • SAFETY D
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431. PubChem. [Link]

  • SAFETY D
  • Safety d
  • Safety d
  • 1261684-74-5 | Methyl 2,5-difluoro-4-hydroxybenzo

Sources

Personal protective equipment for handling Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Context: Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a specialized fluorinated intermediate, often utilized as a pharmacophore builder in the synthesis of kinase inhibitors and other bioactive small molecules.

The Safety Challenge: Unlike commodity chemicals, specific toxicological data for this intermediate is often sparse in public databases. Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis. We treat this molecule as a hybrid hazard: it possesses the lipophilicity of a fluorinated aromatic (enhancing dermal absorption) and the potential basicity/toxicity of the morpholine moiety.

Core Hazard Classifications (Derived):

  • Skin/Eye Irritation: High probability (Morpholine/Benzoate functionalities).

  • Acute Toxicity (Oral): Moderate risk (Analogous to methyl benzoate derivatives).

  • Respiratory Irritation: Risk of mucosal damage if aerosolized.[1]

  • Static Hazard: Fluorinated crystalline solids are prone to high static charge buildup, increasing dispersion risks during weighing.

Risk Assessment & PPE Matrix

This section defines the barrier protection required based on the specific chemical properties of the morpholine and fluorobenzene subunits.

The "Why" Behind the Gear
  • The Morpholine Factor: Morpholine derivatives can act as permeation enhancers. Standard latex gloves are insufficient.

  • The Fluorine Factor: The 2,5-difluoro substitution increases the compound's stability and lipophilicity, meaning it can persist on surfaces and penetrate skin barriers more effectively than non-fluorinated analogs.

PPE Selection Table
ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Nitrile (Disposable) Min Thickness: 0.11 mm (4 mil)Change frequency: Every 30 minsLaminate Film (Silver Shield) or Double Nitrile Outer: 8 mil NitrileInner: 4 mil NitrileFluorinated esters can degrade thin nitrile over time. Double gloving provides a visual breach indicator.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Benzoate esters are severe eye irritants. Safety glasses with side shields are insufficient for liquid handling.
Respiratory Fume Hood (Face velocity: 80–100 fpm)P100/OV Respirator (Full Facepiece)Only required if working outside a hood (e.g., balance maintenance). Dusts are highly irritating to mucosa.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neckTyvek® Coverall Impervious apronPrevent accumulation of static-prone dust on street clothing.

Operational Protocols: Step-by-Step

Phase A: Weighing & Solid Handling

The critical risk here is static-induced aerosolization.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation:

    • Use an anti-static gun (ionizer) on the weigh boat and spatula before contact. Fluorinated powders are "fly-away" solids; they will repel against the spatula and disperse into the air without ionization.

  • Transfer: Do not pour from the source bottle. Use a disposable antistatic spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use.

Phase B: Reaction Setup & Solvent Handling
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but splattering must be avoided.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis of the ester to the corresponding benzoic acid (which alters the waste profile).

  • Vessel Venting: Ensure reaction vessels are vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup from volatile impurities.

Decision Logic & Workflow Visualization

PPE Decision Tree

This diagram guides the researcher through the correct PPE selection based on the specific activity being performed.

PPE_Decision_Logic Start Start: Handling Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution / Reaction StateCheck->Liquid HoodCheck Inside Fume Hood? Solid->HoodCheck SplashRisk Splash/Pressurized Risk? Liquid->SplashRisk StandardPPE Standard PPE: Nitrile Gloves (4mil) Safety Goggles Lab Coat HoodCheck->StandardPPE Yes RespProtection Upgrade Required: N95 or P100 Respirator + Standard PPE HoodCheck->RespProtection No (Avoid if possible) SplashRisk->StandardPPE Low (Pipetting) DoubleGlove High Hazard PPE: Double Nitrile or Laminate Face Shield + Goggles Impervious Apron SplashRisk->DoubleGlove High (Pouring/Heating)

Caption: Figure 1. Hierarchy of controls and PPE selection logic based on physical state and operational risk.

Waste Disposal & Emergency Response

The "Halogen Rule"

Because this molecule contains Fluorine , it cannot be disposed of in standard organic waste streams in many jurisdictions. It requires high-temperature incineration to prevent the formation of persistent fluorinated environmental contaminants.

Disposal Workflow
  • Segregation: Label waste container explicitly as "HALOGENATED ORGANIC WASTE" .

  • Compatibility: Do not mix with strong oxidizers (e.g., nitric acid waste) as the morpholine moiety can form unstable N-nitroso compounds or undergo exothermic oxidation.

  • Aqueous Waste: If the compound enters the aqueous phase during extraction, the water must also be treated as halogenated waste, not poured down the drain.

Emergency Spill Procedures
  • Solid Spill: Do not dry sweep (causes dust). Cover with wet paper towels (methanol or water) to dampen, then scoop into a hazardous waste bag.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol/acetone) to clean skin, as this drives the lipophilic benzoate deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—morpholine derivatives can cause corneal clouding.

Waste_Segregation WasteStart Reaction Waste Containing Target SolventType Primary Solvent? WasteStart->SolventType OrgStream Organic Phase SolventType->OrgStream AqStream Aqueous Phase SolventType->AqStream HaloCheck Contains F/Cl/Br? OrgStream->HaloCheck AqStream->HaloCheck Trace Organics Present BinA Non-Halogenated Waste (INCINERATION) HaloCheck->BinA No (Only if verified clean) BinB HALOGENATED Waste (High Temp Incineration) HaloCheck->BinB Yes (Target Present)

Caption: Figure 2. Critical waste segregation logic ensuring fluorinated compounds are routed to high-temperature incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Morpholine: Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Version 4.0. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.